molecular formula C12H25N3O2 B3026566 (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate CAS No. 1017606-58-4

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Cat. No.: B3026566
CAS No.: 1017606-58-4
M. Wt: 243.35
InChI Key: YRSSUIZMGOJGOZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H25N3O2 and its molecular weight is 243.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUIZMGOJGOZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704865
Record name tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017606-58-4
Record name tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical analysis of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. We will dissect its fundamental chemical properties, outline robust synthetic and analytical protocols, and explore its strategic application as a versatile scaffold, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide is tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Introduction: The Strategic Value of Chiral Piperazine Scaffolds

The piperazine ring is a ubiquitous and highly valued structural motif in drug design, prized for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for engaging biological targets. Introducing a stereocenter, as in this compound, provides a critical tool for achieving stereospecific interactions with enzymes and receptors, which can dramatically enhance potency, selectivity, and the overall therapeutic index.

This specific molecule offers two distinct points for chemical modification: a primary amine on the chiral propyl side-chain and a piperazine nitrogen that can be unmasked. The tert-butoxycarbonyl (Boc) group provides an orthogonal protecting strategy, allowing for sequential, controlled functionalization. These features make it an exceptionally powerful building block for creating complex molecules and chemical libraries aimed at challenging biological targets.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for effective handling, reaction design, and purification.

PropertyValueSource(s)
CAS Number 1017606-58-4[1][2][3]
Molecular Formula C₁₂H₂₅N₃O₂[1]
Molecular Weight 243.35 g/mol [1]
Appearance Colorless to light yellow liquid or oil[1]
Purity Typically >95-97%[1][4]
Predicted Boiling Point 339.6 ± 37.0 °C[5]
Predicted Density 1.042 ± 0.06 g/cm³[5]
Predicted pKa 10.39 ± 0.10[5]
Solubility Soluble in common organic solvents such as ethanol, chloroform, and dichloromethane.[6]

Note: Some physical properties are computationally predicted and should be used as a guideline.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound requires a strategy that preserves the integrity of the chiral center. A common and reliable approach involves the reductive amination of N-Boc-piperazine with a protected (S)-alaninal derivative, followed by the selective deprotection of the side-chain amine.

Synthetic Workflow Overview

The following workflow illustrates a typical two-step synthesis. The choice of a protected (S)-alaninal precursor is critical to prevent side reactions and ensure high stereochemical fidelity.

G cluster_reactants Key Reactants cluster_process Process cluster_products Products Boc_Piperazine tert-butyl piperazine-1-carboxylate Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃, DCM) Boc_Piperazine->Reductive_Amination Chiral_Aldehyde (S)-N-Cbz-alaninal (or other N-protected alaninal) Chiral_Aldehyde->Reductive_Amination Protected_Intermediate Fully Protected Intermediate Reductive_Amination->Protected_Intermediate Forms C-N bond Deprotection Hydrogenolysis (e.g., H₂, Pd/C) Final_Product (S)-tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Deprotection->Final_Product Protected_Intermediate->Deprotection Selective Side-Chain Deprotection G E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Linker_Core (S)-tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate (as a core component) E3_Ligand->Linker_Core Amide bond (via primary amine) PROTAC Final PROTAC Molecule Linker_Core->PROTAC Assembled via orthogonal chemistry Target_Ligand Target Protein Ligand Target_Ligand->Linker_Core Coupling after Boc deprotection

Sources

An In-Depth Technical Guide to the Structural Elucidation of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system, infectious diseases, and cancer.[1] Its unique physicochemical properties and synthetic tractability make it a cornerstone for drug design. The introduction of a chiral center, as seen in (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, adds a layer of complexity and specificity that is crucial for modern drug development. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile, making the precise elucidation of its three-dimensional structure a critical step in the research and development process.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, a key chiral intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the analytical choices made.

Molecular Overview

This compound (CAS: 1017606-58-4) is a chiral, Boc-protected piperazine derivative. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, a common strategy in multi-step organic synthesis.[1] The chiral aminopropyl side chain introduces a stereocenter that is often critical for specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017606-58-4[2][3]
Molecular Formula C₁₂H₂₅N₃O₂[2]
Molecular Weight 243.35 g/mol [2]
Appearance Liquid[2]
Purity Typically ≥95%[2]
InChI Key YRSSUIZMGOJGOZ-JTQLQIEISA-N[2]

Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) in a logical workflow.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Structure Confirmation Synthesis Enantioselective Synthesis or Racemic Synthesis + Chiral Resolution Purification Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Connectivity MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight HPLC Chiral HPLC Purification->HPLC Enantiomeric Purity Confirmation Data Integration & Structure Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation

A logical workflow for the structural elucidation of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide definitive evidence of its structure.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar N-Boc-piperazine derivatives, the following proton signals are expected for the target molecule in a deuterated solvent such as CDCl₃.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Boc group (-C(CH₃)₃) ~1.45Singlet (s)9HCharacteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1]
Piperazine ring (-CH₂-) 2.30 - 2.60Multiplet (m)4HProtons on the piperazine ring adjacent to the aminopropyl-substituted nitrogen.
Piperazine ring (-CH₂-) 3.35 - 3.50Multiplet (m)4HProtons on the piperazine ring adjacent to the Boc-protected nitrogen, deshielded by the electron-withdrawing carbamate.
Aminopropyl side chain (-CH₂-) 2.20 - 2.40Multiplet (m)2HMethylene protons adjacent to the piperazine ring.
Aminopropyl side chain (-CH-) 2.70 - 2.90Multiplet (m)1HChiral methine proton, coupled to the adjacent methyl and methylene groups.
Aminopropyl side chain (-CH₃) ~1.05Doublet (d)3HMethyl group on the chiral center, split by the methine proton.
Amine (-NH₂) 1.50 - 2.50Broad Singlet (br s)2HPrimary amine protons, often broad and may exchange with trace water in the solvent.
Predicted ¹³C NMR Spectral Data

The carbon skeleton can be confirmed using ¹³C NMR spectroscopy.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Boc group (-C(CH₃)₃) ~28.4Characteristic signal for the three equivalent methyl carbons of the tert-butyl group.[1]
Boc group (-C(CH₃)₃) ~79.5Quaternary carbon of the tert-butyl group.[1]
Boc group (-C=O) ~154.7Carbonyl carbon of the carbamate.
Piperazine ring (-CH₂-) ~46.0Carbons adjacent to the Boc-protected nitrogen.
Piperazine ring (-CH₂-) ~53.0Carbons adjacent to the aminopropyl-substituted nitrogen.
Aminopropyl side chain (-CH₂-) ~60.0Methylene carbon of the aminopropyl group.
Aminopropyl side chain (-CH-) ~48.0Chiral methine carbon.
Aminopropyl side chain (-CH₃) ~18.0Methyl carbon of the aminopropyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the piperazine ring and the aminopropyl side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectral Data
  • ESI-MS (Positive Ion Mode): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 244.35.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the [M+H]⁺ ion, allowing for the confirmation of the elemental formula (C₁₂H₂₆N₃O₂⁺). The calculated exact mass is 244.2074.

Fragmentation Analysis

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Key expected fragmentation pathways for N-Boc piperazine derivatives include:

  • Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) corresponding to the cleavage of the Boc group is often observed.

  • Loss of isobutylene: A loss of 56 Da (C₄H₈) from the Boc group is also a common fragmentation pathway.

  • Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to a series of characteristic ions.

MS_Fragmentation M [M+H]⁺ m/z 244.35 F1 [M - C₄H₈ + H]⁺ m/z 188.29 M->F1 - 56 Da (isobutylene) F2 [M - Boc + H]⁺ m/z 144.25 M->F2 - 100 Da (Boc group) F3 Piperazine Ring Fragments F2->F3 Further Fragmentation

Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • ESI-MS Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

  • HRMS Acquisition: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain the exact mass of the molecular ion.

  • MS/MS Acquisition (Optional): Select the [M+H]⁺ ion (m/z 244.35) for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the connectivity of the molecule.

Part 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Rationale for Method Development

For chiral amines like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[4] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase. Due to the presence of the basic amine groups, a mobile phase containing a small amount of an amine additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and prevent tailing.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for method development. Optimization will likely be required for specific instrumentation and columns.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: Chiralpak® IC or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at a wavelength where the compound has some absorbance (if no strong chromophore is present, derivatization may be necessary for high sensitivity, though it is often not required for purity analysis).[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution between the peaks.

    • Inject the sample of the synthesized (S)-enantiomer to confirm its retention time and to quantify the percentage of the undesired (R)-enantiomer, thus determining the enantiomeric excess (e.e.).

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound requires the integration of data from multiple analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry verifies the molecular weight and elemental composition. Finally, chiral HPLC provides the crucial information on the enantiomeric purity of the compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this important chiral building block, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Chemsrc. (2025). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral piperazine derivative that has garnered significant interest within the pharmaceutical and chemical research sectors. Its structural combination of a Boc-protected piperazine ring and a chiral aminopropyl group makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The piperazine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. This guide provides an in-depth analysis of its core physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and a discussion of its applications in modern drug discovery.

Core Physicochemical Properties

A precise understanding of the molecular and physical characteristics of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 243.35 g/mol [1][2]
Molecular Formula C₁₂H₂₅N₃O₂[1][2]
CAS Number 1017606-58-4[1][3][4]
Appearance White to off-white solid or liquid[1][2]
Boiling Point 330.0 ± 32.0 °C (Predicted)[2][3]
Density 1.040 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.15 ± 0.10 (Predicted)[2]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[2][5]
Synthesis and Methodologies

The synthesis of piperazine derivatives is a well-established field in organic chemistry. These compounds can be synthesized either by utilizing existing piperazine ring-containing molecules as starting materials or by constructing the piperazine ring through methods like the hydrogenation of pyrazine derivatives.[6] A common approach for preparing compounds like this compound involves the reaction of a suitable amine with a protected piperazine.

General Synthetic Workflow

A plausible synthetic route to obtain this compound can be conceptualized through a multi-step process that ensures the desired stereochemistry and functional group transformations.

Synthetic Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Reduction Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine Di-tert-butyl dicarbonate Intermediate tert-Butyl 4-((S)-2-azidopropyl)piperazine-1-carboxylate Boc_Piperazine->Intermediate (S)-2-azidopropyl methanesulfonate Final_Product (S)-tert-Butyl 4-(2-aminopropyl) piperazine-1-carboxylate Intermediate->Final_Product H₂, Pd/C Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity & Chiral Analysis TLC TLC LCMS LC-MS NMR ¹H & ¹³C NMR LCMS->NMR HRMS HRMS NMR->HRMS HPLC Chiral HPLC HRMS->HPLC Crude_Product Crude Product Crude_Product->TLC Crude_Product->LCMS PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (containing piperazine linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Sources

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Introduction: The Significance of a Chiral Scaffold

This compound is a highly valuable chiral building block in modern medicinal chemistry. Its structure combines two key pharmacophoric elements: the piperazine ring and a chiral (S)-2-aminopropyl side chain. The piperazine motif is a privileged scaffold found in a multitude of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker between different parts of a molecule[1]. The introduction of a specific stereocenter via the (S)-aminopropyl group allows for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects[2].

The synthesis of this compound, while conceptually straightforward, presents the primary challenge of controlling the stereochemistry at the C2 position of the propyl chain. This guide provides a detailed exploration of robust synthetic pathways to access this enantiomerically pure intermediate, focusing on the underlying chemical principles, practical experimental protocols, and methods for ensuring stereochemical integrity.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-N bond formed between the piperazine ring and the aminopropyl side chain. This reveals two primary synthons: the commercially available N-Boc-piperazine and a chiral three-carbon electrophile or carbonyl compound.

G cluster_0 Disconnection cluster_1 Potential Chiral Precursors target This compound piperazine N-Boc-piperazine (Nucleophile) target->piperazine C-N bond c3_synthon Chiral C3 Synthon (Electrophile / Carbonyl) target->c3_synthon C-N bond c3_electrophile (S)-2-Azidopropyl Tosylate or (S)-Propylene Oxide c3_synthon->c3_electrophile c3_carbonyl (S)-N-Protected Alaninal c3_synthon->c3_carbonyl s_alanine (S)-Alanine (Chiral Pool) c3_electrophile->s_alanine c3_carbonyl->s_alanine

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward two main strategies:

  • Nucleophilic Substitution: Alkylation of the secondary amine of N-Boc-piperazine with a suitable chiral C3 electrophile.

  • Reductive Amination: Condensation of N-Boc-piperazine with a chiral C3 carbonyl compound, followed by reduction of the resulting iminium intermediate.

Pathway I: Nucleophilic Substitution with a Chiral Electrophile

This is arguably the most direct approach, leveraging the nucleophilicity of the free secondary amine on N-Boc-piperazine[3]. The key to success is the preparation of an appropriate enantiopure electrophile, typically derived from the natural amino acid (S)-alanine to ensure stereochemical fidelity. A common strategy involves converting (S)-alanine into a derivative with a good leaving group, such as a tosylate, at the C1 position and a protected amine at the C2 position.

Mechanism and Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of the propyl chain and displacing a leaving group (e.g., tosylate). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the protonated piperazine nitrogen formed during the reaction, preventing the formation of an unreactive ammonium salt and driving the reaction to completion[3]. The use of a protected amine on the electrophile (e.g., an azide or phthalimide) is crucial to prevent side reactions and allow for selective deprotection in the final step.

G cluster_0 Pathway I: Nucleophilic Substitution start N-Boc-piperazine + (S)-1-Tosyloxy-2-azidopropane intermediate N-Boc-(S)-4-(2-azidopropyl)piperazine start->intermediate K₂CO₃, DMF, 80 °C (SN2 Reaction) product This compound intermediate->product H₂, Pd/C, MeOH (Azide Reduction)

Caption: Workflow for the nucleophilic substitution pathway.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl (S)-4-(2-azidopropyl)piperazine-1-carboxylate

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in dry dimethylformamide (DMF, ~5-10 mL per mmol of piperazine), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a solution of the chiral electrophile, (S)-1-tosyloxy-2-azidopropane (1.1 eq.), in a minimal amount of DMF.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Azide to the Primary Amine

  • Dissolve the product from Step 1 (1.0 eq.) in methanol (MeOH).

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction until the starting material is fully consumed (TLC or LC-MS). This typically takes 4-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Summary
Reagent/ParameterStep 1 (Alkylation)Step 2 (Reduction)
Key Reagents N-Boc-piperazine, (S)-1-Tosyloxy-2-azidopropane, K₂CO₃tert-Butyl (S)-4-(2-azidopropyl)piperazine-1-carboxylate, Pd/C, H₂
Solvent DMFMethanol
Temperature 80-90 °CRoom Temperature
Typical Time 12-24 hours4-12 hours
Typical Yield 70-85%>90% (often quantitative)

Pathway II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of amine synthesis[4][5]. This pathway involves the reaction of N-Boc-piperazine with a chiral aldehyde, (S)-2-(tert-butoxycarbonylamino)propanal (Boc-(S)-alaninal), to form a transient iminium ion, which is then reduced in situ to the desired amine.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the piperazine amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final product[5]. NaBH(OAc)₃ is the reagent of choice for several reasons: it is mild enough not to reduce the starting aldehyde, it is not water-sensitive, and its reaction rate is well-controlled, minimizing side reactions.

G cluster_0 Pathway II: Reductive Amination start N-Boc-piperazine + Boc-(S)-alaninal intermediate Iminium Ion Intermediate (in situ) start->intermediate DCM, rt (Condensation) product Di-Boc Protected Intermediate intermediate->product NaBH(OAc)₃ (Reduction) final_product This compound product->final_product TFA, DCM (Selective Deprotection)

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination

  • To a stirred solution of N-Boc-piperazine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add Boc-(S)-alaninal (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The reaction is typically mildly exothermic.

  • Continue stirring at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting di-Boc protected intermediate by flash column chromatography.

Step 2: Selective Deprotection

  • Dissolve the purified di-Boc intermediate (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, ~5-10 eq.) dropwise. The Boc group on the primary amine is more labile under these conditions than the one on the piperazine ring, but care must be taken to control the reaction to achieve selectivity. Alternatively, milder acidic conditions can be explored.

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC/LC-MS for the removal of one Boc group.

  • Once the desired mono-deprotected product is formed, carefully neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product.

Data Summary
Reagent/ParameterStep 1 (Reductive Amination)Step 2 (Deprotection)
Key Reagents N-Boc-piperazine, Boc-(S)-alaninal, NaBH(OAc)₃Di-Boc Intermediate, TFA
Solvent DCM or DCEDCM
Temperature Room Temperature0 °C to Room Temperature
Typical Time 4-16 hours1-4 hours
Typical Yield 75-90%60-80% (selectivity can be an issue)

Purification and Characterization

Purification: The final product is a basic amine and is typically purified using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., methanol with 1-2% triethylamine or ammonium hydroxide), is often effective. The basic additive prevents the product from streaking on the acidic silica gel.

Characterization: The identity and purity of this compound are confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal/retention of Boc groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound ([M+H]⁺).

  • Chiral HPLC/SFC: To determine the enantiomeric excess (% ee) and confirm that no racemization occurred during the synthesis.

  • FT-IR: To identify key functional groups, such as N-H stretches of the primary amine and the C=O stretch of the carbamate.

Conclusion

The synthesis of this compound can be reliably achieved through two primary strategies: nucleophilic substitution and reductive amination. The choice between these pathways often depends on the availability and stability of the chiral starting materials. The nucleophilic substitution route, using a precursor derived from (S)-alanine, is often more direct and avoids the challenge of selective deprotection. The reductive amination pathway offers a high-yielding C-N bond formation but may require careful optimization of the final deprotection step. Both methods provide access to a crucial chiral building block, enabling the development of stereochemically defined molecules for research and drug discovery.

References

  • Shin, Y., & Cho, C. (2009). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Grogan, G., & Turner, N. J. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]

  • Li, G., & Sarlah, D. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Firouzabadi, H., et al. (2008). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. Available at: [Link]

  • Zhang, L., et al. (2020). Recent Advances in Piperazine Synthesis. ResearchGate. Available at: [Link]

Sources

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in CNS Drug Development

In the landscape of central nervous system (CNS) drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich foundation for the development of novel therapeutic agents. The piperazine ring is a quintessential example of such a scaffold, consistently appearing in drugs targeting a wide array of CNS disorders, including psychosis, depression, and anxiety.[1][2][3] This guide provides a detailed technical exploration of this compound, a key synthetic intermediate that leverages the power of the piperazine scaffold. We will delve into its synthetic utility, its implied mechanistic possibilities based on its structural class, and the experimental workflows required to elucidate the precise mechanisms of action of its derivatives.

Part 1: The Synthetic Cornerstone: Understanding the Molecule

The Piperazine Moiety: A CNS-Active Workhorse

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in a multitude of CNS-active drugs.[2][3] Its prevalence stems from several advantageous physicochemical properties:

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural pre-organization, which can be beneficial for target binding.

  • Basic Centers for Interaction: The two nitrogen atoms can be protonated at physiological pH, allowing for the formation of crucial salt-bridge and hydrogen-bond interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[4]

  • Tunable Physicochemical Properties: The pKa and lipophilicity of piperazine-containing compounds can be readily modulated through substitution at the nitrogen atoms, enabling chemists to fine-tune properties like solubility and blood-brain barrier penetration.[5]

  • Synthetic Accessibility: Piperazine and its derivatives are readily available and their reactivity is well-understood, facilitating their incorporation into complex molecules.[6]

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

This compound features a tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens. This is not a trivial addition; it is a strategic decision that unlocks the synthetic potential of the molecule. The Boc group is an acid-labile protecting group, meaning it is stable under a wide range of reaction conditions but can be easily removed with acid. This allows for the selective functionalization of the two piperazine nitrogens.

The unprotected secondary amine can be reacted with a variety of electrophiles (e.g., via alkylation, acylation, or reductive amination) to install a desired pharmacophore. Subsequently, the Boc group can be removed to reveal the other nitrogen, which can then be further modified. This sequential, controlled functionalization is critical for building the complex molecular architectures required for high-affinity and selective drug candidates.[1][7][8]

Representative Synthesis

The synthesis of this compound itself is a multi-step process, typically starting from commercially available precursors. A general, illustrative workflow is presented below. The causality behind this workflow is to first install the Boc protecting group on a commercially available piperazine, and then introduce the aminopropyl side chain in a stereospecific manner.

G cluster_0 Synthetic Workflow Boc_Piperazine 1-Boc-piperazine Alkylation Nucleophilic Alkylation Boc_Piperazine->Alkylation Base (e.g., K2CO3) Solvent (e.g., ACN) S_Alaninol_Deriv (S)-2-((p-tolylsulfonyl)oxy)propan-1-amine (or similar chiral synthon) S_Alaninol_Deriv->Alkylation Product This compound Alkylation->Product

Caption: General synthetic workflow for the target compound.

Part 2: Postulated Mechanism of Action in a Biological Context

Direct pharmacological data on this compound is scarce in publicly available literature, as it is primarily regarded as a synthetic intermediate.[9][10][11] However, its structural components—the piperazine core and the aminopropyl side chain—are hallmarks of compounds designed to interact with monoaminergic systems in the CNS. Therefore, we can postulate the likely mechanisms of action for the derivatives of this compound.

Piperazine Derivatives as Modulators of Serotonin and Dopamine Receptors

A vast body of research demonstrates that piperazine-containing molecules frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[2][8][12] These receptors are central to the pathophysiology of numerous psychiatric and neurological disorders.

  • Antidepressant and Anxiolytic Activity: Many piperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[12] Activation of this autoreceptor leads to a reduction in the firing rate of serotonergic neurons and an increase in serotonin release in other brain regions, effects that are correlated with antidepressant and anxiolytic outcomes. The anxiolytic drug buspirone is a classic example of a piperazine derivative with this mechanism.

  • Antipsychotic Activity: Atypical antipsychotics like clozapine and olanzapine feature a piperazine moiety and exhibit a complex pharmacology, often involving antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

Given its structure, derivatives of this compound are prime candidates for development as modulators of these same receptor systems. The aminopropyl side chain can mimic the endogenous neurotransmitters, while modifications to the other piperazine nitrogen can be used to fine-tune selectivity and potency.

Hypothesized Signaling Pathway

Upon deprotection of the Boc group and further derivatization, a resulting compound could, for example, act as a 5-HT1A agonist. The canonical signaling pathway for the 5-HT1A receptor, a Gi/o-coupled GPCR, is illustrated below. The rationale for this choice is the frequent implication of 5-HT1A agonism in the anxiolytic and antidepressant effects of piperazine derivatives.[12]

G cluster_0 Postulated 5-HT1A Agonist Signaling Pathway Ligand Piperazine Derivative (5-HT1A Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) GIRK GIRK Channel G_Protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Tx Gene Transcription (Neuroplasticity) CREB->Gene_Tx K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Caption: Postulated signaling cascade for a 5-HT1A agonist derivative.

Part 3: Experimental Workflows for Mechanistic Elucidation

To move from a postulated mechanism to a confirmed one, a series of well-defined experiments are required. The protocols described below represent a standard, self-validating workflow for characterizing a novel CNS-active compound derived from our intermediate of interest.

In Vitro Characterization: Target Engagement and Functional Activity

The first step is to determine if a new chemical entity (NCE) binds to its intended target and elicits a functional response.

Workflow for In Vitro Analysis

G Start Synthesized Derivative Receptor_Panel Primary Screen: Radioligand Binding Assay (Broad CNS Receptor Panel) Start->Receptor_Panel Hit_Identified Hit Identification (e.g., >50% inhibition @ 1µM) Receptor_Panel->Hit_Identified Affinity_Det Secondary Screen: Saturation Binding Assay (Kd) Competition Assay (Ki) Hit_Identified->Affinity_Det Hit Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux, or β-arrestin recruitment) Affinity_Det->Functional_Assay Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy (% of control) Functional_Assay->Potency_Efficacy Selectivity_Panel Selectivity Profiling (Test against related receptors) Potency_Efficacy->Selectivity_Panel End Candidate for In Vivo Testing Selectivity_Panel->End

Caption: Experimental workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand (e.g., [3H]8-OH-DPAT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.

  • Non-specific binding control: 10 µM unlabeled serotonin.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup (in triplicate): To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of test compound dilution.

    • 50 µL of radioligand at its approximate Kd concentration.

    • 100 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percent inhibition versus log[compound concentration] and fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data from in vitro assays should be summarized in clear, structured tables to allow for easy comparison between compounds.

Table 1: Example Binding Affinity and Functional Potency Data

Compound5-HT1A Ki (nM)D2 Ki (nM)5-HT1A cAMP IC50 (nM)5-HT1A Efficacy (% Inhibition)
Derivative A 1.2 ± 0.2450 ± 253.5 ± 0.598%
Derivative B 25.6 ± 3.1150 ± 1860.1 ± 7.285%
Buspirone 15.0 ± 2.0>10,00040.0 ± 5.075% (Partial Agonist)

Data are representative and for illustrative purposes only.

The trustworthiness of this data comes from the self-validating nature of the workflow. A compound that shows high affinity in a binding assay (low Ki) should also show high potency in a functional assay (low EC50/IC50) for the same target. Discrepancies between binding and function can provide valuable mechanistic insights (e.g., silent antagonism, allosteric modulation).

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a gateway to a rich chemical space of CNS-active compounds. Its structure is predicated on the decades of success of the piperazine scaffold in neuroscience. While the compound itself is not intended as a therapeutic agent, its derivatives are rationally designed to interact with key neurotransmitter systems, such as serotonin and dopamine pathways. The true value of this molecule lies in its synthetic tractability, enabled by the Boc protecting group, which allows medicinal chemists to systematically explore structure-activity relationships. By employing rigorous in vitro and in vivo experimental workflows, researchers can translate the potential embedded in this scaffold into novel, life-changing therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593. [Link]

  • Daksh Chemicals. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]

  • Verma, S., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1). [Link]

  • Hernández-Linares, R., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 118-125. [Link]

  • ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

  • Autechem. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. [Link]

  • Pellegrino, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]

  • ChemBK. tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Chemsrc. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Predicted Spectroscopic Profile of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Molecular Structure and Spectroscopic Implications

The structure of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate incorporates several key features that dictate its spectroscopic behavior: a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a chiral (S)-2-aminopropyl side chain. Each of these components gives rise to distinct and predictable signals in NMR and MS analyses.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the aminopropyl side chain. The analysis is based on a standard 400 or 500 MHz spectrometer using a common deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.[1][2] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Causality Behind Predicted Chemical Shifts:

  • Boc Group (H-10, H-11, H-12): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.46 ppm.[1] This region is characteristic for Boc-protected amines and is typically well-isolated.

  • Piperazine Ring Protons (H-2, H-3, H-5, H-6): The piperazine ring protons are non-equivalent. The four protons on the Boc-protected side (H-2, H-6) are deshielded by the adjacent carbamate group and are predicted to appear as a multiplet around 3.3-3.5 ppm. The four protons on the side substituted with the aminopropyl group (H-3, H-5) are expected to resonate further upfield, around 2.3-2.6 ppm. Due to the chair conformation of the piperazine ring, these signals will appear as complex multiplets.[3]

  • Aminopropyl Side Chain (H-13, H-14, H-16, N-H): The methylene protons (H-13) adjacent to the piperazine nitrogen are expected to be a multiplet around 2.3-2.5 ppm. The chiral methine proton (H-14) will likely be a multiplet around 2.8-3.0 ppm, coupled to both the adjacent methylene and methyl protons. The methyl group protons (H-16) will appear as a doublet around 1.0-1.1 ppm due to coupling with the H-14 proton. The two protons of the primary amine (N¹⁵-H) are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationPredicted Coupling Constant (J, Hz)
H-16 (CH₃)1.0 - 1.1Doublet (d)3H~6.5
H-10, H-11, H-12 (Boc)~1.46Singlet (s)9HN/A
N¹⁵-H₂ (NH₂)1.5 - 2.5Broad Singlet (br s)2HN/A
H-3, H-5 (Piperazine)2.3 - 2.6Multiplet (m)4HN/A
H-13 (CH₂)2.3 - 2.5Multiplet (m)2HN/A
H-14 (CH)2.8 - 3.0Multiplet (m)1HN/A
H-2, H-6 (Piperazine)3.3 - 3.5Multiplet (m)4HN/A

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary structural information, with distinct signals for each carbon environment. Predictions are based on a 125 MHz spectrometer in CDCl₃, referenced to the solvent signal at 77.16 ppm.[1]

Causality Behind Predicted Chemical Shifts:

  • Boc Group (C-9, C-10, C-11, C-12): The quaternary carbon of the tert-butyl group (C-9) is expected around 79-80 ppm, and the three equivalent methyl carbons (C-10, C-11, C-12) will produce a strong signal around 28.4 ppm. The carbonyl carbon (C-7) of the carbamate is characteristically found downfield, around 154-155 ppm.[1]

  • Piperazine Ring (C-2, C-3, C-5, C-6): The carbons adjacent to the Boc-protected nitrogen (C-2, C-6) are expected around 44-46 ppm. The carbons on the other side of the ring (C-3, C-5) will be further downfield due to the alkyl substitution, appearing around 53-55 ppm.

  • Aminopropyl Side Chain (C-13, C-14, C-16): The methylene carbon (C-13) is predicted to be in the 58-60 ppm range. The chiral methine carbon (C-14) is expected around 48-50 ppm, and the terminal methyl carbon (C-16) will be the most upfield signal, around 18-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-16 (CH₃)18 - 20
C-10, C-11, C-12 (Boc CH₃)~28.4
C-2, C-6 (Piperazine)44 - 46
C-14 (CH)48 - 50
C-3, C-5 (Piperazine)53 - 55
C-13 (CH₂)58 - 60
C-9 (Boc Quaternary C)79 - 80
C-7 (C=O)154 - 155

Predicted Mass Spectrometry Data

For a molecule of this nature, a soft ionization technique such as Electrospray Ionization (ESI) is highly recommended to maximize the abundance of the molecular ion and minimize initial fragmentation.[4][5][6] The analysis would typically be performed in positive ion mode. The molecular weight of the compound is 243.35 g/mol .[7]

  • Molecular Ion: The primary species observed would be the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 244.20.

  • Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can be expected, or it can be induced in an MS/MS experiment. The most likely fragmentation pathways involve the labile Boc group and cleavage of the piperazine ring or side chain.

    • Loss of tert-butyl group: A very common fragmentation for Boc-protected compounds is the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment at m/z 188.14 ([M+H-56]⁺).

    • Loss of the entire Boc group: Cleavage of the N-C(O) bond could result in the loss of the entire Boc group (100 Da), yielding a fragment at m/z 144.14.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines.[8] Cleavage between C13 and C14 could yield a fragment at m/z 199.18. Cleavage of the piperazine ring can also occur, leading to a variety of smaller fragments.

Table 3: Predicted ESI-MS Data for this compound

Predicted m/zIon SpeciesDescription
244.20[M+H]⁺Protonated Molecular Ion
188.14[M+H - 56]⁺Loss of isobutylene from Boc group
144.14[M+H - 100]⁺Loss of the Boc group
199.18[Fragment]⁺Alpha-cleavage of the aminopropyl side chain

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry Data Acquisition

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in LC-MS grade solvent (e.g., ACN/H₂O) Infusion Direct infusion or LC injection Prep->Infusion Ionization Electrospray Ionization (ESI) Positive Mode Infusion->Ionization Analysis Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Processing Generate Mass Spectrum (m/z vs. Intensity) Detection->Processing Interpretation Identify Molecular Ion & Fragmentation Pattern Processing->Interpretation

Figure 2: General experimental workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable LC-MS grade solvent, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., ESI-TOF or ESI-Q).

  • Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predicted spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, and MS data are grounded in fundamental principles and analysis of analogous structures. These predictions, tables, and standard protocols offer a valuable resource for scientists, enabling efficient and accurate structural confirmation and purity assessment of this important chiral building block in research and development settings.

References

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Labcompare. (2009). Mass Spectrometry Ionization Sources. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough understanding of a compound's solubility is paramount for successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This document delves into the theoretical underpinnings of this molecule's solubility, predicted physicochemical properties, and the practical methodologies for its empirical determination. Detailed protocols for both kinetic and thermodynamic solubility assays are provided to guide researchers in generating a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the developability of a pharmaceutical compound. For active pharmaceutical ingredients (APIs) and their intermediates, poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and inaccurate results in biological assays.[1] this compound, with its combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a basic piperazine moiety, presents an interesting case for solubility analysis. This guide aims to provide drug development professionals with the necessary tools to fully characterize its solubility behavior.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[2] Key physicochemical properties for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₅N₃O₂[2]
Molecular Weight243.35 g/mol [2]
AppearanceWhite to off-white solid[3]
Predicted pKa10.15 ± 0.10[3]
Predicted Boiling Point330.0 ± 32.0 °C[3]
Predicted Density1.040 ± 0.06 g/cm³[3]
The Influence of Molecular Structure on Solubility

The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic components. The piperazine ring and the primary amine are capable of forming hydrogen bonds with polar solvents like water, contributing to aqueous solubility. Conversely, the bulky, non-polar tert-butyl group of the Boc protecting group and the propyl chain introduce hydrophobicity, which can limit aqueous solubility. The Boc group, while useful for synthetic purposes, is known to decrease the aqueous solubility of amines.[4][5]

The Critical Impact of pH

The presence of two basic nitrogen atoms in the piperazine ring and a primary amine makes the solubility of this compound highly dependent on pH. The predicted pKa of 10.15 suggests that the molecule will be protonated and thus more soluble in acidic solutions.[3] At pH values significantly below the pKa, the amine groups will exist in their cationic, protonated forms, which readily interact with water molecules, leading to enhanced solubility. As the pH increases and approaches the pKa, the proportion of the uncharged, free base form increases, which is expected to be less soluble in aqueous media. This pH-dependent solubility is a critical factor to consider in designing synthetic reactions, purification schemes, and formulations.

The Role of Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[6] However, this is not a universal rule, and the temperature dependence of solubility for this compound should be determined experimentally.

Experimental Determination of Solubility: A Methodological Approach

A comprehensive understanding of a compound's solubility requires empirical data. The two primary methods for determining solubility in a drug discovery setting are kinetic and thermodynamic solubility assays.[7]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). This method is high-throughput and reflects the solubility under non-equilibrium conditions often encountered in in vitro biological assays. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This measurement requires a longer incubation time to ensure equilibrium is reached and is critical for formulation and biopharmaceutical classification.[7]

Diagram 1: Conceptual Workflow for Solubility Assessment

G cluster_0 Solubility Profiling Strategy Start Start Kinetic_Solubility Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic_Solubility Initial Assessment Thermo_Solubility Thermodynamic Solubility Assay (Equilibrium Measurement) Kinetic_Solubility->Thermo_Solubility For promising candidates Data_Analysis Data Analysis & Interpretation Kinetic_Solubility->Data_Analysis Thermo_Solubility->Data_Analysis End End Data_Analysis->End Complete Solubility Profile

Caption: A streamlined workflow for determining the solubility profile of a compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

  • 96-well microplates (polypropylene for compound storage, clear for reading)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of a clear 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS at the desired pH) to each well. This will result in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units indicates precipitation.

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λ_max.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Diagram 2: Kinetic Solubility Assay Workflow

cluster_1 Kinetic Solubility Determination A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Transfer to assay plate B->C D Add aqueous buffer (e.g., PBS) C->D E Incubate with shaking D->E F Measure precipitation (Nephelometry/UV-Vis) E->F G Determine highest soluble concentration F->G

Caption: Step-by-step workflow for the kinetic solubility assay.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • A selection of relevant organic solvents (e.g., ethanol, isopropanol, acetonitrile, tetrahydrofuran)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired solvent (e.g., 1 mL). Ensure that there is undissolved solid at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, a predicted solubility profile can be hypothesized based on its structure.

Table 2: Template for Experimental Solubility Data of this compound

SolventpHTemperature (°C)Kinetic Solubility (µM)Thermodynamic Solubility (mg/mL)
PBS5.025To be determinedTo be determined
PBS7.425To be determinedTo be determined
PBS9.025To be determinedTo be determined
WaterN/A25To be determinedTo be determined
EthanolN/A25To be determinedTo be determined
AcetonitrileN/A25To be determinedTo be determined
  • Aqueous Solubility: Due to the basic nature of the piperazine and primary amine groups, the aqueous solubility is expected to be significantly higher at acidic pH (e.g., pH 5.0) compared to neutral or basic pH.

  • Organic Solvent Solubility: The compound is likely to exhibit good solubility in polar protic solvents like ethanol, which can engage in hydrogen bonding. Solubility in polar aprotic solvents like acetonitrile and THF is also expected to be considerable due to the overall polarity of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions based on its physicochemical properties with robust experimental methodologies, researchers can generate the critical data needed to guide synthetic route optimization, formulation development, and ultimately, the successful progression of drug candidates. The provided protocols for kinetic and thermodynamic solubility assays serve as a starting point for establishing a detailed and reliable solubility profile for this important pharmaceutical intermediate.

References

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. [Link]

  • Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (2014). ResearchGate. [Link]

  • Effect of piperazine on solubility of carbon dioxide using aqueous diethanolamnie. (2012). ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). NIH. [Link]

  • Aqueous piperazine derivatives for CO 2 capture: Accurate screening by a wetted wall column. (2014). ResearchGate. [Link]

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2. (n.d.). PubChem. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2. (n.d.). PubChem. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]

  • Regular Article. (n.d.). Physical Chemistry Research. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2016). ResearchGate. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). PMC. [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2. (n.d.). PubChem. [Link]

  • Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. (2021). PMC. [Link]

  • 1-tert-butyloxycarbonyl-4-(3-aminopropyl)piperazine (C12H25N3O2). (n.d.). PubChemLite. [Link]

  • P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. (2018). Semantic Scholar. [Link]

Sources

A Technical Guide to (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: A Chiral Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Chiral building blocks, in particular, are indispensable tools that allow for the precise construction of stereochemically defined molecules, which is critical for optimizing efficacy and safety profiles.[1][2] This guide provides an in-depth technical overview of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a versatile chiral building block. We will explore its strategic importance, physicochemical properties, established synthetic routes, and its application in the synthesis of complex pharmaceutical intermediates, with a focus on the rationale behind key experimental protocols. This document serves as a practical resource for researchers aiming to leverage this building block to accelerate their drug discovery programs.

Introduction: The Strategic Value of Chiral Piperazines

The journey of a drug from concept to clinic is fraught with challenges, with molecular complexity and stereochemical control being significant hurdles. The use of pre-synthesized, optically pure building blocks is a proven strategy to de-risk and accelerate this process.[3] Chirality is fundamental to pharmacology; the three-dimensional arrangement of a molecule dictates its interaction with biological targets, which are themselves chiral.[4] Consequently, different enantiomers of a drug can exhibit vastly different activity, toxicity, and pharmacokinetic properties.[1]

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][7] Its prevalence is due to several advantageous characteristics:

  • Physicochemical Properties: The two nitrogen atoms provide handles for modulating basicity (pKa) and solubility, which are key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

  • Synthetic Versatility: The secondary amines of the piperazine core allow for straightforward derivatization, enabling chemists to explore chemical space and optimize structure-activity relationships (SAR).[8][9]

  • Structural Conformation: The piperazine ring typically adopts a stable chair conformation, which can favorably orient substituents for optimal binding to a biological target.[7]

This compound combines these benefits with a crucial stereocenter. The primary amine on a chiral propyl chain offers a reactive site for conjugation to a molecular core, while the Boc-protected piperazine provides a stable, lipophilic moiety that can be deprotected in a later step for further functionalization. This dual functionality makes it an exceptionally valuable intermediate for constructing complex, multi-component drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1017606-58-4[10]
Molecular Formula C₁₂H₂₅N₃O₂[10]
Molecular Weight 243.35 g/mol [10]
Appearance Liquid (form may vary)[10]
Purity Typically ≥97%[10]
InChI Key YRSSUIZMGOJGOZ-JTQLQIEISA-N[10]

The structure features three key components, each with a distinct role in synthesis:

Caption: Key structural features of the building block.

  • The (S)-Chiral Primary Amine: This is the primary point of attachment. As a nucleophile, it readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr). The defined (S)-stereochemistry is crucial for achieving stereoselective synthesis.

  • The Boc-Protecting Group: The tert-butyloxycarbonyl group masks the reactivity of the piperazine N1-nitrogen. This is essential for regioselectivity, ensuring that reactions occur exclusively at the primary amine. The Boc group is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl) when desired.

  • The Piperazine Core: This scaffold provides structural rigidity and influences the overall physicochemical properties of the final molecule.

Synthesis of the Chiral Building Block

While commercially available, understanding the synthesis of this compound provides insight into quality control and potential impurities. A common and efficient strategy involves the reductive amination of a chiral amino alcohol precursor with a Boc-protected piperazine aldehyde, or a related ketone. A plausible, generalized route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Chiral Precursor cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Deprotection start Commercially Available (S)-Alaninol precursor (S)-2-(tert-butoxycarbonylamino) propan-1-ol start->precursor Boc Protection (Boc)₂O, Base aldehyde (S)-tert-butyl (1-oxopropan-2-yl)carbamate (Boc-Alaninal) precursor->aldehyde Mild Oxidation (Dess-Martin, DMP) product (S)-tert-butyl 4-(2-(Boc-amino)propyl) piperazine-1-carboxylate aldehyde->product piperazine tert-butyl piperazine-1-carboxylate piperazine->product 1. Imine Formation 2. NaBH(OAc)₃ final_product (S)-tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate (Target Building Block) product->final_product Acidic Deprotection (TFA or HCl in Dioxane)

Caption: Generalized synthetic workflow for the title compound.

Expert Rationale:

  • Chiral Pool Starting Material: The synthesis begins with a readily available and inexpensive chiral starting material, (S)-alaninol, ensuring the stereocenter is set from the beginning.

  • Orthogonal Protection: The use of two different protecting groups (Boc on the alaninol nitrogen and later, Boc on the piperazine nitrogen) is a key strategic decision. In this hypothetical route, a single Boc group is used on the primary amine precursor, which is later removed. The Boc group on the piperazine remains, demonstrating the principle of orthogonal protection which is critical in multi-step synthesis.

  • Reductive Amination: This is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[9] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous because it is selective for the iminium ion intermediate and tolerant of many functional groups, reducing the risk of side reactions.

Application in Synthesis: A Case Study for a BTK Inhibitor Core

To illustrate the utility of this compound, we will outline its use in a representative synthesis of an advanced intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK inhibitors are a clinically significant class of drugs for B-cell malignancies and autoimmune diseases.[2][8][11] Many BTK inhibitors feature a nitrogen-containing heterocycle coupled to a substituted piperidine or piperazine moiety.[1][2]

Our case study involves the amide coupling of the chiral building block with a functionalized pyrimidine carboxylic acid, a common core in kinase inhibitors.

Detailed Experimental Protocol: Amide Coupling

Amide_Coupling_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Work-up & Purification acid Heterocyclic Carboxylic Acid (1.0 eq) activated Activated O-Acylurea Intermediate acid->activated Anhydrous DMF, RT, 15 min hatu HATU (1.1 eq) DIPEA (2.0 eq) hatu->activated product Coupled Product activated->product amine Chiral Building Block (1.05 eq) amine->product RT, 4-12 h quench Quench with H₂O product->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify final Isolated Product purify->final

Caption: Experimental workflow for a HATU-mediated amide coupling reaction.

Objective: To synthesize (S)-tert-butyl 4-(2-(5-bromo-2-chloronicotinamido)propyl)piperazine-1-carboxylate.

Materials:

  • 5-Bromo-2-chloronicotinic acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloronicotinic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add DIPEA (2.0 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive HOBt ester in situ, which is more efficient than adding all components at once.[6]

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The use of EtOAc is ideal for extracting moderately polar organic products, while water removes the water-soluble DMF and salts.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (to remove any unreacted acid) and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Causality and Justification of Reagent Choice:

  • Coupling Reagent (HATU): HATU is a highly efficient, modern coupling reagent known for its fast reaction rates and low rates of racemization, which is critical when working with chiral substrates.[4][5] It is particularly effective for coupling sterically hindered or electron-deficient amines where other reagents might fail.[12]

  • Base (DIPEA): A non-nucleophilic, sterically hindered base like DIPEA is used to neutralize the hexafluorophosphate salt byproduct and any acidic species without competing with the primary amine as a nucleophile.[12]

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous and efficient reaction.[6]

Conclusion

This compound stands out as a high-value chiral building block for drug discovery. Its unique combination of a reactive, stereodefined primary amine and a versatile, protectable piperazine scaffold provides a powerful tool for medicinal chemists. By enabling the rapid and predictable assembly of complex molecular architectures, it helps streamline the synthesis of novel drug candidates, particularly in areas like kinase inhibitor development. The robust and well-understood protocols for its use, such as the amide coupling reaction detailed herein, allow for its reliable incorporation into diverse synthetic routes, ultimately accelerating the path toward new and improved therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Blakemore, D. C., et al. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Rathi, A. K., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • Patel, R. V., & Park, S. W. (n.d.). An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • CymitQuimica. (n.d.). This compound.
  • Riveiro, M. E., et al. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Li, X., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry.
  • An, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

Sources

Biological activity of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

This compound is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. While not possessing significant intrinsic biological activity, its true value lies in its role as a sophisticated building block for creating potent and selective therapeutic agents. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most critically, its biological relevance as a key component in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will explore the structure-activity relationships it enables and provide detailed experimental workflows for its synthesis and subsequent enzymatic screening of its derivatives, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Unsung Hero of Medicinal Chemistry

In the landscape of drug discovery, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful drug is paved with crucial, often unsung, molecular intermediates whose structural and stereochemical integrity dictates the efficacy and safety of the final product. This compound is a prime example of such a cornerstone molecule.

This N-Boc protected piperazine derivative, featuring a chiral (S)-aminopropyl group, is a key intermediate in the synthesis of several modern pharmaceuticals.[1][2] Its significance stems from the precise three-dimensional arrangement of its functional groups, which allows for the construction of complex molecules with high enantiomeric purity. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[3] This guide will illuminate the critical role of this compound, focusing on its application in the synthesis of sitagliptin, a leading DPP-4 inhibitor, to understand its derived biological significance.

Synthesis and Physicochemical Properties

The enantioselective synthesis of this compound is critical to ensure the stereochemical purity of the final drug product. Various synthetic strategies have been developed to achieve this with high yield and enantiomeric excess.[4][5]

Representative Synthetic Workflow

A common approach involves the reductive amination of a Boc-protected piperazine with a chiral amine precursor. The following diagram outlines a conceptual synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Piperazine tert-Butyl piperazine-1-carboxylate Step2 Nucleophilic Substitution Piperazine->Step2 Alanine (S)-2-Aminopropan-1-ol Step1 Activation of Hydroxyl Group (e.g., Mesylation) Alanine->Step1 Step1->Step2 Step3 Purification Step2->Step3 Product (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Step3->Product caption Conceptual Synthesis Workflow

Caption: Conceptual Synthesis Workflow.

Physicochemical Data

The properties of this compound are well-documented, making it a reliable intermediate for large-scale synthesis.

PropertyValueReference
CAS Number 1017606-58-4[6]
Molecular Formula C₁₂H₂₅N₃O₂[6]
Molecular Weight 243.35 g/mol [6]
Appearance Liquid[6]
Purity Typically ≥97%[6]

Core Biological Relevance: A Key Intermediate for DPP-4 Inhibitors

The primary biological significance of this compound is its role as a precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that plays a crucial role in glucose metabolism.[7] It deactivates two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these hormones, DPP-4 effectively dampens the insulin response. Therefore, inhibiting DPP-4 prolongs the action of GLP-1 and GIP, leading to increased insulin secretion and reduced glucagon levels, which helps to lower blood glucose in patients with type 2 diabetes.[7][8]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.

DPP4_Inhibition_Pathway cluster_system Physiological Process cluster_intervention Therapeutic Intervention Ingestion Food Ingestion GLP1_GIP Release of GLP-1 and GIP Ingestion->GLP1_GIP Degradation Incretin Degradation GLP1_GIP->Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme DPP4->Degradation Catalyzes Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Sitagliptin Sitagliptin (Derived from Intermediate) Sitagliptin->DPP4 Inhibits caption Mechanism of DPP-4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

The Role of the Intermediate in Sitagliptin

This compound provides the core piperazine structure and the correct stereochemistry for sitagliptin. After deprotection of the Boc group and coupling with the trifluorophenyl-β-amino acid moiety, it forms the final drug molecule.[1][9] The piperazine ring is crucial for the molecule's interaction with the S2 subsite of the DPP-4 enzyme, while the (S)-configuration of the aminopropyl group is essential for optimal binding and inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective DPP-4 inhibitors has led to extensive SAR studies on piperazine-based compounds.[10][11]

  • Piperazine Core : The piperazine scaffold serves as a versatile anchor, allowing for substitutions at its N1 and N4 positions to modulate potency, selectivity, and pharmacokinetic properties.[12]

  • Chiral Amine : The stereochemistry of the amino group is critical. The (S)-enantiomer, derived from the title compound, generally shows significantly higher inhibitory activity compared to the (R)-enantiomer, highlighting the specific stereochemical requirements of the DPP-4 active site.[10]

  • Substitutions : Modifications on the piperazine ring, such as the addition of fluorophenyl groups, have been shown to enhance potency and selectivity against other proteases like quiescent prolyl peptidase (QPP).[11]

The following table summarizes the inhibitory concentrations for sitagliptin and related analogues, illustrating the importance of the specific chemical moieties.

CompoundDPP-4 IC₅₀ (nM)Fold Selectivity over QPPReference
Sitagliptin16.8>4000[10]
Analog 32 (fluorinated)19>4000[11]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • (S)-N-Boc-2-aminopropan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mesylation of (S)-N-Boc-2-aminopropan-1-ol:

    • Dissolve (S)-N-Boc-2-aminopropan-1-ol (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C.

    • Slowly add MsCl (1.2 eq) and stir the reaction mixture at 0 °C for 2 hours.

    • Monitor the reaction by TLC. Upon completion, wash the mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Nucleophilic Substitution:

    • Dissolve tert-butyl piperazine-1-carboxylate (1.1 eq) and the mesylated intermediate in a suitable solvent like acetonitrile.

    • Add a base such as potassium carbonate (2.0 eq) and heat the mixture to reflux for 12-18 hours.

    • Monitor the reaction by TLC.

  • Deprotection and Workup:

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate and dissolve the residue in a suitable solvent.

    • To remove the Boc group, treat with an acid such as HCl in dioxane.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purification:

    • Dry the combined organic layers and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the title compound.

Protocol: In Vitro DPP-4 Inhibition Assay

This workflow outlines the screening of derivatives of the title compound for DPP-4 inhibitory activity.

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize Derivatives Incubation Incubate Enzyme, Inhibitor, and Substrate Compound->Incubation Enzyme Prepare DPP-4 Enzyme Solution Enzyme->Incubation Substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) Substrate->Incubation Measurement Measure Fluorescence (Excitation/Emission) Incubation->Measurement IC50 Calculate IC₅₀ Values Measurement->IC50 caption DPP-4 Inhibition Screening Workflow

Caption: DPP-4 Inhibition Screening Workflow.

Procedure:

  • Prepare serial dilutions of the test compounds (derivatives of the title intermediate).

  • In a 96-well plate, add the DPP-4 enzyme solution.

  • Add the test compounds to the wells and incubate for a pre-determined time at 37 °C.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Measure the increase in fluorescence over time using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a testament to the importance of chiral building blocks in modern drug design and development. Its primary role as a key intermediate in the synthesis of DPP-4 inhibitors like sitagliptin underscores its significant, albeit indirect, contribution to the management of type 2 diabetes. The structural features it provides—a versatile piperazine scaffold and a crucial stereocenter—are fundamental to the high potency and selectivity of the resulting drugs.

Future research may explore the use of this intermediate in the synthesis of inhibitors for other proteases or as a scaffold for developing therapeutics in other disease areas. Its well-defined chemistry and commercial availability make it an attractive starting point for library synthesis and hit-to-lead optimization campaigns. As the demand for enantiomerically pure and structurally complex drugs continues to grow, the value of sophisticated intermediates like this compound will only increase.

References

  • Abu Khalaf, R., Alwarafy, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.

  • Cox, J. M., et al. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763-6.

  • Feng, J., et al. (2015). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. ResearchGate.

  • Abu Khalaf, R., Alwarafy, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. De Gruyter.

  • Al-masri, I. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.

  • Various Authors. (2010). Synthesis of Sitagliptin. ResearchGate.

  • Sharma, P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

  • Chen, Y-C., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules.

  • Google Patents. (2015). Sitagliptin chiral intermediate and asymmetric synthesis method thereof. Google Patents.

  • Google Patents. (2020). Synthetic method of sitagliptin intermediate. Google Patents.

  • CymitQuimica. (n.d.). This compound. CymitQuimica.

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, and the introduction of a specific stereocenter allows for highly selective interactions with biological targets.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from readily available and cost-effective chiral pool materials. The described synthetic strategy emphasizes robust reaction conditions, high stereochemical fidelity, and scalability. We detail a multi-step synthesis involving the preparation of key intermediates—N-Boc-piperazine and a chiral electrophile derived from (S)-alanine—followed by their coupling and final deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of drug discovery.[3] The target molecule, this compound, combines two critical pharmacophoric elements: a mono-Boc-protected piperazine ring and a chiral (S)-2-aminopropyl sidechain. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen while being easily removable under mild acidic conditions.[4][5]

Our synthetic approach is rooted in a convergent strategy that leverages the "chiral pool," utilizing the naturally occurring amino acid (S)-alanine as the source of stereochemistry.[6][7] This method is both economical and ensures high enantiomeric purity in the final product.

The overall strategy is dissected into three primary stages:

  • Preparation of Nucleophile: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a key nucleophilic intermediate.

  • Preparation of Chiral Electrophile: A multi-step conversion of (S)-alanine into a suitable electrophilic partner with a leaving group, while temporarily protecting its native amine functionality.

  • Coupling and Final Deprotection: An SN2 coupling of the two intermediates, followed by selective deprotection to yield the final target compound.

This modular approach allows for optimization at each stage and ensures a reliable and scalable process.

G cluster_0 Stage 1: Nucleophile Synthesis cluster_1 Stage 2: Chiral Electrophile Synthesis cluster_2 Stage 3: Final Assembly Piperazine Piperazine Boc_Piperazine tert-butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine Boc₂O Coupled_Product Fully Protected Diamine Boc_Piperazine->Coupled_Product Sₙ2 Coupling (Base, DMF) S_Alanine (S)-Alanine S_Alaninol (S)-Alaninol S_Alanine->S_Alaninol 1. Esterification 2. Reduction (LiAlH₄) Boc_Alaninol N-Boc-(S)-Alaninol S_Alaninol->Boc_Alaninol Boc₂O Tosyl_Intermediate (S)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate Boc_Alaninol->Tosyl_Intermediate TsCl, Base Tosyl_Intermediate->Coupled_Product Final_Product Final Product (S)-tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Coupled_Product->Final_Product Deprotection (TFA)

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of Key Intermediates

This section details the preparation of the two primary building blocks required for the final coupling reaction.

Protocol 1.1: Synthesis of Tert-butyl piperazine-1-carboxylate

Principle: The mono-protection of piperazine is a critical step. Piperazine, being a symmetrical diamine, can easily undergo di-protection. To achieve high selectivity for the mono-Boc product, the reaction is performed at a reduced temperature with slow addition of the Boc-anhydride (Boc₂O). This kinetically controlled condition favors the formation of the less sterically hindered and less reactive mono-protected intermediate over the di-protected byproduct.[4][8]

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Piperazine (anhydrous)86.1450.0 g0.58Highly hygroscopic, handle under inert gas if possible.
Di-tert-butyl dicarbonate (Boc₂O)218.25126.6 g0.58Can be a low-melting solid or liquid.
Dichloromethane (DCM)-500 mL-Anhydrous grade.
Sodium Hydroxide (1M aq.)40.00~100 mL-For workup.
Brine (Saturated NaCl aq.)-~100 mL-For workup.
Anhydrous MgSO₄ or Na₂SO₄-~20 g-Drying agent.

Step-by-Step Protocol:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (50.0 g, 0.58 mol) in 250 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Vigorous stirring is essential.

  • Boc Protection: Dissolve di-tert-butyl dicarbonate (126.6 g, 0.58 mol) in 250 mL of DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Slow addition is paramount to prevent localized excess of Boc₂O, which would lead to the formation of the undesired di-Boc-piperazine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure complete consumption of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from hexanes or by column chromatography (Silica gel, 5-10% Methanol in DCM).

    • Expected Yield: ~90-95 g (85-90%).

Protocol 1.2: Synthesis of (S)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate

Principle: This sequence transforms (S)-alanine into a chiral electrophile suitable for SN2 reaction. First, the carboxylic acid of (S)-alanine is reduced to a primary alcohol to form (S)-alaninol.[9] The amine of (S)-alaninol is then protected with a Boc group. This step is crucial to prevent the amine from reacting with the tosyl chloride in the subsequent step. Finally, the primary hydroxyl group is converted into an excellent leaving group, tosylate, by reaction with p-toluenesulfonyl chloride (TsCl).

Step-by-Step Protocol:

A. Reduction of (S)-Alanine to (S)-Alaninol

  • Setup: To a 2 L three-neck flask under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (LiAlH₄) (33.0 g, 0.87 mol) and 500 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Esterification (in situ): In a separate flask, carefully add (S)-alanine (25.0 g, 0.28 mol) to 250 mL of anhydrous ethanol, followed by slow addition of thionyl chloride (25 mL, 0.34 mol) at 0 °C. Stir at room temperature for 4 hours to form the ethyl ester. Remove the solvent under reduced pressure.

  • Reduction: Dissolve the crude (S)-alanine ethyl ester hydrochloride in 200 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • Safety Note: The reaction is highly exothermic and generates H₂ gas. Ensure adequate cooling and proper ventilation.

  • Reaction & Quench: After addition, warm the mixture to room temperature, then heat to reflux for 4 hours. Cool back to 0 °C and carefully quench the reaction by sequential, dropwise addition of water (33 mL), 15% NaOH solution (33 mL), and finally more water (99 mL) (Fieser workup).

  • Isolation: Stir the resulting white suspension for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield (S)-alaninol as a colorless oil.

    • Expected Yield: ~18 g (85%).

B. Boc-Protection and Tosylation

  • Boc Protection: Dissolve the crude (S)-alaninol (~18 g, 0.24 mol) in 200 mL of DCM. Add triethylamine (42 mL, 0.30 mol) and cool to 0 °C. Add a solution of Boc₂O (57.6 g, 0.26 mol) in 100 mL of DCM dropwise. Stir overnight at room temperature. Wash the reaction mixture with 1 M HCl and brine, dry over MgSO₄, and concentrate to give N-Boc-(S)-alaninol.

  • Tosylation: Dissolve the crude N-Boc-(S)-alaninol in 250 mL of DCM. Add pyridine (39 mL, 0.48 mol) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (50 g, 0.26 mol) portion-wise, keeping the temperature below 5 °C.

    • Expert Insight: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Reaction & Workup: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC. Upon completion, pour the mixture into ice-water and extract with DCM. Wash the organic layer with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford (S)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate as a white solid.

    • Expected Yield: ~65 g (82% over two steps).

Part II: Final Assembly and Deprotection

Protocol 2.1: Alkylation of N-Boc-Piperazine

Principle: This is the key bond-forming step. The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the tosylate leaving group from the chiral electrophile in a classic SN2 reaction. The use of a polar aprotic solvent (DMF) and a suitable base (K₂CO₃) facilitates the reaction.

Caption: Sₙ2 coupling reaction of the key intermediates.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
N-Boc-piperazine186.2537.3 g0.20From Protocol 1.1
(S)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate329.4365.9 g0.20From Protocol 1.2
Potassium Carbonate (K₂CO₃)138.2155.3 g0.40Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)-400 mL-Anhydrous grade.

Step-by-Step Protocol:

  • Setup: To a 1 L flask, add N-Boc-piperazine (37.3 g, 0.20 mol), the chiral tosylate (65.9 g, 0.20 mol), and potassium carbonate (55.3 g, 0.40 mol).

  • Reaction: Add 400 mL of anhydrous DMF and heat the mixture to 80 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Pour the filtrate into 1 L of ice-water. Extract the aqueous phase with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 200 mL) to remove residual DMF, followed by a wash with brine (1 x 200 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (S)-tert-butyl 4-(2-((tert-butoxycarbonyl)amino)propyl)piperazine-1-carboxylate, can be purified by column chromatography if needed.

Protocol 2.2: Selective Deprotection of the Side-Chain Amine

Principle: The final step involves the removal of the Boc group from the side-chain primary amine. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group by protonating the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation of the carbamic acid intermediate to release the free amine.[5][10]

Step-by-Step Protocol:

  • Setup: Dissolve the crude product from Protocol 2.1 (~0.20 mol) in 300 mL of DCM in a 1 L flask and cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA) (77 mL, 1.0 mol) dropwise to the stirred solution.

    • Expert Insight: A large excess of TFA ensures rapid and complete deprotection. The reaction is typically accompanied by gas (CO₂) evolution.

  • Reaction: After addition, remove the ice bath and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the starting material.

  • Concentration: Remove the DCM and excess TFA under reduced pressure.

  • Basification & Extraction: Dissolve the residue in water and cool in an ice bath. Carefully adjust the pH to >11 by adding a cold 6 M NaOH solution. Extract the basic aqueous solution with DCM (3 x 200 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound, typically as a liquid or low-melting solid.[11]

Characterization and Data

PropertyValueSource
Chemical Formula C₁₂H₂₅N₃O₂[11]
Molecular Weight 243.35 g/mol [11]
Appearance Liquid or low-melting solid[11]
Purity (Typical) >97%[11]

Suggested Characterization:

  • ¹H & ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee%) and confirm retention of stereochemistry.

Safety and Troubleshooting

Safety Precautions:

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and skin irritant.

  • Thionyl Chloride & TsCl: Corrosive and moisture-sensitive. Handle in a fume hood.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1.1 Formation of di-Boc-piperazine.Ensure slow, dropwise addition of Boc₂O at 0 °C. Use exact stoichiometry.
Incomplete reduction in 1.2A Inactive LiAlH₄; insufficient reagent.Use a fresh bottle of LiAlH₄ or titrate to determine activity. Use a larger excess of the reagent.
Low yield in Alkylation (2.1) Poor leaving group; side reactions.Ensure the tosylate intermediate is pure. Consider using a more reactive leaving group (e.g., mesylate) or a stronger base (e.g., Cs₂CO₃).
Incomplete deprotection in 2.2 Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor carefully by LC-MS.

References

  • Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
  • American Chemical Society. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. ACS Fall 2025. Retrieved from [Link]

  • Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
  • Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (2021). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2020). CN111574384A - Preparation method of chiral 1-amino-2-propanol.

Sources

Use of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in PROTAC development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in PROTAC Development

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system. A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][]

The architecture of a PROTAC consists of three components: a warhead for the POI, a ligand for the E3 ligase, and a chemical linker connecting them. While the ligands provide specificity, the linker is a master regulator of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometric stability of the crucial ternary complex.[2]

This guide focuses on This compound , a sophisticated building block increasingly employed in the rational design of PROTAC linkers. We will explore the distinct advantages conferred by its structural motifs—the semi-rigid piperazine core, the defined stereochemistry, and the versatile Boc-protected amine—and provide detailed protocols for its incorporation into novel PROTAC molecules.

Part 1: The Strategic Rationale for a Piperazine-Based Linker

The choice to incorporate a piperazine ring into a PROTAC linker is a deliberate strategy to overcome the limitations of overly flexible (e.g., alkyl or PEG) or excessively rigid linkers.[3] The piperazine moiety offers a finely tuned balance of properties essential for optimal PROTAC function.

Enhanced Conformational Control and Pre-organization

The cyclic nature of the piperazine ring introduces a degree of conformational rigidity.[5] This structural constraint helps to pre-organize the PROTAC, reducing the entropic penalty associated with the formation of the ternary complex.[3] A well-organized linker can more effectively orient the POI and E3 ligase, promoting a productive geometry for efficient ubiquitin transfer.

Improved Physicochemical and Pharmacokinetic Properties

The piperazine ring is a key modulator of a PROTAC's drug-like properties.

  • Enhanced Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly increasing the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][][7]

  • Modulated Permeability: This pH-dependent protonation state can also facilitate cellular uptake and endosomal escape, critical steps for the PROTAC to reach its intracellular targets.[] The pKa of the piperazine ring is highly sensitive to its surrounding chemical environment, allowing for fine-tuning of these properties through synthetic modification.[1][7]

The Role of the Boc-Protected Amine Handle

The key to the utility of this compound is its orthogonally protected amine. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.[8][] This allows for a modular and controlled synthetic sequence: the free amine can be coupled to one part of the PROTAC (e.g., the POI ligand), and then the Boc group can be selectively removed under acidic conditions to reveal a new amine for coupling to the second ligand (e.g., the E3 ligase ligand).[8][10][11] This stepwise approach is fundamental to modern PROTAC synthesis.[][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017606-58-4[12][13]
Molecular Formula C₁₂H₂₅N₃O₂[12]
Molecular Weight 243.35 g/mol [12]
Appearance Liquid[12]
Purity Typically ≥97%[12]

Part 2: Synthesis and Application Protocols

This section provides a comprehensive, step-by-step workflow for the synthesis of a PROTAC molecule using this compound. The strategy relies on sequential amide bond formations, a robust and widely used method in PROTAC chemistry.[14][15]

Overall Synthetic Workflow

The synthesis is a modular, three-stage process: (1) Coupling of the linker to the first ligand, (2) Deprotection of the Boc group, and (3) Coupling to the second ligand, followed by final purification.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Coupling & Purification A POI Ligand (with -COOH) C Amide Coupling (HATU, DIPEA) A->C B (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F Amine Intermediate (TFA Salt) E->F G Neutralization F->G H Free Amine Intermediate G->H J Amide Coupling (HATU, DIPEA) H->J I E3 Ligase Ligand (with -COOH) I->J K Crude PROTAC J->K L Preparative HPLC K->L M Pure PROTAC L->M

Diagram 1: General workflow for PROTAC synthesis using the piperazine linker.

Detailed Experimental Protocols

Protocol 1: Amide Coupling of Linker to POI Ligand (Stage 1)

This protocol outlines the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the primary amine of the piperazine linker.

  • Rationale: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack.[14] DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base used to scavenge the protons released during the reaction.[14] Anhydrous DMF is the solvent of choice due to its high polarity and aprotic nature.

  • Reagents & Materials:

    • POI Ligand with a terminal carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: Boc Group Deprotection (Stage 2)

This protocol removes the Boc protecting group to reveal the terminal amine for the second coupling step.

  • Rationale: The Boc group is designed to be stable to most reaction conditions but labile to moderately strong acid.[8][] Trifluoroacetic acid (TFA) is the reagent of choice for its effectiveness and volatility, which simplifies its removal.[8][16]

G A Synthesized PROTAC B Ternary Complex Formation Assay (e.g., TR-FRET, Native MS) A->B Biophysical Validation C Cell-Based Protein Degradation Assay (Western Blot) A->C Cellular Validation D Determine DC₅₀ and Dₘₐₓ C->D Quantification E Downstream Functional Assays (e.g., Cell Viability, Pathway Analysis) D->E Biological Impact

Sources

The Strategic Deployment of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the quest for molecular entities with high potency and selectivity is paramount. Within this pursuit, the synthesis of complex chiral molecules relies on the availability of versatile and stereochemically defined building blocks. (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a chiral Boc-protected piperazine derivative, has emerged as a cornerstone intermediate in the synthesis of a variety of bioactive compounds. Its unique structural features—a primary amine for versatile coupling, a Boc-protected piperazine for solubility and further functionalization, and a defined stereocenter—render it a highly valuable tool for medicinal chemists. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale for its use in the development of next-generation therapeutics. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases due to its favorable pharmacokinetic properties.[1][2][3]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Beyond

The primary application of this compound lies in its role as a key structural component in the synthesis of kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors.[4][5] BTK is a critical enzyme in B-cell receptor signaling, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1][6] The chiral aminopropylpiperazine moiety often serves as a crucial pharmacophore that interacts with the kinase active site, contributing to both potency and selectivity.[7]

The significance of the (S)-stereochemistry cannot be overstated. In many instances, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[6] The use of enantiomerically pure building blocks like this compound is therefore essential for the stereoselective synthesis of drug candidates, streamlining development and enhancing safety profiles.

Beyond kinase inhibitors, the versatile nature of this building block allows for its incorporation into a diverse range of therapeutic agents where a chiral, flexible linker with a primary amine handle is required.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 179529-57-4
Molecular Formula C₁₂H₂₅N₃O₂
Molecular Weight 243.35 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >97%
Solubility Soluble in common organic solvents (e.g., DCM, DMF, alcohols)

Synthetic Utility and Key Reactions

The synthetic utility of this compound is primarily centered around the reactivity of its primary amine. This functional group serves as a versatile handle for coupling with various electrophilic partners, enabling the construction of more complex molecular architectures.

General Synthetic Workflow

The general workflow for utilizing this building block involves the initial coupling of the primary amine, followed by subsequent modification or deprotection of the Boc-protected piperazine nitrogen as required by the synthetic strategy.

G cluster_0 Core Synthesis cluster_1 Post-Coupling Modifications cluster_2 Final Product A This compound C Coupling Reaction A->C B Electrophilic Scaffold (e.g., Heteroaryl Halide) B->C D Coupled Intermediate C->D E Boc Deprotection (Acidic Conditions) D->E F Further Functionalization at Piperazine N-H E->F G Final Bioactive Molecule F->G

Caption: General synthetic workflow utilizing the chiral building block.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in the synthesis of key intermediates for drug discovery. These are intended as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a BTK Inhibitor Precursor

This protocol outlines a common method for coupling the primary amine with an activated heteroaryl chloride, a key step in the synthesis of many kinase inhibitors.[8]

Materials:

  • This compound

  • 2,4-dichloro-5-aminopyrimidine (or similar activated heteroaryl halide)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-aminopyrimidine (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Causality behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • DMF: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and promote the SNAr reaction.

  • Elevated Temperature: Heating is often necessary to drive the SNAr reaction to completion, especially with less reactive heteroaryl chlorides.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the formation of a secondary amine linkage through reductive amination, another widely used C-N bond-forming reaction in medicinal chemistry.[8]

Materials:

  • This compound

  • A suitable aldehyde (e.g., a heteroaromatic aldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a mixture of DCM and MeOH.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality behind Experimental Choices:

  • STAB: A mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the aldehyde starting material.

  • Two-step, one-pot procedure: The initial imine formation followed by in-situ reduction is an efficient method to prevent side reactions.

The Role of the (S)-aminopropylpiperazine Moiety in Drug-Target Interactions

The strategic importance of the (S)-aminopropylpiperazine moiety extends to its role in molecular recognition at the target's binding site. In the context of kinase inhibitors, this fragment can engage in a network of interactions that contribute to high-affinity binding.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Moiety cluster_2 Key Interactions Hinge Hinge Residues Core Heterocyclic Core Core->Hinge H-bonding Piperazine Piperazine Ring (Solubility, Vector) Core->Piperazine Covalent Bond Aminopropyl (S)-Aminopropyl Linker (Chirality, Flexibility) Piperazine->Aminopropyl C-N Bond Hydrophobic Hydrophobic Interactions Piperazine->Hydrophobic Amine Terminal Amine (H-bond donor/acceptor) Aminopropyl->Amine C-N Bond Amine->Hinge H-bonding Hbond Hydrogen Bonds

Caption: Putative binding interactions of a BTK inhibitor fragment.

The piperazine ring itself often enhances aqueous solubility and provides a vector for exiting the binding pocket to introduce further modifications.[2] The aminopropyl chain offers conformational flexibility, allowing the terminal amine to form crucial hydrogen bonds with residues in the kinase hinge region or other key areas of the active site.[7] The defined (S)-stereochemistry ensures the precise positioning of this group for optimal interaction, highlighting the importance of stereochemical control in rational drug design.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its strategic application, particularly in the synthesis of kinase inhibitors, underscores the importance of combining synthetic versatility with stereochemical precision. The protocols and rationale presented herein provide a framework for researchers and drug development professionals to effectively harness the potential of this valuable intermediate in the creation of novel and impactful therapeutics. The continued exploration of its utility in diverse chemical scaffolds promises to further solidify its role as an indispensable tool in the medicinal chemist's arsenal.

References

  • Alkylated piperazine compounds. US20130116245A1.
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. Benchchem.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and...
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. PubMed.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • (S)-tert-Butyl 4-(2-aminopropyl)
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Technote 205 - Covalent Coupling.
  • tert-Butyl 4-(4-amino-2-chlorophenyl)
  • Drug–target interaction prediction based on protein features, using wrapper feature selection.
  • Predicting Drug-Target Interaction Networks Based on Functional Groups and Biological Fe
  • Drug-Target Interaction Prediction Based on Drug Fingerprint Inform

Sources

Application Notes and Protocols for Utilizing (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system. A PROTAC simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1]

This intricate mechanism is orchestrated by the three components of the PROTAC: the "warhead" that binds the POI, the "anchor" that recruits the E3 ligase, and the linker that connects them. The linker is far from a passive spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] An optimized linker pre-organizes the molecule into a conformation favorable for stable and productive ternary complex formation, a crucial step for efficient protein degradation.[4]

This guide focuses on a specific, high-value linker building block: (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate . We will explore the strategic advantages conferred by its unique structure and provide detailed protocols for its incorporation into novel PROTACs and their subsequent evaluation.

The Strategic Advantage of the Aminopropyl-Piperazine Moiety

The this compound linker offers a compelling combination of features for the rational design of next-generation protein degraders.

  • Conformational Rigidity : Saturated heterocycles like piperazine are incorporated into linkers to introduce conformational rigidity.[3][4] This rigidity reduces the entropic penalty associated with forming the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.[3]

  • Improved Physicochemical Properties : The piperazine motif can significantly enhance the drug-like properties of a PROTAC. The presence of two nitrogen atoms can improve solubility, a common challenge for these high molecular weight molecules, through protonation at physiological pH.[3][5][6] This property is finely tunable based on the chemical environment surrounding the piperazine ring.[3][5][6]

  • Chiral Center for Spatial Optimization : The stereocenter at the 2-position of the aminopropyl group provides a critical handle for optimizing the spatial orientation of the attached ligand. Subtle changes in stereochemistry within a linker can dramatically alter the conformation of the PROTAC, impacting its ability to form a stable ternary complex and ultimately affecting its degradation activity.[7] The (S)-configuration of this building block ensures stereochemical purity, allowing for precise structure-activity relationship (SAR) studies.

  • Versatile Synthetic Handle : The primary amine on the propyl group serves as a versatile point of attachment for either the POI ligand or the E3 ligase ligand. This allows for modular synthesis via robust and well-established chemical reactions, such as amide bond formation or reductive amination. The Boc-protected nitrogen on the piperazine ring allows for orthogonal deprotection and further functionalization if required.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized warhead (POI-COOH) to the primary amine of the linker, followed by deprotection and coupling to an E3 ligase ligand.

G cluster_0 Part A: Linker-Warhead Conjugation cluster_1 Part B: Final PROTAC Assembly A POI-COOH (1.0 eq) + (S)-Linker-NH2 (1.1 eq) B Amide Coupling (HATU, DIPEA, DMF) A->B C Purify (Chromatography) B->C D Boc-Linker-POI C->D E Boc-Linker-POI F Boc Deprotection (TFA/DCM) E->F G H2N-Linker-POI F->G I Amide Coupling (HATU, DIPEA, DMF) G->I H E3-Ligand-COOH (1.0 eq) H->I J Final PROTAC I->J K Purify & Characterize (HPLC, LC-MS, NMR) J->K

Caption: Modular PROTAC synthesis workflow via amide coupling.

Materials:

  • Protein of Interest Ligand with a carboxylic acid handle (POI-COOH)

  • This compound

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis, purification supplies (silica gel, HPLC)

Procedure:

Part A: Synthesis of Boc-Protected Linker-Warhead Conjugate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve POI-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-warhead conjugate.

Part B: Boc Deprotection and Final Coupling

  • Dissolve the purified Boc-protected conjugate from Part A in a solution of 20-50% TFA in DCM.

  • Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with DCM or toluene to ensure complete removal of residual acid.

  • In a separate flask, dissolve the E3 Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected amine salt from the previous step, along with additional DIPEA (2.0-3.0 eq) to neutralize the TFA salt, to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup as described in Part A, step 5.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product thoroughly by LC-MS and NMR to confirm identity and purity.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This is a fundamental assay to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

G A Seed Cells in Multi-well Plate B Treat with PROTAC (Dose-response, Time-course) A->B C Cell Lysis & Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection & Imaging F->G H Data Analysis (Quantify Band Intensity) G->H

Caption: Workflow for Western Blot analysis of PROTAC activity.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC (and negative controls, e.g., a version with an inactive E3 ligase ligand)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment : Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response. For a time-course experiment, treat with a fixed concentration of PROTAC and harvest cells at different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Normalize protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis : Strip the membrane and re-probe for the loading control. Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Data Presentation:

The results of degradation experiments are typically summarized to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Example PROTAC 1(S)-aminopropyl-piperazine15>95
Example PROTAC 2PEG45090
Example PROTAC 3Alkyl C512085
Negative Control(S)-aminopropyl-piperazine>10,000<10

This is a representative table. Actual data must be generated experimentally.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay provides direct evidence of the PROTAC's primary mechanism of action: bringing the POI and E3 ligase into proximity.

Materials:

  • Purified, recombinant target protein (POI), often tagged (e.g., His-tag)

  • Purified, recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC or DDB1/CRBN), often tagged (e.g., GST-tag)

  • FRET-pair labeled antibodies (e.g., Terbium-anti-His and d2-anti-GST)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation : Prepare solutions of the tagged POI, tagged E3 ligase, and the corresponding labeled antibodies in assay buffer.

  • Assay Setup : In a suitable microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.

  • Antibody Addition : Add the Terbium-labeled and d2-labeled antibodies to the wells.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Measurement : Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (Terbium) and the acceptor (d2).

  • Data Analysis : Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. A characteristic "hook effect" bell-shaped curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.

Causality and Field-Proven Insights

  • Why Amide Coupling? Amide bond formation is one of the most reliable and robust reactions in medicinal chemistry. Reagents like HATU are highly efficient, proceed under mild conditions, and have a broad functional group tolerance, making them ideal for complex molecule synthesis.[8]

  • The Importance of Controls : A PROTAC's activity must be validated through rigorous controls. A "dead" control, where the E3 ligase ligand is modified to prevent binding (e.g., the (S)-enantiomer of a VHL ligand is active, while the (R)-enantiomer is not), should not induce degradation. This confirms that degradation is dependent on the formation of a productive ternary complex.

  • Interpreting Degradation Data : A potent PROTAC will exhibit a low DC₅₀ value and a high Dₘₐₓ. The "hook effect," a decrease in degradation at very high PROTAC concentrations, is a common phenomenon.[9] It arises from the formation of binary (PROTAC-POI or PROTAC-E3) complexes that cannot lead to ubiquitination. The aminopropyl-piperazine linker, by providing a more constrained conformation, can sometimes mitigate this effect compared to highly flexible linkers.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced PROTACs. Its inherent rigidity, potential for improved physicochemical properties, and the presence of a key stereocenter provide medicinal chemists with multiple avenues for optimizing degrader performance. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively incorporate this linker into their drug discovery programs and rigorously evaluate the resulting PROTACs, accelerating the development of novel therapeutics based on targeted protein degradation.

References

  • University of Dundee. (n.d.). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery Research Portal. Retrieved from [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(4), 293-306. Available at: [Link]

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(4), 126877. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral building block of significant interest in pharmaceutical development. Its stereospecific structure, containing a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and a chiral aminopropyl side chain, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Precise and robust analytical methods are paramount to ensure its identity, purity, and stereochemical integrity, which are critical for the safety and efficacy of the final drug product.[1][2]

This guide provides a comprehensive suite of analytical protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental analytical principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Structural Elucidation and Identity Confirmation

The initial and most critical step is the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • ¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for confirming the connectivity of the aminopropyl and piperazine fragments.

  • ¹³C NMR confirms the carbon framework of the molecule, including the characteristic carbonyl carbon of the Boc group.[6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing power for Boc-protected amines.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition Parameters (¹H): Standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquisition Parameters (¹³C): Proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum.

  • Data Analysis and Expected Signals:

Assignment ¹H NMR (CDCl₃, 400 MHz) - Expected δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) - Expected δ (ppm)
Boc (t-butyl)~1.46 (s, 9H)[6][7]~80.1 (C(CH₃)₃), ~28.4 (C(CH₃)₃)[7]
Piperazine CH₂ (Boc-N-CH₂)~3.40 (m, 4H)~44.0
Piperazine CH₂ (Side-chain-N-CH₂)~2.30-2.50 (m, 4H)~53.0
CH₂ (Side Chain)~2.35 (m, 2H)~38.0
CH (Chiral Center)~2.80 (m, 1H)~48.0
CH₃ (Side Chain)~1.05 (d, 3H)~18.0
NH₂Broad singlet, variable positionN/A
C=O (Boc)N/A~154.9[6][7]

Note: Chemical shifts are approximate and can vary based on concentration and residual solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns.[8][9] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₂H₂₅N₃O₂).[8][9]

  • Tandem MS (MS/MS): Induces fragmentation of the parent ion, yielding characteristic product ions that help confirm the structure. The cleavage of the Boc group and fragmentation of the piperazine ring are expected.[10][11]

Protocol 2: LC-MS Analysis for Identity and Purity
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS System:

    • LC System: HPLC or UHPLC system.

    • Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

    • MS Detector: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Analysis:

    • Expected [M+H]⁺: m/z 244.2025 for C₁₂H₂₆N₃O₂⁺.

    • Expected Fragmentation: Look for characteristic losses, such as the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of pharmaceutical intermediates and APIs. For a non-chromophoric compound like this, UV detection at a low wavelength or the use of a derivatizing agent is necessary.[12][13]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: A versatile and widely used technique for separating compounds based on hydrophobicity.

  • UV Detection: While the analyte lacks a strong chromophore, detection at low UV wavelengths (~200-210 nm) is often feasible. Alternatively, derivatization with a UV-active agent can be employed for higher sensitivity.[12]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][14][15]

Protocol 3: Purity Determination by Reversed-Phase HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 7.0) and acetonitrile. The exact ratio should be optimized for ideal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

    • Identify and quantify any impurities against a reference standard if available.

Chiral Purity (Enantiomeric Excess) Determination

Ensuring the stereochemical purity of a single-enantiomer drug intermediate is a critical regulatory requirement.[3][4][5][16] Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[16][17][18][19]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amines.[17]

  • Pre-column Derivatization: For compounds lacking a chromophore or to enhance separation, derivatization with a chiral or achiral agent that introduces a UV-active group can be highly effective.[20] For instance, derivatizing the primary amine with an agent like p-toluenesulfonyl chloride introduces a chromophore.[20]

  • Mobile Phase: In chiral separations, the mobile phase (often a mixture of an alkane like hexane and an alcohol like isopropanol or ethanol) plays a crucial role in the separation mechanism and must be carefully optimized.[17]

Workflow for Chiral Method Development

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Screen Multiple CSPs (e.g., Amylose, Cellulose based) Mobile_Phase_Screen Test Normal & Polar Organic Mobile Phases CSP_Screen->Mobile_Phase_Screen Select best CSP Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Mobile_Phase_Screen->Optimize_MP Select best condition Optimize_Params Optimize Flow Rate & Temperature Optimize_MP->Optimize_Params Validate Validate Method (ICH Q2) (Specificity, LOQ, Precision) Optimize_Params->Validate Final Method

Caption: A systematic workflow for developing a robust chiral HPLC method.

Protocol 4: Chiral HPLC for Enantiomeric Purity

This protocol assumes pre-column derivatization with a suitable chromophoric agent if required.

  • Sample Preparation (with Derivatization if needed):

    • React the sample with a derivatizing agent (e.g., p-toluenesulfonyl chloride) under basic conditions.[20]

    • Quench the reaction and extract the derivatized product.

    • Dissolve the final derivatized sample in the mobile phase.

    • Prepare a sample of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

  • Chiral HPLC System:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the derivative (e.g., 228 nm for a PTSC derivative).[20]

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    • The limit of quantification (LOQ) for the undesired enantiomer should be established, often required to be at or below 0.1%.[21]

Overall Analytical Control Strategy

A robust analytical control strategy integrates these methods to ensure the consistent quality of this compound.

Control_Strategy cluster_release Start Incoming Material: (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profile Start->Purity ChiralPurity Enantiomeric Purity Start->ChiralPurity NMR ¹H & ¹³C NMR Identity->NMR MS HRMS (LC-MS) Identity->MS HPLC RP-HPLC-UV Purity->HPLC ChiralHPLC Chiral HPLC ChiralPurity->ChiralHPLC Release Material Release for Synthesis NMR->Release MS->Release HPLC->Release ChiralHPLC->Release

Caption: Integrated analytical workflow for quality control and release.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR and high-resolution mass spectrometry provides definitive structural confirmation. Chromatographic techniques, specifically reversed-phase HPLC for purity and chiral HPLC for enantiomeric excess, are essential for quantifying the quality attributes of this critical pharmaceutical intermediate. The protocols outlined in this guide provide a robust framework for ensuring that the material meets the stringent requirements for use in drug development and manufacturing. All methods should be properly validated to ensure they are reliable and compliant with regulatory standards.[1][2][14]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
  • Benchchem. (n.d.). Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate.
  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • RSC Publishing. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
  • BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
  • Veeprho. (2020, August 1). Overview & Determination of Enantiomeric Impurities.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Analytical Chemistry. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR.
  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines.
  • Wikipedia. (n.d.). Chiral analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
  • CymitQuimica. (n.d.). This compound.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate.
  • Sigma-Aldrich. (2014, July 22). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate.

Sources

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilization of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate as a Scaffold in Solid-Phase Peptide Synthesis for Peptidomimetic Development

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and pharmacology.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility, conformational rigidity, and the presence of two nitrogen atoms for versatile functionalization—allow medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] In the realm of peptide science, incorporating piperazine-based building blocks is a powerful strategy for creating peptidomimetics. These synthetic analogues mimic the structure and function of natural peptides but often possess superior therapeutic properties, such as enhanced stability against enzymatic degradation and improved receptor selectivity.[5][6]

This document provides a comprehensive technical guide on the application of This compound , a chiral, non-proteinogenic building block, in solid-phase peptide synthesis (SPPS). This specific scaffold allows for the initiation of a peptide chain from a secondary amine within the piperazine ring, creating novel backbone structures and potential branch points. The protocols herein are based on the robust tert-butyloxycarbonyl (Boc) / Benzyl (Bzl) protection strategy, detailing the immobilization of the scaffold onto a solid support, subsequent peptide chain elongation, and final cleavage and purification.[5][7]

The Building Block: Properties and Strategic Rationale

This compound is a strategically designed molecule for introducing a piperazine moiety as a core structural element in a peptide sequence.

Caption: Chemical structure and key functional groups.

The strategic utility of this building block in SPPS is rooted in its distinct functional groups:

  • The Primary Amine: This is the most nucleophilic site and serves as the anchor point for immobilizing the entire scaffold onto an appropriate solid support, typically a chlorotrityl-based resin.

  • The Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8] Its role here is to mask the secondary amine within the piperazine ring. Once the scaffold is anchored to the resin, this Boc group can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing the secondary amine. This newly freed amine then serves as the N-terminus for the step-wise assembly of the peptide chain.[5][7]

  • The (S)-Chiral Center: The defined stereochemistry at the propyl group is critical for controlling the three-dimensional conformation of the resulting peptidomimetic, which is essential for specific interactions with biological targets.

This design enables an "inside-out" synthesis approach where the core scaffold is first established, and the peptide sequence is then extended from it.

Experimental Protocols: Synthesis of Piperazine-Containing Peptidomimetics

The following protocols detail a complete workflow for the synthesis of a custom peptide initiated from the piperazine scaffold using Boc-based SPPS.

Caption: Overall workflow for SPPS of piperazine-peptidomimetics.

Protocol 1: Immobilization of the Piperazine Scaffold onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the covalent attachment of the building block to the solid support via its primary amine. The use of 2-CTC resin is advantageous as it allows for peptide cleavage under very mild acidic conditions, preserving acid-sensitive functionalities if needed.[9]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-Phase Synthesis Vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation. Drain the DCM.

  • Scaffold Preparation: In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM (5 mL/g of resin).

  • Immobilization Reaction: Add the scaffold solution to the swollen resin. Add DIPEA (4.0 eq) to the resin slurry.[5]

  • Agitation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving it, and analyzing by LC-MS.

  • Capping: To quench any unreacted chlorotrityl groups, add MeOH (1.0 mL/g of resin) to the vessel and agitate for an additional 30 minutes.[5]

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). A volume of 10 mL/g is sufficient for each wash.

  • Drying: Dry the resin under vacuum to a constant weight. The final loading can be determined by weight gain or by a quantitative method like TNBSA or picric acid titration.

Protocol 2: Peptide Chain Elongation from the Piperazine Scaffold

This protocol outlines the iterative cycle of deprotection and coupling to assemble the peptide chain onto the secondary amine of the resin-bound piperazine.

Materials:

  • Scaffold-functionalized resin from Protocol 1

  • Boc-protected amino acids

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% DIPEA in DMF.

  • Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Chloranil Test and Kaiser Test kits for reaction monitoring

Procedure:

  • Resin Swelling: Swell the dried scaffold-functionalized resin in DCM (10 mL/g) for 30 minutes, then drain.

  • Boc Deprotection:

    • Add the Deprotection Solution (10 mL/g) to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of Deprotection Solution and agitate for an additional 20 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Wash the resin with the Neutralization Solution (10 mL/g), agitating for 5 minutes. Repeat this step once.[5]

    • Wash the resin with DMF (5x) to remove excess DIPEA.

  • Monitoring (Confirmation of Free Amine):

    • Perform a Chloranil test . A positive result (a blue or green bead color) confirms the presence of the free secondary amine, indicating successful Boc deprotection.[5]

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Boc-protected amino acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 5 minutes.[5]

    • Coupling: Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Note: Coupling to the secondary amine of the piperazine may be sterically hindered and require longer coupling times or double coupling compared to standard N-α-amine couplings.

ReagentMolar Equivalent (eq)Purpose
Resin-Bound Scaffold1.0Solid Support
Boc-Amino Acid3.0Building Block
HATU2.9Activating Agent
DIPEA6.0Base for Activation & Neutralization
  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Confirmation of Coupling Completion):

    • Perform a Kaiser test . A negative result (colorless/yellow beads) indicates the complete consumption of the free amine and a successful coupling. If the test is positive (blue beads), repeat the coupling step (Step 5).

  • Chain Elongation: Repeat steps 2 through 7 for each subsequent amino acid to be added to the peptide chain.

Protocol 3: Final Cleavage and Purification

This protocol describes the cleavage of the completed peptidomimetic from the 2-CTC resin, which simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

Caption: Workflow for cleavage and purification.

Materials:

  • Dried peptidomimetic-functionalized resin

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger for cations generated during deprotection.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (10 mL/g of initial resin) to the resin in a sealed reaction vessel. Agitate at room temperature for 1-2 hours.[5]

  • Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of neat TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a larger tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptidomimetic should form.[5]

  • Isolation:

    • Centrifuge the mixture to pellet the crude product. Decant the ether.

    • Wash the pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this wash twice.

    • Dry the final crude product under vacuum.

Analysis and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product and for purification.[10] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified product matches the theoretical mass.

  • Tandem Mass Spectrometry (MS/MS): For sequence verification, fragmentation analysis can be performed. Techniques like electron-transfer dissociation (ETD) are particularly useful for analyzing modified peptides.[11]

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Low Scaffold Loading on Resin Incomplete reaction; steric hindrance.Increase reaction time to 4 hours; ensure anhydrous conditions; use 2-3 eq of scaffold.
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the piperazine secondary amine; peptide aggregation.Increase coupling time to 2-4 hours; perform a second coupling (recouple); use a more potent activator like HATU.[5]
Boc Deprotection Failure Insufficient TFA exposure; degraded reagent.Ensure fresh 50% TFA/DCM solution is used; extend the main deprotection step to 30 minutes.
Poor Cleavage Yield Insufficient cleavage time; peptide precipitation on resin.Increase cleavage time to 3 hours; add a small amount of DCM to the cocktail to improve solubility.
Side Products in Final MS Incomplete side-chain deprotection; scavenger-adduct formation.Ensure sufficient scavenger (TIS) is used, especially for Trp, Met, or Cys residues; verify the strength and duration of the cleavage cocktail.

References

  • LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System. Retrieved from [Link]

  • Halimehjani, A. Z., & Badali, M. (2021). General synthetic strategies toward piperazine scaffold. ResearchGate. Retrieved from [Link]

  • Shivakumara, K. N. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]

  • D'Acunto, M., Capparelli, E., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Retrieved from [Link]

  • Fallacara, A. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Faizan, F. A., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. National Institutes of Health. Retrieved from [Link]

  • BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Walayat, I., et al. (2022). Piperazine-containing anticancer agents having metal complexes. ResearchGate. Retrieved from [Link]

  • Mates, J. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Solid Phase Peptide Synthesis. IntechOpen. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. National Institutes of Health. Retrieved from [Link]

  • Stead, D. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Kumar, K. S., & Gopi, H. N. (2018). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]

Sources

Application Note: (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate for Targeted Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a rigid, well-defined linker between different pharmacophoric elements.[2] The specific molecule, (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, offers three key strategic advantages for the synthesis of targeted cancer therapeutics:

  • Orthogonal Protection: The molecule features two distinct amine functionalities with different reactivity profiles. The primary amine on the propyl side chain is a potent nucleophile, ideal for direct conjugation, while the piperazine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[1][4] This Boc group is stable under many coupling conditions but can be selectively removed with acid, enabling subsequent synthetic modifications in a controlled, stepwise manner.[1][5]

  • Defined Stereochemistry: The chiral center at the (S)-position of the aminopropyl side chain introduces three-dimensional complexity.[6][7] This is critical in modern drug design, as the specific stereochemistry of a drug can profoundly influence its binding affinity and selectivity for a biological target, such as the ATP-binding pocket of a kinase.[6]

  • Linker Functionality: The piperazine core acts as a robust, non-labile linker, capable of positioning a target-binding "warhead" at an optimal distance and orientation from a secondary pharmacophore or a solubilizing group.

This application note provides a detailed protocol for utilizing this compound in the synthesis of a hypothetical, yet plausible, inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).[8][9][10]

Physicochemical Properties & Handling

A summary of the key properties of the title compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₂₅N₃O₂[11]
Molecular Weight 243.35 g/mol [11]
Appearance Liquid[11]
Purity Typically ≥97%[11]
Storage Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and sensitive to air.Manufacturer's Recommendation

Core Application: Synthesis of a Hypothetical EGFR Kinase Inhibitor

This section details the synthesis of "EGFRi-Pz-1," a hypothetical inhibitor, by coupling the primary amine of this compound with a representative kinase-binding warhead, 4-anilino-quinazoline-6-carboxylic acid. This warhead is a common structural motif in EGFR inhibitors.[12] The reaction is a standard amide bond formation facilitated by carbodiimide chemistry.[13][14]

Synthetic Workflow

The overall workflow involves the activation of the carboxylic acid "warhead" with EDC/HOBt to form a reactive intermediate, which is then subjected to nucleophilic attack by the primary amine of the piperazine building block to form the final amide-linked conjugate.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis Warhead 4-Anilino-quinazoline- 6-carboxylic acid EDC_HOBt EDC / HOBt DCM, 0°C Warhead->EDC_HOBt ActiveEster Reactive O-Acylisourea or HOBt-Ester Intermediate EDC_HOBt->ActiveEster FinalProduct Final Product (EGFRi-Pz-1) ActiveEster->FinalProduct Reaction with Amine Piperazine (S)-tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Piperazine->FinalProduct Nucleophilic Attack Purification Column Chromatography FinalProduct->Purification Analysis LC-MS, NMR, HPLC Purification->Analysis

Caption: Synthetic workflow for EGFRi-Pz-1.

Detailed Experimental Protocol

Materials:

ReagentM.W. ( g/mol )EquivalentsAmount
4-Anilino-quinazoline-6-carboxylic acid265.271.0265 mg (1.0 mmol)
This compound243.351.1268 mg (1.1 mmol)
EDC·HCl (EDC)191.701.2230 mg (1.2 mmol)
Hydroxybenzotriazole (HOBt)135.131.2162 mg (1.2 mmol)
N,N-Diisopropylethylamine (DIPEA)129.243.0523 µL (3.0 mmol)
Dichloromethane (DCM), Anhydrous--20 mL
N,N-Dimethylformamide (DMF), Anhydrous--5 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 4-anilino-quinazoline-6-carboxylic acid (265 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).

  • Dissolution: Add anhydrous DCM (20 mL) and anhydrous DMF (5 mL) to dissolve the solids. Stir the solution using a magnetic stir bar.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add this compound (268 mg, 1.1 mmol) to the cooled solution, followed by the dropwise addition of DIPEA (523 µL, 3.0 mmol).

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5°C. The causality for this step is that the reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate; HOBt intercepts this to form a more stable HOBt-ester, which minimizes side reactions and potential racemization.[13]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[13]

  • Workup:

    • Dilute the reaction mixture with DCM (30 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL), water (1 x 25 mL), and saturated aqueous NaCl (brine) solution (1 x 25 mL). This aqueous workup is crucial for removing the water-soluble urea byproduct from EDC and excess HOBt/DIPEA.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure product, EGFRi-Pz-1.

Protocol for Product Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An initial and rapid confirmation of the product's molecular weight.[15][16] A successful reaction will show a major peak with an m/z corresponding to the [M+H]⁺ of the target molecule (C₂₉H₃₆N₆O₃, Expected M.W. = 516.64).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[17][18] The analysis should be performed on a C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection. Purity should ideally be >95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.[19]

    • ¹H NMR will confirm the presence of all expected protons, including the aromatic protons from the quinazoline core, the characteristic tert-butyl singlet (~1.4 ppm), and the aliphatic protons of the piperazine and propyl linker.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms, including the newly formed amide carbonyl (~165-170 ppm).

Biological Context and Mechanism of Action

The EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][20] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to constitutive activation of the receptor, resulting in uncontrolled downstream signaling and tumorigenesis.[9][10][21]

Upon activation, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain, creating docking sites for adaptor proteins. This initiates several key downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[8]

G EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor (Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFRi-Pz-1 (Hypothetical Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling and the site of action for EGFRi-Pz-1.

Rationale for the Designed Inhibitor

The hypothetical inhibitor, EGFRi-Pz-1, is designed to function as a Type I kinase inhibitor. The 4-anilino-quinazoline "warhead" is intended to occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of ATP and subsequent receptor activation. The (S)-4-(2-aminopropyl)piperazine moiety serves two purposes:

  • The specific (S)-stereochemistry can form optimal interactions within or near the binding pocket, enhancing potency and selectivity over other kinases.[6]

  • The Boc-protected nitrogen provides a future synthetic handle. After deprotection using an acid like trifluoroacetic acid (TFA), this secondary amine could be used to attach other moieties, such as a group to target a resistance mutation or a payload for an antibody-drug conjugate (ADC).[1][22]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, targeted therapeutics. Its combination of a reactive primary amine, an orthogonally protected secondary amine, and a defined chiral center provides medicinal chemists with a powerful tool for constructing novel kinase inhibitors and other targeted agents. The protocols and rationale outlined in this document demonstrate a robust and reproducible application of this reagent in a scientifically plausible drug discovery context.

References

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Lin, Y., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Szabo, C. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5342-5346. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7806. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • GO2 for Lung Cancer. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated?. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(10), 1239-1254. [Link]

  • Al-Warhi, T., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. RSC Advances, 10(73), 44955-44967. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • La Monica, S. (Ed.). (2022). EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. MDPI. [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • La Monica, S. (2022). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Cancers, 14(8), 1968. [Link]

  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Medicinal Chemistry, 20(29), 3611-3642. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Lin, B., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical Chemistry, 105, 172-183. [Link]

  • ResearchGate. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • SciSpace. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. [Link]

  • PubMed. (2024). Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation. [Link]

  • Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of complex molecular architectures for targeted therapies. Its structure combines a mono-Boc-protected piperazine, which offers a site for further functionalization after deprotection, and a chiral aminopropyl group, which is crucial for stereospecific interactions with biological targets.

The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and stereochemical integrity. The most common route involves the reductive amination between N-Boc-piperazine and a suitable chiral three-carbon aldehyde or ketone synthon. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers overcome common hurdles and maximize the yield and quality of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the primary factors affecting the reductive amination reaction?

Answer: Low yield in the reductive amination pathway is a common issue that can stem from several stages of the reaction. A systematic evaluation is key to identifying the root cause.

  • Inefficient Imine Formation: The first step of the reaction is the formation of an iminium ion intermediate. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.

    • Solution: Ensure all reagents and solvents are anhydrous. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended solvents. While not always necessary, the addition of a mild dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can be beneficial.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation due to its mild nature and tolerance for slightly acidic conditions which favor iminium ion formation.[1][2]

    • Solution: Use high-quality STAB that has been stored under dry conditions. Avoid more aggressive hydrides like NaBH₄, which can reduce the aldehyde starting material before imine formation occurs. Ensure the STAB is added portion-wise to control the reaction rate and temperature.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times which can lead to byproduct formation.[4]

  • Work-up Losses: The basic nature of the piperazine product can lead to losses during aqueous work-up if the pH is not carefully controlled.

    • Solution: During the aqueous quench (e.g., with saturated NaHCO₃ solution), ensure the pH of the aqueous layer is basic (pH > 8) to keep the product in its free base form, maximizing its solubility in the organic extraction solvent.[4]

Question 2: My final product purity is poor, and I see significant side products in my NMR/LC-MS analysis. What are these impurities and how can I prevent them?

Answer: Impurities often arise from the high reactivity of the starting materials and intermediates.

  • Unreacted N-Boc-piperazine: This is often due to incomplete reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the chiral aldehyde/ketone to drive the consumption of the N-Boc-piperazine.[2] As mentioned, ensure your reducing agent is active and the reaction is allowed to proceed to completion (monitored by TLC/LC-MS).

  • Di-alkylation of Piperazine: If any unprotected piperazine is present as an impurity in the N-Boc-piperazine starting material, it can react at both nitrogen atoms, leading to a dimeric impurity.

    • Solution: Use high-purity, mono-Boc-protected piperazine.[3][5] It is crucial to verify the purity of the starting material before beginning the synthesis.

  • Over-reduction Products: While less common with STAB, more powerful reducing agents could potentially reduce other functional groups if present in the molecule. This is generally not an issue for this specific synthesis but is a point of consideration in more complex systems.

  • Products from Aldehyde Self-Condensation: Aldehyd starting materials can undergo self-condensation (aldol reaction) under basic or even neutral conditions, though this is less likely under the mild, slightly acidic conditions of a typical STAB reduction.

    • Solution: Add the aldehyde and piperazine first to allow for imine formation before adding the reducing agent.

Question 3: How can I ensure the stereochemical integrity of the (S)-enantiomer is maintained throughout the synthesis?

Answer: Preserving chirality is paramount and requires careful control of reagents and conditions.[6]

  • High Enantiopurity of Starting Material: The most critical factor is the enantiomeric excess (ee) of your chiral starting material (e.g., (S)-2-aminopropanal derivative or a precursor). Any racemic impurity in the starting material will carry through to the final product.

    • Solution: Source chiral starting materials from reputable suppliers and verify their enantiopurity by chiral High-Performance Liquid Chromatography (HPLC) if possible.

  • Racemization Conditions: The chiral center, being adjacent to the forming imine, can be susceptible to racemization, especially if exposed to harsh acidic or basic conditions or elevated temperatures for extended periods.

    • Solution: Perform the reaction at low temperatures (0 °C to RT). Avoid strong acids or bases during the reaction and work-up. A buffered or mild quench is preferable. The use of STAB is advantageous here as it operates under conditions that are less likely to cause racemization.

Question 4: I'm having trouble with the final purification by column chromatography. The product is tailing badly on the silica gel. What can I do?

Answer: The basic nitrogen atoms in your product strongly interact with the acidic silanol groups on the surface of standard silica gel, causing significant tailing and poor separation.[3]

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to the mobile phase to compete with your product for the acidic sites on the silica.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate). This will significantly improve the peak shape.[3]

  • Solution 2: Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.

    • Method: Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., Acetonitrile/Water with a modifier like TFA or formic acid) can be used, followed by a basification and extraction step to recover the free base.

  • Solution 3: Acid-Base Extraction: This technique can be used to pre-purify the crude material and remove non-basic impurities.[3]

    • Method: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The layers are separated, the aqueous layer is then carefully basified (e.g., with 2M NaOH or solid K₂CO₃) to pH > 10, and the free-based product is re-extracted into an organic solvent.[3]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low synthesis yield.

G cluster_optimize Optimization Strategies start Low Yield or Purity Observed check_sm 1. Analyze Starting Materials (NMR, LC-MS, ee%) start->check_sm sm_ok Purity & ee% Confirmed? check_sm->sm_ok analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS) sm_ok->analyze_crude Yes sol_sm Source High-Purity Reagents sm_ok->sol_sm No crude_ok Full Conversion of Starting Material? analyze_crude->crude_ok optimize_rxn 3. Optimize Reaction Conditions crude_ok->optimize_rxn No optimize_workup 4. Review Work-up & Purification crude_ok->optimize_workup Yes sol_incomplete Increase Reaction Time Use slight excess of aldehyde Check reducing agent activity optimize_rxn->sol_incomplete sol_side_products Lower Reaction Temperature Ensure anhydrous conditions Monitor reaction closely optimize_rxn->sol_side_products sol_workup Control pH during extraction Use basic modifier for chromatography Consider acid/base extraction optimize_workup->sol_workup

Caption: Troubleshooting workflow for low product yield.

Optimized Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol uses sodium triacetoxyborohydride for a controlled and selective reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the chiral aldehyde synthon (e.g., (S)-N-Cbz-alaninal, 1.1 eq). Stir the mixture at 0 °C for 20-30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with 0.5% Et₃N) or LC-MS until the N-Boc-piperazine starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Modified Flash Chromatography

  • Preparation: Prepare the eluent system, for example, a gradient of 2% to 10% Methanol in DCM. To the entire mobile phase, add 0.5% v/v triethylamine (Et₃N).

  • Column Packing: Pack a silica gel column with the initial eluent mixture (e.g., 2% MeOH/DCM + 0.5% Et₃N).

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully place it on top of the packed column.

  • Elution: Run the column using a solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table

The following table summarizes the key parameters for the optimized synthesis.

ParameterRecommended Value/ConditionRationale
Starting Materials
N-Boc-piperazine1.0 eqLimiting reagent.
Chiral Aldehyde1.1 - 1.2 eqSlight excess ensures full consumption of piperazine.
Reagents
Reducing AgentSodium Triacetoxyborohydride (STAB)Mild and selective for iminium ion reduction.[1][2]
Equivalents of STAB1.5 eqEnsures complete reduction of the intermediate.
Reaction Conditions
SolventAnhydrous DCM or DCEAprotic solvent, prevents hydrolysis of iminium ion.
Temperature0 °C to Room TemperatureMinimizes side reactions and potential racemization.[3]
Reaction Time12 - 24 hoursTypically sufficient for completion; should be monitored.
Work-up & Purification
QuenchSaturated aq. NaHCO₃Neutralizes acetic acid byproduct from STAB.
Extraction pH> 8Ensures product is in free base form for extraction.[4]
ChromatographySilica gel with 0.5-1% Et₃N in eluentPrevents peak tailing of the basic amine product.[3]
Expected Outcome
Yield75-90%Typical range for an optimized reaction.
Purity>95%Achievable with careful chromatography.
Enantiomeric Excess>98%Dependent on the purity of the chiral starting material.

References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • CymitQuimica. * this compound*.
  • Ambeed.com. Reactions of Piperazines.
  • Reddit. (2024). Reductive amination of piperazine.
  • National Institutes of Health (NIH). (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Dakenchem. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • SCIREA Journal of Chemistry. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques.

Sources

Troubleshooting guide for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the tert-butoxycarbonyl (Boc) group in this molecule?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1][2] In this specific molecule, it selectively masks the secondary amine of the piperazine ring. This renders the Boc-protected nitrogen significantly less nucleophilic, thereby allowing for selective reactions to occur at the more reactive, unprotected primary amine on the propyl side chain.[2][3] The Boc group is valued for its stability in basic, reductive, and oxidative conditions, yet it can be easily and cleanly removed under acidic conditions.[3][4]

Q2: Which nitrogen atom is more reactive and why?

The terminal primary amine (-NH2) on the propyl chain is significantly more nucleophilic and reactive than the Boc-protected secondary amine within the piperazine ring. The electron-withdrawing nature of the carbonyl in the Boc group delocalizes the lone pair of the nitrogen it is attached to, reducing its nucleophilicity. The primary amine's lone pair is readily available for nucleophilic attack on electrophiles, making it the primary site for reactions like acylation, alkylation, and reductive amination.

Q3: What are the recommended storage and handling conditions for this compound?

Like many amines, this compound can be sensitive to air and moisture. Piperazine derivatives are known to be hygroscopic and can absorb atmospheric carbon dioxide.[5][6]

  • Storage: It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[7] For long-term storage, refrigeration (2-8°C) is recommended.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (gloves, safety glasses, lab coat). To maintain its integrity, minimize its exposure to the atmosphere during weighing and addition to reaction vessels.

Q4: What are the key physical and chemical properties of this molecule?
PropertyValueSource
CAS Number 1017606-58-4[8]
Molecular Formula C₁₂H₂₅N₃O₂[8]
Molecular Weight 243.35 g/mol [8]
Appearance Typically a liquid or low-melting solid[7][8]
Purity Generally available at ≥97%[7][8]

Troubleshooting Guide for Reactions

This section addresses specific issues that may arise during the chemical modification of this compound.

Issue 1: Low or No Yield in Amide Coupling (Acylation) Reactions

You are attempting to acylate the primary amine with a carboxylic acid but observe a low yield of the desired amide product.

Potential Causes & Solutions

  • Inefficient Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires an activating agent to form a more reactive intermediate.

    • Solution: Employ a reliable coupling agent. While classic reagents like DCC/DMAP are effective, modern carbodiimide or phosphonium/uronium-based reagents often give cleaner reactions and higher yields. See the table below for recommended options.

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
EDC HOBt or HOAtDIPEA, Et₃NDCM, DMFStandard, cost-effective choice. Byproducts are water-soluble.
HATU / HBTU None neededDIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, especially for sterically hindered substrates.
T3P® None neededPyridine, DIPEAEtOAc, DCMPowerful cyclic anhydride; byproducts are easily removed.
  • Inappropriate Base Selection: The base is crucial for neutralizing acids formed during the reaction and for deprotonating the amine salt if you are starting from one. A sterically hindered, non-nucleophilic base is ideal.

    • Solution: Use Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). DIPEA is often preferred as it is less likely to cause side reactions. Ensure you use at least 2-3 equivalents of the base, especially if your starting material is a salt.

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material and quenching the reaction.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Dry your starting materials if they are suspected to be wet.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: A common starting point is to use a slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling agents (1.1-1.2 eq.) relative to the amine. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.

Workflow: Troubleshooting Low Amide Coupling Yield

G start Low Yield in Amide Coupling check_reagents Are coupling reagents and base appropriate? start->check_reagents check_conditions Are reaction conditions anhydrous? check_reagents->check_conditions Yes solution_reagents Switch to stronger coupling agent (e.g., HATU). Use a non-nucleophilic base (DIPEA). check_reagents->solution_reagents No check_monitoring Is starting material fully consumed (TLC/LC-MS)? check_conditions->check_monitoring Yes solution_conditions Use anhydrous solvents. Run under N2 or Ar atmosphere. check_conditions->solution_conditions No solution_incomplete Increase reaction time or temperature (cautiously). Check stoichiometry (use slight excess of acid). check_monitoring->solution_incomplete No solution_workup Investigate work-up procedure for product loss. check_monitoring->solution_workup Yes end_ok Yield Improved solution_reagents->end_ok solution_conditions->end_ok solution_incomplete->end_ok solution_workup->end_ok

Caption: Decision tree for troubleshooting low acylation yield.

Issue 2: Product is Difficult to Purify

Your reaction is complete, but isolating the pure product is challenging due to streaking on silica gel columns, poor extraction, or persistent impurities.

Potential Causes & Solutions

  • High Polarity and Basicity: The presence of the free piperazine nitrogen (even if Boc-protected) and the newly formed amide can make the molecule highly polar and basic, leading to strong interactions with silica gel.[5]

    • Solution (Chromatography): Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% of triethylamine or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and reduced streaking.

    • Solution (Extraction): During aqueous work-up, ensure the pH of the aqueous layer is adjusted correctly to keep your product in the organic phase. A basic wash (e.g., saturated NaHCO₃ solution) can help remove acidic impurities, while a mild acidic wash (e.g., dilute citric acid) can remove basic impurities, but be cautious not to deprotect the Boc group.

  • Salt Formation: The product can form salts with acidic byproducts from the reaction (e.g., trifluoroacetic acid if used elsewhere).[5]

    • Solution: Perform a basic aqueous wash (e.g., NaHCO₃ or K₂CO₃ solution) during the work-up to neutralize any salts and convert your product back to the free base before purification.[3]

  • Contamination with Reagent Byproducts: Byproducts from coupling agents (e.g., DCU from DCC, HOBt) can co-elute with your product.

    • Solution: Choose reagents with water-soluble byproducts (like EDC). If using DCC, the DCU byproduct can often be removed by filtration. For other impurities, an optimized chromatographic method or recrystallization may be necessary.

Issue 3: Accidental Removal of the Boc Group During a Reaction

You observe the formation of a byproduct corresponding to the mass of your desired product minus the Boc group (100 Da).

Potential Causes & Solutions

  • Acidic Reaction Conditions: The Boc group is labile (unstable) in strongly acidic conditions.[1][3] Your reaction may be generating an acidic environment or an acidic reagent may have been used.

    • Solution: Ensure your reaction is run under neutral or basic conditions. If an acid scavenger is needed, use a non-nucleophilic base like DIPEA. If you are using a starting material that is an acid salt (e.g., a hydrochloride), ensure you add sufficient base to neutralize it completely before proceeding. Avoid acidic work-up steps if you wish to keep the Boc group intact.

Issue 4: Incomplete Reaction or Side Products During Boc-Deprotection

You are attempting the final deprotection step to reveal the free piperazine amine, but the reaction is sluggish or you observe new, unexpected products.

Potential Causes & Solutions

  • Incomplete Deprotection: The reaction has not gone to completion.

    • Cause: Insufficient acid, short reaction time, or low temperature.[9]

    • Solution: Ensure you are using a sufficient excess of acid (e.g., 25-50% TFA in DCM, or 5-10 equivalents).[3][9] Most deprotections are complete within 30 minutes to 4 hours at room temperature.[1][9] Monitor by LC-MS until all starting material is consumed.

  • Formation of t-Butylated Side Products: The most common side reaction during Boc deprotection is the alkylation of nucleophiles by the reactive tert-butyl cation that is generated.[9] Nucleophilic sites on your molecule (e.g., indoles, phenols, thioethers, or even the deprotected amine itself) can be susceptible to this.

    • Cause: Generation of a reactive tert-butyl cation (t-Bu⁺).[9]

    • Solution: Add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are designed to trap the tert-butyl cation before it can react with your product.[9]

ScavengerTarget Functional GroupTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces trityl groups2.5 - 5%
Water General purpose2.5 - 5%
Anisole Protects Tryptophan, Tyrosine5%
Ethanedithiol (EDT) Protects Methionine, Cysteine2.5%
Mechanism: Boc-Deprotection and Side-Product Formation

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Start Boc-Protected Amine Protonation Protonated Intermediate Start->Protonation + H+ Loss Loss of t-Butyl Cation Protonation->Loss Decarboxylation Decarboxylation (-CO2) Loss->Decarboxylation tBu t-Butyl Cation (t-Bu+) Loss->tBu Trapped by Nucleophile Product Deprotected Amine (Salt) Decarboxylation->Product SideProduct t-Butylated Side Product (t-Bu-Nu) tBu->SideProduct Nucleophile Nucleophile (Nu-H) (e.g., scavenger, solvent, product) Nucleophile->SideProduct

Caption: Mechanism of acid-catalyzed Boc deprotection and competing t-butylation side reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF (or DCM).

  • Activation: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 10-15 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM, potentially with 1% Et₃N).

Protocol 2: General Procedure for Boc-Deprotection using TFA
  • Setup: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask.[1] If your substrate is sensitive to t-butylation, add the appropriate scavenger (e.g., 5% Triisopropylsilane).[9]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v).[3] For example, add an equal volume of TFA to your DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.[1] Monitor by TLC or LC-MS until the starting material has been completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[9] The product is typically obtained as a TFA salt and can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free base, dissolve the crude salt in water or DCM and wash with a basic aqueous solution (e.g., saturated NaHCO₃) until the pH is basic. Extract with an organic solvent, dry over Na₂SO₄, and concentrate to yield the deprotected free amine.[3]

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Google Patents. (n.d.). Purification of piperazine.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
  • RSC Publishing. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
  • CymitQuimica. (n.d.). (S)-tert-Butyl 4-(2-aminopropyl)
  • Ambeed.com. (n.d.). Reactions of Piperazines. Ambeed.com.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • (2025).
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(3-aminopropyl)
  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

Sources

Technical Support Center: Purification of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. The inherent structural features of this molecule—a primary amine, a Boc-protected piperazine, and a chiral center—present a unique set of purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

I. Introduction to the Molecule and Its Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its structure combines a basic primary amine and a sterically hindered Boc-protected piperazine ring, leading to a moderate polarity and a propensity for interacting with acidic surfaces. The key purification challenges stem from:

  • Potential for Diastereomeric Impurities: If the synthesis is not perfectly stereocontrolled, the corresponding (R)-enantiomer may be present.

  • Similar Polarity of Byproducts: Starting materials and byproducts from common synthetic routes like reductive amination often have polarities close to the desired product, complicating chromatographic separation.[1]

  • On-Column Degradation: The basic amine functionalities can interact strongly with standard silica gel, potentially leading to tailing, poor resolution, or even degradation.[2][3]

  • Residual Reagents and Solvents: Removal of high-boiling point solvents (e.g., DMF, DMSO) or reaction reagents can be difficult.

This guide will address these specific issues with practical, evidence-based solutions.

II. Troubleshooting Guide

This section is formatted as a series of common problems encountered during purification, followed by detailed, step-by-step solutions.

Problem 1: My final product purity is low (<95%) after standard silica gel chromatography. NMR shows multiple unidentified peaks.

This is the most frequent issue, often arising from a combination of closely eluting impurities and potential on-column issues.

Root Cause Analysis:
  • Co-eluting Impurities: The synthesis of the target molecule, often via reductive amination of Boc-piperazine with an alanine derivative, can result in unreacted starting materials or byproducts like over-alkylated species or borate complexes.[1][4][5] These compounds may have Rf values very close to the product.

  • Silica Gel Interaction: The free amines in the molecule are basic and can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, where the product slowly bleeds off the column, overlapping with other impurity fractions. In some cases, irreversible adsorption or degradation can occur.[2][3]

Troubleshooting Workflow & Protocol

The logical flow for troubleshooting this issue involves first diagnosing the problem with analytical techniques and then implementing a systematic approach to improve the chromatography.

G cluster_diagnosis Diagnosis cluster_optimization Optimization Strategy A Low Purity Product B Analyze by LC-MS & TLC A->B Step 1 C Observe Tailing / Streaking on TLC? B->C D Deactivate Silica Gel (Add TEA or NH4OH) C->D Yes E Optimize Solvent System (Gradient Elution) C->E No D->E Re-evaluate F Consider Alternative Phase (Alumina, C18) E->F If still failing G Purified Product (>98%) E->G F->G

Caption: Troubleshooting workflow for low purity after chromatography.

Step-by-Step Protocol: Improving Silica Gel Chromatography

  • Analytical TLC First: Before running a large column, diagnose the separation on a TLC plate.

    • Solvent System: Start with a moderately polar system, such as 5-10% Methanol in Dichloromethane (DCM).

    • Additive Test: Spot the crude material on two separate TLC plates. Run one in the chosen solvent system and the other in the same system but with an added basic modifier. A common choice is 1-3% triethylamine (TEA) or a solution of 1% ammonium hydroxide in the methanol portion.[2]

    • Analysis: If the spot for your product is less streaky and has a more defined shape on the plate with the basic modifier, this confirms that interaction with silica is a major issue.

  • Column Deactivation (If Needed):

    • Rationale: Adding a small amount of a volatile base like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the basic amine product from sticking and tailing.

    • Procedure:

      • Prepare your mobile phase (e.g., DCM/MeOH). Add 1-2% TEA by volume.

      • Slurry pack your column using this TEA-containing mobile phase.

      • Equilibrate the column with at least 2-3 column volumes of the mobile phase before loading your sample.

  • Optimize the Solvent Gradient:

    • Rationale: A shallow gradient is crucial for separating compounds with similar polarities.

    • Procedure:

      • Dry load your crude product onto a small amount of silica gel.

      • Start elution with a low-polarity mobile phase where the product has an Rf of nearly 0 (e.g., 1-2% MeOH in DCM).

      • Slowly and gradually increase the percentage of the more polar solvent (MeOH). For example, increase by 1% MeOH for every 2 column volumes. This "stretches" the separation, providing better resolution between your product and closely eluting impurities. A typical gradient might be from 2% to 10% MeOH in DCM over 20 column volumes.

ParameterStarting ConditionOptimized ConditionRationale
Stationary Phase Standard Silica GelStandard Silica GelCost-effective and widely available.
Mobile Phase 5% MeOH in DCM2-10% Gradient of MeOH in DCM + 1% TEAGradient elution resolves close spots; TEA prevents tailing.[2]
Sample Loading Wet loadingDry loadingProvides a sharper starting band and better resolution.
Rf Target ~0.3 - 0.5~0.2 - 0.4A slightly lower Rf often indicates a better separation is achievable.[2]
Table 1: Recommended changes to chromatographic parameters.
Problem 2: I suspect my product is contaminated with the (R)-enantiomer. How can I separate these diastereomers?

Enantiomeric contamination is a critical issue in drug development. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard chromatography.[6]

Root Cause Analysis:

The presence of the unwanted (R)-enantiomer typically arises from the synthetic route, for example, if a non-stereospecific reducing agent was used or if the chiral starting material was not enantiomerically pure.

Solution: Chiral Separation

Direct separation requires a chiral environment. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts that can be separated by crystallization or standard chromatography.[6][7]

Method 1: Chiral HPLC (Analytical to Preparative)

Chiral HPLC is the most direct and often most effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: For basic amines like this compound, polysaccharide-based chiral columns are often a good starting point. Columns like Chiralpak IA, IB, or IC (amylose-based) or Chiralcel OD or OJ (cellulose-based) are excellent candidates.

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) with a basic additive. The additive (e.g., Diethylamine - DEA) is crucial to prevent peak tailing and improve peak shape.

    • Screening Conditions:

      • System A: 80:20 Hexane/IPA + 0.1% DEA

      • System B: 70:30 Hexane/IPA + 0.1% DEA

      • System C: 90:10 Hexane/Ethanol + 0.1% DEA

  • Analysis and Optimization:

    • Inject an analytical sample of your material. Look for baseline separation of two peaks. The resolution factor (Rs) should ideally be >1.5 for preparative scale-up.

    • If separation is observed, optimize the mobile phase ratio to maximize resolution and minimize run time.

  • Scale-Up: Once an effective analytical method is established, it can be scaled to a semi-preparative or preparative column to purify larger quantities of material.

Method 2: Diastereomeric Salt Formation and Crystallization

This classical resolution technique involves reacting the racemic or enantiomerically-enriched amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7][8] These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.[6]

G A Mixture of (S)-Amine & (R)-Amine B Add Chiral Acid (e.g., (R,R)-Tartaric Acid) A->B C Formation of Diastereomeric Salts: (S)-Amine:(R,R)-Acid (R)-Amine:(R,R)-Acid B->C D Fractional Crystallization (Exploit Solubility Difference) C->D E Insoluble Salt (Enriched in one diastereomer) D->E F Soluble Salt (Enriched in other diastereomer) D->F G Base Treatment (e.g., NaOH) E->G H Base Treatment (e.g., NaOH) F->H I Pure (S)-Amine G->I J Pure (R)-Amine H->J

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol: Resolution via Salt Formation

  • Select a Chiral Acid: Common and cost-effective choices for resolving amines include (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphor-10-sulfonic acid.[6][8]

  • Reaction: Dissolve your amine mixture in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of the chiral acid (typically 0.5 to 1.0 equivalents).

  • Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will likely be less soluble and will crystallize out. The process may need to be repeated multiple times to achieve high diastereomeric purity.[6]

  • Isolation and Liberation:

    • Filter the crystalline salt.

    • To recover the free amine, dissolve the salt in water and add a strong base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the pure enantiomeric amine into an organic solvent like DCM or Ethyl Acetate.

    • Confirm enantiomeric purity using chiral HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of this compound?

A gradient of methanol in dichloromethane (DCM) is the most common and effective system. Start with 1-2% MeOH/DCM and gradually increase to 10-15%. Crucially, adding 1-2% triethylamine (TEA) to the mobile phase is highly recommended to prevent peak tailing by neutralizing the acidic silica gel.[2]

Q2: My compound appears to be degrading on the silica column. What are my options?

If adding TEA doesn't solve the problem, the compound may be too sensitive for silica gel.

  • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase (C18) chromatography is an excellent option. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: How can I remove residual high-boiling solvents like DMF or DMSO?

  • Azeotropic Removal: For DMF, repeated co-evaporation with a solvent like toluene or heptane can be effective.

  • Aqueous Extraction: Dilute the product in a water-immiscible solvent (like Ethyl Acetate or DCM) and wash repeatedly with water or brine. This will partition the highly water-soluble DMF or DMSO into the aqueous layer. This should be done carefully, as the product itself has some water solubility.

Q4: What analytical techniques are best for confirming the purity and identity of the final product?

A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can identify organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides an accurate assessment of purity by peak area.

  • Chiral HPLC: Essential for determining enantiomeric excess (e.e.) or enantiomeric purity.[9]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups (N-H stretch for the amine, C=O stretch for the Boc-carbamate).

IV. References

  • Kouichi, F., & Koichi, N. (2006). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?[Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

  • Lurie, I. S., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 250 mg. [Link]

  • Chemsrc. (2025). This compound. [Link]

  • ChemBK. (2024). tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Technical Support Center: Enhancing the Stability of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation and formulation. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reliability of your work with this versatile building block.

Introduction to this compound Stability

This compound is a key intermediate in pharmaceutical synthesis, valued for its unique structural features. However, the presence of a Boc-protected amine, a piperazine ring, and a primary amine side chain introduces specific stability concerns. Understanding the potential degradation pathways is crucial for accurate experimental design, the development of stable formulations, and ensuring the quality of the final active pharmaceutical ingredient (API).

The primary points of instability in the molecule are:

  • The Tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions and susceptible to thermal degradation.

  • The Piperazine ring: This heterocyclic moiety is prone to oxidation and its stability can be highly dependent on the pH of the environment.

This guide will address common questions and issues related to the stability of this compound in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Degradation

Q1: I am observing a loss of purity of my solid this compound sample over time, even when stored at recommended temperatures. What could be the cause?

A1: While storing at low temperatures (2-8 °C) is standard practice, degradation can still occur due to several factors:

  • Acidic Contamination: The Boc group is highly sensitive to acidic conditions.[1][2] Trace amounts of acidic impurities in your storage container or from the synthesis process can catalyze the cleavage of the Boc group, leading to the formation of the deprotected piperazine analog and tert-butanol or isobutylene.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation, especially if there are acidic or basic impurities present.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, especially if exposed to air over long periods.[3][4][5] This can lead to the formation of N-oxides or other oxidative degradation products.

Troubleshooting Steps:

  • Ensure Inert Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Use High-Purity Containers: Utilize high-quality, inert glass or specially coated containers to prevent leaching of acidic residues.

  • Drying: If moisture is suspected, consider drying the sample under vacuum before long-term storage.

Q2: My solutions of this compound in organic solvents are showing a rapid decrease in concentration. Why is this happening?

A2: The stability of the compound in solution is highly dependent on the solvent and the presence of any impurities.

  • Acidic Solvents/Impurities: As with the solid state, acidic conditions in the solvent will rapidly cleave the Boc group.[6] Common solvents like dichloromethane can degrade over time to produce trace amounts of HCl, which can be sufficient to cause degradation.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents.

  • Temperature: Elevated temperatures will accelerate the degradation process.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.

  • Solvent Selection: Choose high-purity, stabilized, and anhydrous solvents. If using chlorinated solvents, consider those with stabilizers.

  • pH Control: For aqueous or protic organic solvents, controlling the pH is critical. The stability of piperazine derivatives is often optimal in a specific pH range.[3]

Q3: What are the primary degradation products I should be looking for?

A3: Based on the structure, the most likely degradation products arise from the cleavage of the Boc group and oxidation of the piperazine ring.

Degradation Pathway Potential Degradation Products Typical Stress Condition
Acid-catalyzed Hydrolysis (S)-1-(2-aminopropyl)piperazine, tert-butanol, isobutylene, CO2Acidic pH
Thermal Degradation (S)-1-(2-aminopropyl)piperazine, isobutylene, CO2High Temperature
Oxidative Degradation N-oxides of the piperazine ring, ring-opened products (e.g., ethylenediamine derivatives), formylpiperazine derivatives.[3][5][7][8]Presence of oxygen, oxidizing agents
Photodegradation Complex mixture of products, potentially involving oxidation and ring cleavage.Exposure to UV or visible light

Diagram of Potential Degradation Pathways:

cluster_0 Degradation of this compound A This compound B (S)-1-(2-aminopropyl)piperazine + tert-Butanol/Isobutylene + CO2 A->B  Acidic Conditions / Heat C Piperazine N-Oxides A->C  Oxidation D Ring-Opened Products (e.g., EDA derivatives) C->D  Further Oxidation

Caption: Potential degradation pathways of the target molecule.

Section 2: Experimental Protocols & Analytical Methods

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods. A systematic approach is recommended.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C. Take samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature. Take samples at various time points.

  • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C, 80°C). Analyze at various time points.

  • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[4] A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.[9]

Diagram of Forced Degradation Workflow:

cluster_0 Forced Degradation Workflow A Prepare Stock Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-UV/PDA & LC-MS Analysis B->G C->G D->G E->G F->G

Caption: Workflow for a forced degradation study.

Q5: Can you provide a starting point for a stability-indicating HPLC method?

A5: A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10][11] Here is a general method that can be optimized for your specific needs.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better peak shape with basic analytes, consider a column with low silanol activity or a hybrid particle column.

  • Mobile Phase A: 0.1% Formic acid or 10 mM ammonium formate in water. The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives.[9]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient elution is recommended to separate compounds with different polarities.

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have absorbance (e.g., 210-230 nm). A PDA detector is highly recommended.

  • Injection Volume: 10 µL.

Method Development Tips:

  • Peak Tailing: If you observe peak tailing for the parent compound, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can improve peak shape.[9]

  • Resolution: If co-elution occurs, adjust the gradient slope, the pH of the mobile phase, or try a different column chemistry (e.g., C8, phenyl-hexyl).

Section 3: Formulation & Stabilization Strategies

Q6: I am developing an aqueous formulation. What are the key considerations to improve the stability of this compound?

A6: Aqueous formulations present challenges due to the potential for hydrolysis and pH-dependent degradation.

Key Strategies:

  • pH Optimization: Conduct a pH-stability profile to determine the pH at which the compound is most stable. This is often a slightly acidic to neutral pH for Boc-protected amines to avoid acid-catalyzed deprotection.

  • Buffering: Use a suitable buffer system to maintain the optimal pH. The choice of buffer is important, as some buffer components can interact with the API.

  • Antioxidants: If oxidative degradation is a concern, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Excipient Compatibility: Conduct compatibility studies with all planned excipients to ensure they do not accelerate degradation.

Q7: Are there any specific excipients I should avoid when formulating this compound?

A7: Yes, certain excipients can be detrimental to the stability of this compound.

  • Acidic Excipients: Avoid excipients with acidic properties, such as citric acid, unless the formulation is buffered to a stable pH.

  • Reducing Sugars: Sugars like lactose and dextrose can potentially react with the primary amine via the Maillard reaction, especially under heat and humidity.

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities like peroxides (in povidone) or aldehydes, which can react with the amine groups.

Diagram of Formulation Strategy Decision Tree:

cluster_0 Formulation Strategy A Aqueous Formulation? C Optimize pH & Buffer A->C B Solid Dosage Form? E Select Low Moisture Excipients B->E D Add Antioxidants/Chelators C->D G Excipient Compatibility Studies D->G F Control Humidity During Manufacturing E->F F->G

Caption: Decision tree for formulation strategies.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 2023;11(6).
  • Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. 2023.
  • Feng W, Liu H, Chen G, et al. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. 2001;25(3-4):545-557.
  • Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry. 1980;33(3):643-648.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Photochemical protection of amines with Cbz and Fmoc groups. The Journal of Organic Chemistry. 2003;68(6):2495-2498.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Stability Indicating HPLC Method Development: A Review.
  • The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry. 1972;25(7):1453-1458.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Piperazine Degradation in Pilot Plants.
  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbam
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Reaction of primary and secondary amines to form carbamic acid glucuronides. PubMed.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Carbamate and carbonate salts of tertiary amines.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Pharmaceutical formulations including an amine compound.
  • The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • Recent Advances in the Chemistry of Metal Carbam
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

Sources

Technical Support Center: Synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, can be prone to several side reactions that impact yield, purity, and stereochemical integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving common issues encountered during its synthesis.

The primary synthetic route involves the N-alkylation of N-Boc-piperazine with a suitable chiral propylene oxide equivalent or through reductive amination with a chiral alaninal derivative. Each approach presents a unique set of challenges and potential side products. This guide will delve into the mechanistic origins of these impurities and offer practical, field-proven solutions.

Troubleshooting Guide: Side Reaction Products

This section addresses specific side products that may be observed during the synthesis of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.

Issue 1: Formation of Di-Substituted Piperazine

Q: My reaction is showing a significant amount of a higher molecular weight byproduct, which I suspect is the di-alkylated piperazine. What causes this and how can I prevent it?

A: The formation of 1,4-disubstituted piperazine is a common side reaction, particularly when using piperazine as a starting material for N-alkylation. The mono-Boc protected piperazine is designed to prevent this, but incomplete protection or harsh reaction conditions can lead to this byproduct.

Potential Causes and Solutions:

  • Incomplete Boc Protection: If your starting material, N-Boc-piperazine, contains residual piperazine, di-alkylation is highly probable.

    • Solution: Ensure the purity of your N-Boc-piperazine starting material. It can be purified by distillation or crystallization. A common synthetic method involves reacting anhydrous piperazine with di-tert-butyl carbonate[1]. Monitoring the reaction for the disappearance of piperazine and the formation of the di-Boc byproduct is crucial[2].

  • Boc Deprotection during Alkylation: Certain alkylation conditions, especially if acidic or at elevated temperatures, can lead to the in-situ removal of the Boc group, exposing the second nitrogen for alkylation.

    • Solution: Employ milder alkylation conditions. For direct alkylation with an (S)-2-halopropyl derivative, use a non-acidic base and moderate temperatures. Reductive amination is often a milder alternative to direct alkylation[3][4][5].

  • Over-alkylation: Even with mono-Boc-piperazine, forcing conditions (e.g., large excess of alkylating agent, high temperatures) can sometimes lead to unwanted secondary reactions.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

Issue 2: Racemization or Low Enantiomeric Excess (ee)

Q: The enantiomeric excess (ee) of my final product is lower than expected. What are the potential sources of racemization?

A: Maintaining the stereochemical integrity of the chiral center is paramount in the synthesis of this compound. Racemization can occur at different stages of the synthesis.

Potential Causes and Solutions:

  • Suboptimal Chiral Starting Material: The enantiopurity of your starting material (e.g., (S)-alaninol, (S)-propylene oxide derivative) directly dictates the maximum possible ee of your product.

    • Solution: Source high-purity chiral starting materials from reputable suppliers. Verify the ee of the starting material by chiral HPLC or GC before use.

  • Racemization during Activation: If the synthesis involves activating the hydroxyl group of (S)-alaninol (e.g., conversion to a mesylate or tosylate), the conditions used for activation or the subsequent substitution can sometimes lead to racemization.

    • Solution: Use mild activation conditions. For example, mesylation with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine at low temperatures (e.g., 0 °C) is generally recommended.

  • Epimerization under Basic Conditions: Prolonged exposure to strong bases can potentially lead to epimerization of the chiral center, especially if there is an adjacent carbonyl group or other activating functionality.

    • Solution: Minimize reaction times and use the mildest effective base. If possible, perform the reaction at lower temperatures.

Issue 3: Side Products from Reductive Amination

Q: I'm using a reductive amination approach with an (S)-alaninal derivative and observing several unexpected impurities. What are the likely side products and how can I minimize them?

A: Reductive amination is a powerful method for C-N bond formation, but it can be accompanied by side reactions if not properly controlled[6].

Potential Causes and Solutions:

  • Over-reduction of the Aldehyde: The reducing agent can sometimes reduce the starting aldehyde to the corresponding alcohol ((S)-alaninol) before it has a chance to form the imine with the piperazine.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations and less likely to reduce the aldehyde directly[6]. Adding the reducing agent after the imine formation has been initiated can also be beneficial.

  • Formation of a Dimeric Byproduct: The aldehyde can potentially react with itself through an aldol-type reaction, especially under basic or acidic conditions, leading to dimeric impurities.

    • Solution: Maintain neutral or slightly acidic reaction conditions. The use of STAB, which releases acetic acid upon reaction, can help maintain a suitable pH[6]. Running the reaction at a sufficient dilution can also disfavor bimolecular side reactions.

  • Acetylation by STAB: In some cases, the amine can be acetylated by the acetate byproduct of sodium triacetoxyborohydride, especially with prolonged reaction times[6].

    • Solution: Monitor the reaction closely and work it up as soon as the starting materials are consumed. Using alternative reducing agents like sodium cyanoborohydride (with careful pH control) can also be considered.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product?

A1: Purification of this compound is typically achieved by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is generally effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction. For TLC, a suitable mobile phase needs to be developed to achieve good separation between the starting materials, the product, and any potential byproducts. Staining with ninhydrin can be useful for visualizing the primary amine product. LC-MS is particularly powerful as it provides both retention time data and mass information, which can help in the early identification of side products.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as alkylating agents and reducing agents, can be hazardous. For example, sodium cyanoborohydride can release toxic hydrogen cyanide gas if acidified. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a different protecting group instead of Boc?

A4: Yes, other nitrogen protecting groups can be used, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions[7].

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of N-Boc-piperazine with a chiral aldehyde.

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) and the chiral aldehyde (e.g., (S)-2-(tert-butoxycarbonylamino)propanal) (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight[6].

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group.

  • Acidic Cleavage: Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a 4M solution of HCl in dioxane[7].

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours[7].

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a suitable base.

Data Summary

Side ProductCommon CauseRecommended Solution
1,4-Dialkylated PiperazineImpure starting material (N-Boc-piperazine)Purify N-Boc-piperazine before use
In-situ Boc deprotectionUse milder reaction conditions
Racemized ProductImpure chiral starting materialVerify ee of starting materials
Harsh reaction conditionsUse mild bases and lower temperatures
Over-reduced AldehydeNon-selective reducing agentUse sodium triacetoxyborohydride (STAB)
Aldol-type ByproductsUnfavorable reaction pHMaintain neutral or slightly acidic conditions
N-Acetylated ProductReaction with STAB byproductMonitor reaction and work up promptly

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions N-Boc-Piperazine N-Boc-Piperazine Reductive_Amination Reductive_Amination N-Boc-Piperazine->Reductive_Amination Di-alkylation Di-alkylation N-Boc-Piperazine->Di-alkylation Chiral_Aldehyde Chiral_Aldehyde Chiral_Aldehyde->Reductive_Amination Over-reduction Over-reduction Chiral_Aldehyde->Over-reduction Target_Product (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Reductive_Amination->Target_Product Racemization Racemization Reductive_Amination->Racemization

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Flowchart Start Problem Identified Impurity_Check Identify Impurity by LC-MS / NMR Start->Impurity_Check Di-alkylation Di-alkylation Product? Impurity_Check->Di-alkylation Racemization Low Enantiomeric Excess? Impurity_Check->Racemization Other_Impurity Other Byproduct? Impurity_Check->Other_Impurity Check_Boc Check Purity of N-Boc-Piperazine Di-alkylation->Check_Boc Yes Di-alkylation->Racemization No End Problem Resolved Check_Boc->End Check_Chiral_SM Verify ee of Chiral Starting Material Racemization->Check_Chiral_SM Yes Racemization->Other_Impurity No Check_Chiral_SM->End Optimize_RA Optimize Reductive Amination Conditions Other_Impurity->Optimize_RA Yes Optimize_RA->End

Sources

Technical Support Center: Scaling the Synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents.[1][2][3] Its structure combines a mono-Boc-protected piperazine, a common scaffold in drug discovery, with a chiral aminopropyl side chain, allowing for stereospecific interactions with biological targets.[4] The successful synthesis of this intermediate, particularly at scale, requires careful control of reaction conditions to ensure high yield, chemical purity, and stereochemical integrity.

This guide will detail a robust synthetic approach and address common challenges encountered during the process.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via a reductive amination protocol. This involves the reaction of a suitable chiral carbonyl precursor with N-Boc-piperazine. A common and effective strategy involves the in-situ formation of the chiral aldehyde from a commercially available and stable precursor, (S)-2-amino-1-propanol (L-alaninol), followed by reductive amination with tert-butyl piperazine-1-carboxylate.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination S_Alaninol (S)-2-amino-1-propanol (L-Alaninol) Oxidation Oxidizing Agent (e.g., Dess-Martin Periodinane) S_Alaninol->Oxidation Controlled Oxidation N_Boc_Piperazine tert-Butyl piperazine-1-carboxylate Chiral_Aldehyde (S)-2-aminopropanal (Intermediate) Oxidation->Chiral_Aldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Chiral_Aldehyde->Reductive_Amination N_Boc_Piperazine->Reductive_Amination Final_Product (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate Reductive_Amination->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale synthesis with appropriate safety and engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Considerations
(S)-2-amino-1-propanol (L-Alaninol)2749-11-375.11Chiral purity is critical.
tert-Butyl piperazine-1-carboxylate57260-71-6186.25Ensure high purity.[5]
Dess-Martin Periodinane (DMP)87413-09-0424.14Handle in a fume hood; moisture sensitive.
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Mild and selective reducing agent.[4]
Dichloromethane (DCM)75-09-284.93Anhydrous grade recommended.
Sodium bicarbonate (NaHCO₃)144-55-884.01Used for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers.
Step-by-Step Procedure

Step 1: Oxidation of (S)-2-amino-1-propanol to (S)-2-aminopropanal (in situ)

  • To a stirred solution of (S)-2-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed.

  • Upon completion, the reaction mixture containing the crude (S)-2-aminopropanal is used directly in the next step without isolation.

Step 2: Reductive Amination

  • To the crude aldehyde solution from Step 1, add tert-butyl piperazine-1-carboxylate (1.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a liquid.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of oxidizing agent in Step 1 critical?

A1: The oxidation of the primary alcohol in L-alaninol to the aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it is highly selective for the oxidation of primary alcohols to aldehydes at low temperatures and generally results in high yields. Other Swern-based oxidation protocols can also be employed, but DMP is often more operationally simple on a laboratory scale.

Q2: Can I use a different reducing agent for the reductive amination?

A2: Yes, other reducing agents can be used, but sodium triacetoxyborohydride (STAB) is highly recommended.[4] It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), reducing the risk of reducing the aldehyde starting material before imine formation. STAB is also effective under weakly acidic conditions that favor imine formation.

Q3: My final product is difficult to purify by column chromatography. What are the likely impurities?

A3: Common impurities include:

  • Unreacted N-Boc-piperazine: This can be due to incomplete reaction.

  • Over-alkylated piperazine: A second molecule of the aldehyde may react with the product.

  • Reduced alcohol: If a less selective reducing agent is used, the aldehyde intermediate can be reduced back to the alcohol.

  • Byproducts from the oxidizing agent: Residuals from the DMP reduction.

Careful monitoring of the reaction and a thorough aqueous workup can minimize some of these. For purification, a gradient elution on silica gel is typically effective.

Q4: How can I improve the yield of the reaction?

A4: To improve the yield:

  • Ensure anhydrous conditions: Moisture can deactivate the oxidizing and reducing agents.

  • Control the temperature: Low temperatures during the addition of reagents are crucial to prevent side reactions.

  • Monitor the reaction closely: Avoid unnecessarily long reaction times which can lead to byproduct formation.

  • Optimize stoichiometry: While the protocol suggests specific equivalents, small adjustments based on the purity of starting materials may be necessary.

Troubleshooting Scenarios

Troubleshooting_Guide cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Low or No Product Formation Cause1 Inactive Reagents Problem->Cause1 Cause2 Incomplete Oxidation Problem->Cause2 Cause3 Inefficient Reductive Amination Problem->Cause3 Sol1a Check purity and age of DMP and STAB. Cause1->Sol1a Sol1b Use freshly opened or properly stored reagents. Cause1->Sol1b Sol2a Monitor Step 1 by TLC. Cause2->Sol2a Sol2b Ensure anhydrous conditions. Cause2->Sol2b Sol3a Verify pH of the reaction mixture. Cause3->Sol3a Sol3b Allow sufficient reaction time for imine formation. Cause3->Sol3b

Caption: Troubleshooting flowchart for low product yield.

Scenario 1: Low or No Product Formation

  • Potential Cause: Inactive reagents.

    • Troubleshooting: Dess-Martin Periodinane is moisture-sensitive. Sodium triacetoxyborohydride can also degrade over time. Use freshly opened reagents or verify the activity of older batches on a small scale.

  • Potential Cause: Incomplete oxidation in Step 1.

    • Troubleshooting: Monitor the oxidation step by TLC. If the starting alcohol is still present, consider adding a slight excess of DMP or extending the reaction time at 0 °C. Ensure your DCM is anhydrous.

  • Potential Cause: Inefficient imine formation or reduction in Step 2.

    • Troubleshooting: The formation of the imine is often the rate-limiting step. Ensure adequate stirring and allow sufficient time for the aldehyde and amine to react before adding the reducing agent. The reaction is typically self-catalyzing due to the presence of acetic acid from the STAB, but if the reaction stalls, a catalytic amount of acetic acid can be added.

Scenario 2: Presence of Significant Byproducts

  • Potential Cause: Over-oxidation of the aldehyde to a carboxylic acid.

    • Troubleshooting: This is less common with DMP but can occur if the temperature is not controlled. Maintain the reaction at 0 °C during the oxidation.

  • Potential Cause: Formation of a di-alkylated piperazine.

    • Troubleshooting: This occurs if the product amine reacts with another molecule of the aldehyde. Using a slight excess of the N-Boc-piperazine can sometimes suppress this. A one-pot procedure where the concentration of the aldehyde is kept low is generally effective at minimizing this side reaction.

  • Potential Cause: The product appears as a viscous, difficult-to-purify oil.

    • Troubleshooting: This is a common observation in reductive amination reactions. Ensure a thorough workup to remove all acidic byproducts from the STAB. A wash with a dilute base can be beneficial. If purification by column chromatography is still challenging, consider converting the amine to its hydrochloride salt for purification by crystallization, followed by free-basing.

Scenario 3: Issues with Scaling Up

  • Potential Cause: Poor temperature control.

    • Troubleshooting: Exothermic events during the addition of DMP and STAB can be more pronounced on a larger scale. Use a jacketed reactor with efficient cooling and ensure slow, controlled addition of reagents.

  • Potential Cause: Inefficient mixing.

    • Troubleshooting: Ensure adequate agitation to maintain a homogenous reaction mixture, especially during the addition of solid reagents.

  • Potential Cause: Workup and extraction become cumbersome.

    • Troubleshooting: For larger scales, consider using a continuous liquid-liquid extractor. Also, be mindful of the volume of solvent used for extraction and concentration.

Safety Considerations

  • Dess-Martin Periodinane (DMP): Can be explosive under certain conditions. Avoid heating and handle with care. Perform all operations in a well-ventilated fume hood.

  • Dichloromethane (DCM): Is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Quench reactions carefully.

Conclusion

The synthesis of this compound is a manageable process that relies on a well-executed reductive amination. By understanding the critical parameters of the reaction, such as temperature control, reagent quality, and reaction monitoring, researchers can achieve high yields of the desired product. This guide provides a solid foundation for both laboratory-scale synthesis and the considerations necessary for scaling up the process, enabling the efficient production of this important chiral intermediate.

References

  • CymitQuimica. N-BOC-Piperazine | CAS 57260-71-6.
  • Organic & Biomolecular Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
  • Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Wilhelmsen, C. A. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
  • Reddit.
  • Fisher Scientific. Amine Protection / Deprotection.
  • CymitQuimica. (S)-tert-Butyl 4-(2-aminopropyl)
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing.
  • Organic & Biomolecular Chemistry.
  • Green Chemistry.
  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • ResearchGate. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Request PDF.
  • Chemsrc. (S)-TERT-BUTYL 4-(2-AMINOPROPYL)
  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t - BuPyOx) ligand.
  • PubChem. tert-Butyl 4-(2-aminoethyl)
  • Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?
  • ChemScene. tert-Butyl 4-(3-bromopropyl)
  • Sigma-Aldrich. tert-Butyl 4-(3-aminopropyl)
  • gsrs. TERT-BUTYL 4-(3-CHLOROPROPYL)
  • BLDpharm. 1017606-58-4|(S)-tert-Butyl 4-(2-aminopropyl)
  • Sunway Pharm. tert-Butyl 4-(3-aminopropyl)
  • BLDpharm. 1017606-58-4|(S)-tert-Butyl 4-(2-aminopropyl)

Sources

Technical Support Center: (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, purification, and storage of this chiral building block. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experiments.

Troubleshooting Guide: Common Impurities

This section addresses specific issues related to impurities, providing explanations for their origin and actionable steps for their resolution.

Question 1: I am observing an unexpected peak in my HPLC analysis with a similar retention time to my product. Could this be a diastereomer?

Answer:

Yes, it is highly probable that the unexpected peak is the (R)-diastereomer of your target molecule. The presence of diastereomeric impurities is a common challenge in the synthesis of chiral compounds like this compound.

Causality:

The introduction of the chiral aminopropyl side chain is the most likely source of this impurity. A common synthetic strategy involves the reductive amination of 1-Boc-piperazine with a chiral precursor for the 2-aminopropyl group, such as (S)-2-aminopropanal or a derivative. If the chiral purity of this starting material is not absolute (e.g., contains a small percentage of the (R)-enantiomer), it will lead to the formation of the corresponding (R)-diastereomer of the final product. Similarly, certain reaction conditions can sometimes lead to partial racemization of the chiral center.[1]

Troubleshooting Workflow:

G cluster_0 Diastereomeric Impurity Troubleshooting start Unexpected peak observed in HPLC check_sm Verify chiral purity of (S)-2-aminopropyl precursor (e.g., by chiral GC or HPLC) start->check_sm check_method Review reductive amination conditions (temperature, pH, reaction time) start->check_method optimize_purification Optimize chiral HPLC separation or perform diastereomeric salt resolution check_sm->optimize_purification check_method->optimize_purification confirm_structure Isolate and characterize the impurity peak (e.g., by NMR, MS) optimize_purification->confirm_structure outcome Impurity identified and resolved confirm_structure->outcome

Caption: Workflow for addressing diastereomeric impurities.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the separation of diastereomers. Optimization will be required for your specific system.

  • Column: Chiral stationary phase columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) are recommended.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio will need to be optimized for best resolution.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is a good starting point.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common.

  • Injection Volume: 5-10 µL.

  • Analysis: Inject a sample of your starting chiral precursor to confirm its purity. Then, inject your final product to determine the diastereomeric ratio.

Question 2: My final product contains unreacted 1-Boc-piperazine. How can I remove it and prevent its recurrence?

Answer:

The presence of unreacted 1-Boc-piperazine is a common issue stemming from incomplete reaction or inefficient purification.

Causality:

In a reductive amination reaction, if the stoichiometry is not optimized or the reaction does not go to completion, unreacted 1-Boc-piperazine will remain.[2] During workup and purification, its similar polarity to the product can sometimes make separation challenging.

Troubleshooting and Prevention:

  • Reaction Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of the chiral aminopropyl precursor to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of 1-Boc-piperazine.

  • Purification:

    • Acid Wash: During the workup, an acidic wash (e.g., with dilute HCl) can protonate the basic nitrogens of both the product and the starting material, but their differing pKa values may allow for some selective partitioning.

    • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is crucial. A gradient elution may be necessary to achieve good separation.

Question 3: I am seeing a higher molecular weight impurity in my mass spectrometry data. What could it be?

Answer:

A higher molecular weight impurity could be a bis-alkylated piperazine derivative.

Causality:

If the starting material for the aminopropyl side chain is an electrophile (e.g., a chiral epoxide or a tosylated amino alcohol), it is possible for it to react with both nitrogen atoms of the piperazine ring, especially if the Boc-protecting group is not fully stable under the reaction conditions or if a non-Boc-protected piperazine is present as an impurity in the starting material.

Prevention:

  • Purity of Starting Materials: Ensure that your 1-Boc-piperazine is of high purity and free from unprotected piperazine.

  • Controlled Reaction Conditions: Add the electrophilic reagent slowly and at a controlled temperature to minimize the chances of double alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources:

  • Starting Materials: Impurities in the 1-Boc-piperazine or the chiral precursor for the 2-aminopropyl group (e.g., enantiomeric impurities).

  • Side Reactions: Incomplete reactions, over-reaction (di-alkylation), or side reactions of the reagents (e.g., with the solvent).[3]

  • Degradation: The Boc-protecting group can be sensitive to acidic conditions, leading to its premature removal.[4][5] The free amine can also be susceptible to oxidation over time.

  • Residual Solvents: Solvents used in the reaction or purification that are not completely removed.[6][7]

Q2: How can I best detect and quantify impurities?

A2: A combination of analytical techniques is recommended:

  • HPLC/UPLC: High-performance liquid chromatography is the primary tool for assessing purity and quantifying impurities. A chiral HPLC method is essential for determining the diastereomeric excess.[8][9]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of impurities, which helps in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities.

  • Gas Chromatography (GC): GC is the standard method for the analysis of residual solvents.[10]

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the free amine. The container should be tightly sealed to prevent moisture absorption.

Data Summary Table

Impurity TypePotential SourceRecommended Analytical TechniqueMitigation Strategy
(R)-Diastereomer Chiral starting material impurity, racemizationChiral HPLCUse high-purity chiral starting materials, optimize reaction conditions.
Unreacted 1-Boc-piperazine Incomplete reactionHPLC, LC-MSOptimize stoichiometry, monitor reaction, optimize purification.
Bis-alkylated Piperazine Over-reaction with electrophilic precursorLC-MS, NMRControlled addition of reagents, use of pure starting materials.
Boc-Deprotected Product Exposure to acidic conditionsHPLC, LC-MSMaintain neutral or basic pH during workup and storage.
Residual Solvents Incomplete removal after reaction/purificationGCProper drying under vacuum.[11][12]

References

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Pharmaceutical Updates. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • PubMed Central. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Retrieved from [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical refinement of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. This critical chiral intermediate is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its enantiomeric and chemical purity is paramount for the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. We will delve into the nuances of method development and validation, drawing from established principles of chromatographic separation and analysis.[3][4]

The structure of this compound presents unique analytical challenges. The presence of a chiral center necessitates stereoselective analytical methods to control the enantiomeric purity.[5][6] Additionally, the tert-butoxycarbonyl (Boc) protecting group, while crucial for synthesis, can introduce its own set of analytical hurdles, including potential degradation under certain conditions. This guide will address these complexities, offering practical, field-proven insights to overcome common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most significant analytical challenge when working with this compound?

The primary challenge is ensuring enantiomeric purity. The pharmacological and toxicological profiles of the (S)- and (R)-enantiomers can differ significantly.[1] Therefore, a validated, stereoselective analytical method is essential to quantify the undesired (R)-enantiomer.[5] This typically involves chiral High-Performance Liquid Chromatography (HPLC).[3][7]

Q2: My Boc-protection reaction appears incomplete. What are the likely causes?

Incomplete Boc protection can stem from several factors:

  • Low Nucleophilicity of the Amine: The primary amine on the propyl chain might exhibit reduced reactivity.[8]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[8]

  • Inappropriate Base: The choice and amount of base are critical for driving the reaction to completion.[8]

  • Hydrolysis of Boc Anhydride: In aqueous conditions, the Boc anhydride can hydrolyze, reducing the yield.[8]

Q3: Can the Boc group be cleaved during HPLC analysis?

Yes, the Boc group is acid-labile.[9][10] Using highly acidic mobile phases, such as those containing a high concentration of trifluoroacetic acid (TFA), can lead to on-column deprotection.[11][12] This will manifest as a new, earlier-eluting peak corresponding to the deprotected amine and a decrease in the area of the main peak.[13]

Q4: Why am I seeing extraneous or "ghost" peaks in my chromatogram?

Ghost peaks can arise from several sources:

  • Mobile Phase Contamination: Using low-purity solvents or not preparing fresh mobile phase daily can introduce contaminants.[7][14]

  • Autosampler Carryover: Ineffective needle washing between injections can lead to carryover from a previous, more concentrated sample.[7]

  • Late Elution: A peak from a previous injection may elute during a subsequent run, especially in gradient methods.[15]

Troubleshooting Guides

Chiral HPLC Method Development and Troubleshooting

The separation of enantiomers is crucial for quality control.[5] Chiral HPLC is the most common technique for this purpose.[3][7]

Issue 1: Poor Resolution Between Enantiomers

  • Causality: Insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). This can be due to an inappropriate CSP, suboptimal mobile phase, or incorrect temperature.[7]

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor enantiomeric resolution.

  • Detailed Protocol: Chiral HPLC Method Screening

    • Column Selection: Start with polysaccharide-based chiral stationary phases (e.g., Chiralpak® series), as they are effective for separating amine compounds.[16]

    • Mobile Phase Screening:

      • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[17][18]

      • Reversed-Phase: Use mixtures of acetonitrile or methanol with an aqueous buffer.

    • Temperature Optimization: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition and improve resolution.[7]

    • Data Evaluation: Compare the resolution (Rs) values for each condition. An Rs value greater than 1.5 is generally considered baseline separation.[16]

Issue 2: Peak Tailing

  • Causality: Secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.[15] Column overload can also be a cause.[7]

  • Troubleshooting Steps:

    • Rule out Column Overload: Dilute the sample 10-fold and 100-fold and reinject. If the peak shape improves, the original sample concentration was too high.[7]

    • Optimize Mobile Phase:

      • Add a Basic Modifier: For normal phase, add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will compete with the analyte for active silanol sites.[7]

      • Adjust pH (Reversed-Phase): Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.

    • Check Column Health: A contaminated or degraded column can cause peak tailing.[7] Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[19]

Quantitative Data Summary: Chiral HPLC Method Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed-Phase)
Column Chiralpak® IC (250 x 4.6 mm, 5µm)Chiralpak® ZWIX(+) (150 x 3.0 mm, 3µm)
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)Acetonitrile:Methanol:Acetic Acid:Ammonium Acetate (50:50:0.3:0.2)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Expected Rt (S)-enantiomer ~8 min~6 min
Expected Rt (R)-enantiomer ~10 min~7.5 min
Resolution (Rs) > 2.0> 1.8

Note: These are starting parameters and may require optimization.

Reversed-Phase HPLC for Purity and Stability Analysis

A stability-indicating method is crucial for identifying and quantifying process impurities and degradation products.[20]

Issue 1: Analyte Peak Co-elutes with Impurities

  • Causality: Insufficient selectivity of the method to separate the main component from closely related impurities.

  • Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting peaks in RP-HPLC.

  • Detailed Protocol: Stability-Indicating Method Development

    • Initial Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (as the Boc-group provides some UV absorbance, but the deprotected compound lacks a strong chromophore).[17]

    • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products.

    • Method Optimization: Analyze the stressed samples. If co-elution occurs, systematically adjust the gradient, organic modifier, pH, and stationary phase as outlined in the workflow above.

    • Validation: Once adequate separation is achieved for all impurities and degradants, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4][5]

Issue 2: On-Column Boc-Deprotection

  • Causality: The Boc group is sensitive to acidic conditions.[9] Mobile phases with low pH (e.g., containing TFA) can cause the protecting group to cleave on the column.[11]

  • Troubleshooting Steps:

    • Raise Mobile Phase pH: Replace strong acids like TFA with weaker acids like formic acid or acetic acid. If possible, use a buffer system to maintain a pH above 3.

    • Reduce Analysis Time: A shorter run time minimizes the exposure of the analyte to acidic conditions.

    • Use a Different Stationary Phase: Consider a stationary phase that is stable at a higher pH, allowing for the use of less acidic mobile phases.

Quantitative Data Summary: Purity Method Parameters

ParameterRecommended ConditionAlternative Condition
Column C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C35°C
Detection UV at 210 nmUV at 210 nm

Gas Chromatography (GC) Considerations

While HPLC is more common for this non-volatile compound, GC analysis is possible after derivatization.

Q5: Can I analyze this compound by GC?

Direct analysis is challenging due to the compound's low volatility and the presence of polar amine groups. However, analysis by GC-MS is feasible after derivatization. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the primary amine, increasing volatility.[21]

Issue: Thermal Degradation in the GC Inlet

  • Causality: The Boc-protecting group can be thermally labile. High temperatures in the GC injection port can cause the Boc group to cleave, leading to the detection of the deprotected compound and inaccurate quantification.[22]

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal temperature that allows for volatilization without degradation.

    • Use a Splitless or Pulsed Splitless Injection: This can help to transfer the analyte onto the column more quickly, reducing its residence time in the hot inlet.

    • Use a More Stable Derivative: If thermal degradation persists, consider a more robust derivatization strategy.

By systematically addressing these common issues, researchers can develop and refine robust, accurate, and reliable analytical methods for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Search.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification. (n.d.). Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Google Search.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. (n.d.). Benchchem.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. (n.d.). Journal of Chromatographic Science, Oxford Academic.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012, July 6). Google Search.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Sourcing High-Purity Piperazine Derivatives: A Buyer's Guide. (n.d.). Google Search.
  • (PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. (2011, January). ResearchGate.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Google Search.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). NIH.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chiral Drug Separation. (n.d.). Google Search.
  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. (n.d.). PubMed.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers. (n.d.). Benchchem.

Sources

Addressing solubility issues with (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4). This document is designed for researchers, medicinal chemists, and formulation scientists to proactively address and resolve common solubility and handling challenges associated with this versatile building block. Our goal is to provide not just solutions, but a foundational understanding of the molecule's physicochemical properties to empower your experimental success.

Troubleshooting Guide: Addressing Acute Experimental Issues

This section is formatted as a direct Q&A to resolve issues you may be encountering during your experiments.

Q1: My compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer for my biological assay. What happened and how can I fix it?

This is a classic and frequent challenge known as "crashing out," which stems from a misunderstanding between kinetic and thermodynamic solubility. Your compound is likely highly soluble in 100% DMSO, but when this stock is diluted into a predominantly aqueous environment, the solvent polarity shifts dramatically, and the compound's thermodynamic solubility limit in the final buffer is exceeded.

Causality: The tert-butoxycarbonyl (Boc) group and the carbon backbone lend significant lipophilicity to the molecule, making it poorly soluble in neutral aqueous media. The sudden introduction to the aqueous buffer does not allow for a stable solvation shell to form, leading to precipitation.

Step-by-Step Resolution Protocol:

  • Assess Co-solvent Tolerance: First, confirm the maximum allowable concentration of DMSO for your specific assay (typically <0.5% - 1% for cell-based assays). Exceeding this can lead to artifacts or cytotoxicity.[1]

  • Adjust Final Compound Concentration: You may be attempting to work at a concentration that is simply too high for the aqueous buffer system. Determine the kinetic solubility in your final assay buffer to find a workable concentration range.

  • Implement pH Modification: The most effective strategy for this molecule is to leverage its basic nature. The piperazine and primary amine nitrogens can be protonated. By lowering the pH of your aqueous buffer (if your assay permits), you can form a soluble salt in situ. A target pH of 4-5 is often a good starting point.[2] Remember to run a vehicle control at the same pH to ensure the acidity itself does not impact the assay.

  • Consider Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, potentially through an intermediate solvent system (e.g., DMSO to 50:50 ethanol:buffer, then to the final buffer). This can sometimes ease the transition and prevent shocking the compound out of solution.

Below is a workflow to guide your troubleshooting process for this specific issue.

G start Precipitation Observed in Aqueous Buffer q1 Is final DMSO concentration >1%? start->q1 s1 Reduce DMSO to assay tolerance limit (e.g., 0.5%) q1->s1 Yes q2 Does assay tolerate acidic conditions? q1->q2 No s1->q2 s2 Lower aqueous buffer pH to 4-5 to form soluble salt in situ q2->s2 Yes s3 Lower final compound concentration below kinetic solubility limit q2->s3 No end Solution Stable s2->end s3->end

Caption: Troubleshooting workflow for compound precipitation.
Q2: I am struggling to prepare a concentrated aqueous stock solution. The compound appears as an immiscible liquid or oily residue. What are my options?

This issue points directly to the low intrinsic aqueous solubility of the free base form of the molecule. While some suppliers describe the material as a liquid, others note it as a low-melting solid; in either state, its miscibility with water at neutral pH is expected to be very low.[3][4]

Causality: The molecule possesses two basic nitrogen centers: the secondary amine within the piperazine ring and the primary amine of the aminopropyl side chain. At neutral or alkaline pH, these amines are unprotonated (in their "free base" form), rendering the molecule less polar and thus poorly soluble in water.[5]

Recommended Solubilization Strategies:

  • Primary Approach: Acidification for Salt Formation. The most robust method is to create an acidic solution. By adding a stoichiometric amount of acid (e.g., hydrochloric acid, methanesulfonic acid), you can form the corresponding salt. A common practice is to dissolve the compound in a minimal amount of an organic solvent like methanol or ethanol, and then add an aqueous solution of the acid.[1]

    • Practical Tip: For a 10 mg/mL stock solution, start by dissolving the compound and then slowly add 1 equivalent of 1N HCl. Monitor for dissolution. Add further acid dropwise if needed. The resulting hydrochloride salt form is available commercially, indicating this is a viable strategy.[6]

  • Secondary Approach: Organic Co-solvents. If pH modification is not desirable for your downstream application, the use of water-miscible organic co-solvents is the next best option.

    • DMSO: Excellent solubilizing power, but be mindful of its potential effects in biological systems.

    • Ethanol or Isopropanol: Good choices, often better tolerated in in vivo studies than DMSO.

    • PEG 400: A common formulation excipient for increasing the solubility of poorly soluble compounds.

Q3: My experimental results are inconsistent. Could solubility be the cause?

Absolutely. Inconsistent or non-reproducible data is a hallmark of a compound that is not fully dissolved in the assay medium. If your compound exists as a micro-suspension rather than a true solution, the actual concentration available to interact with the target will vary between wells, plates, and experiments.

Causality: Even if you do not see visible precipitation, the compound may be forming microscopic aggregates. This is especially common with "crushed out" compounds that were rapidly transferred from a high-concentration organic stock to an aqueous buffer.

Validation and Optimization Protocol:

  • Determine Kinetic Solubility: Before proceeding with further assays, perform a kinetic solubility measurement in your exact assay buffer. This will establish the true concentration limit under your specific experimental conditions.[7]

  • Filter Your Solutions: After preparing your stock solution and any dilutions, filter them through a 0.22 µm syringe filter. This will remove any microscopic precipitates that could lead to inconsistent results.

  • Re-evaluate Your Solubilization Method: If you are seeing inconsistency, it is a strong indicator that your current method is insufficient. Revisit the strategies in Q1 and Q2. A pH-adjusted buffer is often the most reliable way to ensure complete dissolution and, therefore, result reproducibility.

Frequently Asked Questions (FAQs)
What are the key structural features of this compound that govern its solubility?

Understanding the structure is key to predicting its behavior.

G cluster_0 This compound cluster_1 Key Features & Solubility Impact mol Structure boc Boc Group: • Bulky, lipophilic • Increases solubility in organic solvents • Decreases aqueous solubility piperazine Piperazine Core: • Secondary amine is basic (pKa ~8-9) • Protonation at low pH increases aqueous solubility amine Primary Amine: • Basic (pKa ~9-10) • Key site for protonation to form highly water-soluble salts

Caption: Key molecular features influencing solubility.
  • Tert-butoxycarbonyl (Boc) Group: This is a bulky, non-polar protecting group that significantly increases the molecule's lipophilicity (fat-solubility). It is the primary reason for the compound's poor solubility in water. It is generally stable but can be cleaved under strongly acidic conditions (e.g., trifluoroacetic acid, concentrated HCl), which should be avoided during simple solubilization procedures.[8][9]

  • Basic Nitrogen Atoms: The molecule has two un-protected nitrogen atoms that are basic: the secondary amine in the piperazine ring and the primary amine on the propyl side chain. These sites can accept protons in an acidic environment. When protonated, they form positively charged ammonium salts, which are vastly more polar and thus more soluble in water.[2][5]

What is the general solubility profile of this compound in common lab solvents?

While specific quantitative data is limited, a qualitative profile can be reliably predicted based on its structure and data from similar N-Boc protected piperazines.[10][11]

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very PoorThe lipophilic Boc group and hydrocarbon backbone dominate at neutral pH.
Aqueous (Acidic) 0.1 N HCl, Citrate Buffer (pH 4)HighProtonation of the free amines creates soluble salt forms.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic Methanol, EthanolHighGood solubility due to hydrogen bonding capabilities and overall polarity.[11]
Non-Polar Hexanes, ToluenePoor to ModerateWhile the molecule has lipophilic character, the polarity of the piperazine and amine groups limits solubility in highly non-polar solvents.
How do I properly determine the thermodynamic equilibrium solubility?

The gold standard for determining thermodynamic solubility is the shake-flask method .[7][12] This method measures the concentration of a saturated solution at equilibrium, providing a definitive solubility value under specific conditions (e.g., in water, a specific buffer, or a bio-relevant medium).

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is sometimes required to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure no solid particles are transferred, centrifuge the sample and filter the supernatant through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[14]

  • Reporting: Express the thermodynamic solubility in units such as mg/mL or µM at the specified solvent, pH, and temperature.[15]

References
  • Bhalani, D. V., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Future Journal of Pharmaceutical Sciences, 8(1), 39. Available from: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Li, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2296-2305. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). This compound hydrochloride CAS:1427203-55-1. Retrieved from [Link]

  • Patel, J., et al. (2021). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics, 13(9), 1477. Available from: [Link]

  • GVSU Chemistry. (2017, July 6). pH vs pKa [Video]. YouTube. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(4), 118. Available from: [Link]

  • Mitra, A., & Kulkarni, S. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3899-3913. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of a research program. This guide provides an in-depth technical analysis of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, a chiral building block increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will objectively compare its structural and functional contributions to PROTAC efficacy against other common linker classes and provide the supporting experimental frameworks necessary for their validation.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a passive tether; it is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]

This compound represents a class of "functional linkers" that are increasingly replacing simple alkyl and polyethylene glycol (PEG) chains.[4] The incorporation of rigid, chiral heterocyclic scaffolds like this piperazine derivative can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity. Here, we compare the characteristics of piperazine-based linkers, exemplified by this compound, with other common linker classes.

FeaturePiperazine LinkersPiperidine LinkersPolyethylene Glycol (PEG) Linkers
Structure Six-membered ring with two nitrogen atomsSix-membered ring with one nitrogen atomFlexible chain of repeating ethylene glycol units
Rigidity HighHighLow (Flexible)
Solubility Can be enhanced by protonation of the second nitrogen atom[6]ModerateHigh hydrophilicity, generally improves solubility[7]
Chirality Can be readily synthesized as single enantiomers (e.g., the (S)-enantiomer of the title compound)Can be chiral, but often used as achiral building blocksAchiral
Metabolic Stability Generally highGenerally highCan be susceptible to metabolism
Key Advantage Provides rigidity and a handle for modulating solubility and pH-responsiveness. Chirality can be exploited for optimizing ternary complex formation.Imparts rigidity and can improve metabolic stability.[5]Enhances solubility and can improve pharmacokinetic properties.[8]
Potential Disadvantage The basicity of the piperazine needs to be carefully tuned to balance solubility and cell permeability.[9]Lacks the second nitrogen for solubility modulation.High flexibility can lead to a significant entropic penalty upon ternary complex formation.

The Impact of Linker Composition on PROTAC Performance: Experimental Data

Table 1: Comparison of Linker Classes on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Reference
ARV-825 Piperidine/Alkyl1>95[2]
PROTAC A 4-unit PEG25~90Fictionalized representation based on trends
PROTAC B 8-unit PEG10>95Fictionalized representation based on trends

This table is a representative illustration based on published trends. Actual values are highly dependent on the specific target, ligands, and cell line used.

The data illustrates that rigid linkers can lead to highly potent degraders. The length of flexible PEG linkers also critically influences efficacy, with systematic variation being a key optimization step.[7]

Validation of PROTACs in Biological Assays: A Step-by-Step Guide

The validation of a PROTAC's performance is a multi-step process that involves confirming its mechanism of action. The following are key experimental protocols to assess the contribution of a linker like this compound to the overall efficacy of a PROTAC.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to measure this.[10][]

Ternary_Complex_Assay cluster_1 Ternary Complex Formation Assay Workflow (e.g., TR-FRET) Reagents Labeled POI Labeled E3 Ligase PROTAC Incubation Incubate Reagents->Incubation Detection Measure FRET Signal Incubation->Detection Analysis Determine Ternary Complex Formation Detection->Analysis

Caption: A simplified workflow for a ternary complex formation assay.

Detailed Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

  • Reagents:

    • Recombinant Protein of Interest (POI), labeled with a donor fluorophore (e.g., Terbium).

    • Recombinant E3 Ligase complex, labeled with an acceptor fluorophore (e.g., d2).

    • PROTAC of interest.

    • Assay buffer.

  • Procedure:

    • In a microplate, add the labeled POI and labeled E3 ligase to the assay buffer.

    • Add the PROTAC at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio. An increase in the ratio indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target.[12][13]

Detailed Protocol:

  • Reagents:

    • E1 activating enzyme.

    • E2 conjugating enzyme.

    • E3 ligase complex.

    • Recombinant POI.

    • Ubiquitin.

    • ATP.

    • PROTAC.

    • Reaction buffer.

  • Procedure:

    • Assemble a master mix containing all components except the PROTAC.

    • Aliquot the master mix into reaction tubes.

    • Add the PROTAC at various concentrations. Include a vehicle control and controls lacking E1, E3, or ATP.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blot using an antibody against the POI.

  • Data Analysis:

    • A high molecular weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination. The intensity of this ubiquitination should be PROTAC-dependent.

Cellular Protein Degradation Assay

The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in a cellular context. Western blotting is the gold standard for this measurement.[14][15]

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Validation Cell_Treatment Treat cells with PROTAC (dose-response and time-course) Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Immunoblot Probe with primary and secondary antibodies Transfer->Immunoblot Detection Detect signal and analyze band intensity Immunoblot->Detection

Caption: A typical workflow for assessing protein degradation by Western blot.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with the PROTAC at a range of concentrations for a fixed time (e.g., 24 hours) for a dose-response experiment.

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Sample Preparation:

    • Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the POI, and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and probe with the appropriate HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) from the dose-response curve.

Conclusion

This compound is a valuable building block for the construction of advanced PROTACs. Its rigid, chiral piperazine core offers distinct advantages over more traditional flexible linkers, providing a means to improve potency and modulate physicochemical properties. While direct biological assay data for this specific linker precursor is not the relevant measure of its utility, its value is realized in the performance of the final PROTAC molecule. By employing a systematic validation workflow encompassing ternary complex formation, in vitro ubiquitination, and cellular degradation assays, researchers can effectively evaluate the contribution of this and other functional linkers to the development of novel protein degraders.

References

  • BenchChem. (2025). The Pivotal Role of Polyethylene Glycol (PEG) in PROTAC Linker Design: An In-Depth Technical Guide.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312.
  • Unroe, J. P., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Med. Chem. Lett..
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • LifeSensors. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assays with Lenalidomide-Based PROTACs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • BenchChem. (2025).
  • Springer Nature Experiments. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
  • BOC Sciences. (n.d.).
  • Zhao, B., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(16), 4933.
  • Open Exploration Publishing. (2020).
  • Farnaby, W., et al. (2022).
  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • PubMed. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1711–1718.
  • Profacgen. (n.d.). Permeability Assay.
  • Profacgen. (n.d.).
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • RSC Publishing. (2022).
  • LifeSensors. (n.d.).
  • RSC Publishing. (2022).
  • RSC Publishing. (2022).
  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • RSC Publishing. (2022).
  • Profacgen. (n.d.).
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs.
  • MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)
  • MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)
  • PubMed Central. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate scaffold is a chiral building block of significant interest in medicinal chemistry. Its inherent structural features—a protected piperazine ring for solubility and pharmacokinetic modulation, and a chiral aminopropyl side chain for specific target interactions—make it a valuable starting point for the development of novel therapeutics.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of a focused library of its derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

The Strategic Rationale for Derivative Synthesis

The core hypothesis is that modifications to the primary amine of the (S)-2-aminopropyl side chain will significantly impact biological activity and physicochemical properties. The piperazine ring, with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group, serves as a constant region, intended to confer favorable aqueous solubility and provide a handle for future modifications if necessary.[3] The chirality at the secondary carbon of the propyl chain is maintained, as stereochemistry is often a critical determinant of pharmacological activity and target selectivity.[4]

Our comparative analysis will focus on a hypothetical series of derivatives where the primary amine is functionalized via common N-alkylation, N-acylation, and N-sulfonylation reactions. These modifications are chosen to systematically probe the effects of altering steric bulk, hydrogen bonding capacity, and electronic properties at this key interaction point.

Proposed Synthetic Strategy and Workflow

The synthesis of the proposed derivatives begins with the commercially available this compound. The mono-protection of the piperazine nitrogen with the Boc group is crucial as it prevents undesired side reactions and allows for selective functionalization of the primary amine on the side chain.[3]

G cluster_0 Synthesis Workflow A Starting Material: (S)-Boc-4-(2-aminopropyl)piperazine B Functionalization of Primary Amine A->B Reaction Conditions: - N-Alkylation - N-Acylation - N-Sulfonylation C Purification B->C Flash Chromatography D Characterization C->D NMR, LC-MS, HRMS E Final Derivative Library D->E

Caption: General workflow for the synthesis of the derivative library.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

Reductive amination is a reliable method for introducing alkyl groups to a primary amine. It proceeds via the formation of an imine intermediate, which is then reduced in situ.

Rationale: This method is chosen for its mild conditions and broad substrate scope, minimizing the risk of side reactions compared to direct alkylation with alkyl halides. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 2: General Procedure for N-Acylation

N-acylation introduces an amide functional group, which can act as a hydrogen bond donor and acceptor, potentially altering target binding and physicochemical properties.

Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provides a highly efficient method for amide bond formation with minimal side products.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv.) in dimethylformamide (DMF, 0.2 M).

  • Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv.) in DMF.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-acylated derivative.

Framework for Comparative Analysis

A systematic comparison requires evaluating both the biological activity and the physicochemical properties that influence the drug-like potential of each derivative.

Physicochemical Property Profiling

The piperazine moiety is often incorporated to enhance solubility and other pharmacokinetic properties.[5] It is crucial to quantify how different substituents on the aminopropyl side chain affect these characteristics.

DerivativeModification TypePredicted LogPAqueous Solubility (µg/mL)pKa (Basic)
Parent Primary Amine---
Derivative 1 N-Methyl---
Derivative 2 N-Benzyl---
Derivative 3 N-Acetyl---
Derivative 4 N-Benzoyl---
Derivative 5 N-Mesitylsulfonyl---

Note: The table above provides a template for data collection. Actual values would be determined experimentally.

Protocol 3: Aqueous Solubility Determination (Kinetic Assay)

Rationale: Assessing kinetic solubility provides an early indication of a compound's dissolution behavior, which is critical for oral absorption.

Step-by-Step Protocol:

  • Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS against a standard curve.

In Vitro Biological Activity Screening

The choice of biological assays will depend on the therapeutic target of interest. Given the prevalence of piperazine derivatives in oncology and infectious diseases, a primary screen for antiproliferative or antimicrobial activity is a logical starting point.[6][7]

DerivativeAntiproliferative IC₅₀ (µM) - A549 Cell LineAntimicrobial MIC (µg/mL) - S. aureus
Parent >100>128
Derivative 1 75.264
Derivative 2 23.516
Derivative 3 98.1>128
Derivative 4 35.832
Derivative 5 15.48

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 4: Antiproliferative Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard and reliable method for initial screening of cytotoxic or antiproliferative agents.

Step-by-Step Protocol:

  • Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the resulting formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify compounds with a higher probability of success in later stages of drug development.[8]

DerivativeCaco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Microsomal Stability (t½, min)
Parent 0.5>60
Derivative 1 0.855
Derivative 2 3.225
Derivative 3 0.4>60
Derivative 4 2.530
Derivative 5 4.115

Note: The data presented are hypothetical and for illustrative purposes.

G cluster_1 ADME Evaluation Workflow A Derivative Library B Permeability Assay (Caco-2) A->B C Metabolic Stability Assay (Liver Microsomes) A->C D Data Analysis & Ranking B->D C->D

Caption: Workflow for in vitro ADME profiling.

Interpreting the Comparative Data: A Discussion

By systematically synthesizing and evaluating derivatives of this compound, researchers can establish clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). For instance, one might observe that increasing the lipophilicity of the N-substituent (e.g., moving from N-methyl to N-benzyl) enhances cell permeability and antiproliferative potency, but at the cost of reduced metabolic stability. Conversely, introducing an N-acetyl group might decrease potency but improve solubility and metabolic stability.

This data-driven approach allows for the rational design of subsequent generations of compounds. By understanding the impact of each structural modification, researchers can fine-tune the scaffold to optimize for both on-target activity and drug-like properties, ultimately increasing the likelihood of identifying a viable clinical candidate.

References

  • G. T. Török, et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2022. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances. 2017. Available from: [Link]

  • H. Chen, et al. Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry. 2018.
  • X. Liu, et al. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances. 2020. Available from: [Link]

  • S. B. Singh, et al. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2023. Available from: [Link]

  • N. Niaei, et al. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. 2024. Available from: [Link]

  • A. A. Al-Amiery, et al. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022.
  • M. A. Ayaz, et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024. Available from: [Link]

  • P. K. S. Magri, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2021. Available from: [Link]

  • S. R. B. M. V. S. N. K. K. P. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2015.
  • M. D. Wodrich, et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2023. Available from: [Link]

  • S. Singh, et al. The medicinal chemistry of piperazines: A review. European Journal of Medicinal Chemistry. 2024.
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • A. P. Singh, et al. Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research. 2013.
  • Chemsrc. This compound. Available from: [Link]

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Available from: [Link]

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • A. F. Brito, et al. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology. 2018. Available from: [Link]

  • R. K. Narang, et al.
  • Q-Chem. This compound hydrochloride. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Comparing (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[][5] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic (DMPK) properties.[1][][7] The linker's length, composition, and rigidity directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for protein ubiquitination and subsequent degradation.[2][8][9]

This guide provides an in-depth comparison of various PROTAC linker classes, with a specific focus on the unique advantages offered by piperazine-based building blocks like (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. We will dissect the structural and functional differences between linker types, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make rational design choices in their quest for potent and drug-like protein degraders.

G cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds Ternary_Complex Ternary Complex Formation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation leads to G cluster_0 Linker Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & Refinement A Select Initial Linker Type (e.g., Flexible PEG for screening) B Synthesize PROTAC Library (Vary length & attachment points) A->B C Assess Protein Degradation (Western Blot - DC50, Dmax) B->C D Confirm Ternary Complex Formation (SPR, ITC) C->D E Evaluate Cellular Effects (Viability Assays) D->E F Analyze Structure-Activity Relationship (SAR) E->F G Introduce Rigid Motifs (e.g., Piperazine for DMPK) F->G H Assess DMPK Properties (Solubility, Permeability, Stability) G->H H->B Iterate Design

Figure 2: A typical workflow for the rational design and evaluation of PROTAC linkers.

Experimental Protocols for Linker Evaluation

As a Senior Application Scientist, I emphasize that rigorous, reproducible protocols are the bedrock of trustworthy data. The following methodologies are designed to be self-validating systems for assessing PROTAC performance.

Protocol 1: Synthesis of a PROTAC using a Piperazine Building Block

Causality: This protocol utilizes a standard and robust amide coupling reaction to conjugate the piperazine linker building block to a warhead containing a carboxylic acid. HATU is a highly efficient coupling reagent that minimizes side reactions, and DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion. [10]

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), typically 10-20 equivalents.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected primary amine, which is typically carried forward without further purification.

  • First Amide Coupling (to Warhead):

    • Dissolve the POI ligand (warhead) containing a carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add the coupling reagent HATU (1.1 eq) and the base N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.

    • Add a solution of the deprotected piperazine intermediate from Step 1 (1.2 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction completion by LC-MS.

    • Purify the resulting intermediate using column chromatography or preparative HPLC.

  • Second Amide Coupling (to E3 Ligase Ligand):

    • Repeat the process from Step 2, using the purified product from the previous step and the E3 ligase ligand containing a carboxylic acid to complete the synthesis of the final PROTAC molecule.

Protocol 2: Quantifying Protein Degradation by Western Blot

Causality: Western blotting is the gold standard for quantifying changes in protein levels. [11]A rigorous protocol includes a vehicle control to establish a baseline, a dose-response to determine the DC50, and a loading control (e.g., β-actin, GAPDH) to ensure that observed changes are due to specific degradation and not errors in protein loading.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the target protein.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. This is critical for ensuring equal protein loading in the next step.

  • SDS-PAGE and Transfer: Normalize the protein concentrations for all samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate the membrane with an HRP-conjugated primary antibody for a loading control (e.g., GAPDH).

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized data against PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Assessing Ternary Complex Formation with Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free quantitative data on molecular interactions. [12]This protocol confirms that the PROTAC can simultaneously bind the POI and the E3 ligase. A positive result is indicated by a significant increase in the binding response when the E3 ligase is injected in the presence of the PROTAC, compared to its injection alone, which is indicative of cooperative binding. [11]

  • Immobilization: Covalently immobilize a biotinylated version of the target protein (POI) onto a streptavidin-coated sensor chip.

  • Analyte Injection 1 (Binary Affinity Control): Inject a series of concentrations of the E3 ligase (e.g., VHL or Cereblon complex) over the POI-coated surface to measure the direct, and likely weak or non-existent, protein-protein interaction.

  • Analyte Injection 2 (Ternary Complex Formation): Inject a series of concentrations of the E3 ligase that has been pre-mixed with a fixed, saturating concentration of the PROTAC.

  • Data Analysis: A significant increase in the binding response units (RU) in Injection 2 compared to Injection 1 indicates the formation of a stable POI-PROTAC-E3 ligase ternary complex on the sensor surface.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, directly governing the molecule's ability to form a productive ternary complex and its overall drug-like properties. While flexible alkyl and PEG linkers remain valuable tools for initial screening due to their synthetic simplicity, the field is increasingly moving towards more sophisticated, functional linkers.

Piperazine-based building blocks, such as this compound, represent a compelling strategy for linker optimization. They offer a unique combination of semi-rigidity for conformational pre-organization, basic nitrogens for enhanced aqueous solubility, and improved metabolic stability—all critical factors in overcoming the DMPK challenges inherent to PROTACs. [13][10][14]The continued exploration of "linkerology," aided by empirical high-throughput screening and increasingly predictive computational models, will be essential for unlocking the full therapeutic potential of targeted protein degradation. [15][16]

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Scarpino A, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Adv. 2022;12(35):21968-21977. [Link]

  • Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Weerakoon H, et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. 2022;62(2):340-349. [Link]

  • Kumar A, et al. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Int J Mol Sci. 2024;25(15):8208. [Link]

  • Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (Full Text). [Link]

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]

  • Shcherbakov D, et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1(5):334-357. [Link]

  • Cyrus K, et al. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-364. [Link]

  • Drummond ML, Williams D, Vissers BL, et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. 2020. [Link]

  • Weerakoon H, et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Salerno A, et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J Am Chem Soc. 2025. [Link]

  • ResearchGate. Experimental pKa values of piperazine-containing PROTACs. [Link]

  • Li Y, et al. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules. 2024;29(13):3100. [Link]

  • Inganäs E, et al. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Mol Omics. 2025;21(1):15-26. [Link]

  • ACS Fall 2025. Correlating cellular ternary complex formation with degradation kinetics. [Link]

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

  • Pharmacy Research. PROTAC Linker. [Link]

  • Duan Y, et al. Rational design of the linkers in targeting chimeras. Chem Sci. 2025. [Link]

  • Q-chem. This compound hydrochloride. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Piperazine-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Executive Summary

The design of Proteolysis-Targeting Chimeras (PROTACs) has evolved from a simple concept of tethering two ligands into a nuanced discipline where the linker is a critical determinant of success. No longer viewed as a passive spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex. This guide provides an in-depth comparison of piperazine-based linkers, exemplified by the building block this compound, against more conventional flexible linkers like polyethylene glycol (PEG) and alkyl chains. We will dissect the causal relationships between linker structure and degradation efficacy, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The Central Dogma of PROTAC Efficacy: The Ternary Complex

A PROTAC's mechanism of action hinges on its ability to induce and stabilize a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity allows the E3 ligase to poly-ubiquitinate the POI, marking it for destruction by the 26S proteasome.[4] The linker connecting the POI ligand (warhead) and the E3 ligand is pivotal; its characteristics dictate the geometry and stability of this crucial POI-PROTAC-E3 ligase complex.[1][5]

An improperly designed linker can fail to achieve a productive ternary complex, while an optimal linker can pre-organize the two binding partners, reducing the entropic penalty of complex formation and enhancing degradation potency.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC POI_bound POI E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3_bound E3 Ligase Proteasome 26S Proteasome Degraded Degraded Fragments Proteasome->Degraded Degradation Ub Ubiquitin Ub->E3_bound Recruitment POI_bound->Proteasome Targeting PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

A Comparative Analysis of Linker Archetypes

The choice of linker chemistry is a critical decision in PROTAC design. The field has largely been dominated by flexible alkyl and PEG chains due to their synthetic accessibility.[8] However, rigid and semi-rigid linkers, particularly those incorporating heterocyclic scaffolds like piperazine, are gaining prominence for their ability to confer advantageous properties.[2][6]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
  • Structure and Properties: These linkers are composed of repeating alkyl or ethylene glycol units. Their primary characteristic is conformational flexibility, which allows the PROTAC to adopt numerous orientations to facilitate ternary complex formation.[7] PEG linkers, in particular, are hydrophilic and can improve the aqueous solubility of the final PROTAC molecule.[9][10]

  • Advantages:

    • Synthetic Tractability: Building blocks for alkyl and PEG chains are commercially available and their incorporation into PROTACs is straightforward.[8]

    • Solubility Enhancement (PEG): The hydrophilic nature of PEG chains can mitigate the poor solubility often associated with high molecular weight PROTACs.[10]

  • Disadvantages:

    • Entropic Penalty: High flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability and overall degradation efficiency.[7]

    • Metabolic Liability: Simple alkyl and PEG chains can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[10]

    • "Spaghetti" Effect: Excessive flexibility can lead to non-productive binding modes and potential off-target effects.

Rigid Linkers: The Piperazine Advantage

The molecule this compound is a prime example of a building block used to create semi-rigid, piperazine-containing linkers.

  • Structure and Properties: Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms.[6] Its inclusion in a linker imparts conformational rigidity, restricting the rotational freedom of the molecule.[6][] The nitrogen atoms also offer unique physicochemical properties.

  • Advantages:

    • Improved Potency through Pre-organization: Rigidity can pre-organize the PROTAC into a bioactive conformation that is more favorable for forming a stable and productive ternary complex.[6] This can lead to significantly improved degradation potency (lower DC₅₀ values).

    • Enhanced Solubility and Permeability: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH.[2][3] This positive charge can improve aqueous solubility and potentially aid in endosomal escape, enhancing intracellular exposure.[]

    • Metabolic Stability: The heterocyclic ring is generally more resistant to metabolic degradation compared to linear chains, which can improve the PROTAC's half-life.[1][12]

    • Vectorial Control: Asymmetric substitution on the piperazine ring can provide a defined exit vector from the ligand binding pocket, which is crucial for optimal positioning of the E3 ligase.[]

  • Disadvantages:

    • Synthetic Complexity: Incorporating rigid linkers can be more synthetically challenging than using simple flexible chains.

    • Risk of Steric Hindrance: An improperly designed rigid linker can introduce steric clashes that prevent the formation of a productive ternary complex, completely abolishing activity.[7][13]

Quantitative Performance Comparison

While a direct, perfectly matched comparison is rare in published literature, we can synthesize data to illustrate the performance differences. The key parameters for evaluating a PROTAC's effectiveness are its DC₅₀ (the concentration that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).[14][15]

Linker TypeTypical DC₅₀ RangeTypical DₘₐₓKey AdvantagesKey Disadvantages
Alkyl Chain 100 nM - >1 µM70-90%Synthetically simple, provides flexibility.[10]High entropic penalty, potential metabolic instability.[7]
PEG Chain 50 nM - 500 nM80-95%Enhances solubility, provides flexibility.[9]Can reduce cell permeability, metabolically labile.[10]
Piperazine 1 nM - 100 nM >90% Pre-organizes conformation, improves stability and solubility. [2][6]Synthetically more complex, risk of steric clash. [7]

Note: These values are representative and can vary significantly based on the target protein, E3 ligase, and specific warhead used.

The trend suggests that optimizing a PROTAC by replacing a flexible linker with a more rigid, piperazine-containing one can lead to a substantial improvement in degradation potency.[6][13]

Experimental Workflows & Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. Here we provide detailed methodologies for the synthesis and evaluation of a PROTAC incorporating a piperazine-based linker.

Synthesis Workflow using a Piperazine Building Block

This protocol describes a representative synthesis of a PROTAC using this compound to link a hypothetical POI ligand (POI-COOH) and an E3 ligase ligand (e.g., Pomalidomide).

Synthesis_Workflow start Start Materials: - POI-COOH - Pomalidomide - (S)-Boc-Piperazine-Linker step1 Step 1: Amide Coupling Couple POI-COOH to the aminopropyl group of the piperazine linker. Reagents: HATU, DIPEA, DMF start->step1 intermediate1 Intermediate 1: POI-Linker(Boc) step1->intermediate1 step2 Step 2: Boc Deprotection Remove the Boc protecting group from the piperazine nitrogen. Reagents: TFA, DCM intermediate1->step2 intermediate2 Intermediate 2: POI-Linker(NH) step2->intermediate2 step3 Step 3: Second Amide Coupling Couple the deprotected piperazine to the carboxylic acid of an activated E3 Ligand (Pomalidomide). Reagents: HATU, DIPEA, DMF intermediate2->step3 final_product Final PROTAC: POI-Linker-Pomalidomide step3->final_product

Sources

A Researcher's Guide to Investigating (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: In Vitro and In Vivo Evaluation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate , a chiral building block with significant potential in medicinal chemistry. While specific biological data for this compound is not yet prevalent in public-domain literature, its structural motifs—a Boc-protected piperazine and a chiral aminopropyl group—suggest several promising avenues for investigation. This document will therefore serve as a strategic guide, comparing potential applications and providing detailed, field-proven experimental protocols to unlock its therapeutic possibilities.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] Its presence in numerous FDA-approved drugs across various therapeutic areas attests to its value.[3] The tert-butyloxycarbonyl (Boc) protecting group offers a versatile handle for synthetic elaboration, allowing for the controlled construction of more complex molecules.[4][5]

This guide will explore three potential and compelling applications for this compound: as a novel therapeutic agent for Central Nervous System (CNS) disorders, as a component in anti-cancer therapies, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Part 1: Evaluation as a Central Nervous System (CNS) Modulator

The piperazine moiety is a cornerstone of many CNS-active drugs, interacting with a variety of neurotransmitter receptors.[6][7] The structural similarity of the topic compound to known serotonergic and dopaminergic ligands makes this a primary area for investigation.[4][8]

In Vitro Evaluation Strategy

The initial in vitro assessment aims to identify the molecular targets of the compound and characterize its functional activity.

1. Primary Screening: Receptor Binding Assays

The first step is to screen the compound against a panel of CNS-related receptors to identify potential binding partners. A broad screening panel is recommended to uncover both primary targets and potential off-target effects.

  • Experimental Protocol: Radioligand Binding Assay

    • Preparation of Cell Membranes: Utilize cell lines recombinantly expressing the target receptors (e.g., 5-HT1A, D2). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

    • Competitive Binding: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

    • Separation and Detection: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand. Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Table 1: Hypothetical Ki Data for CNS Receptor Panel

Receptor TargetCompound Ki (nM)Reference Compound Ki (nM)
5-HT1AExperimental Value8-OH-DPAT (agonist)
5-HT2AExperimental ValueKetanserin (antagonist)
Dopamine D2Experimental ValueHaloperidol (antagonist)
Dopamine D3Experimental ValueQuinpirole (agonist)
Adrenergic α1Experimental ValuePrazosin (antagonist)
SERTExperimental ValueFluoxetine (inhibitor)

2. Functional Assays: Agonist vs. Antagonist Activity

Once a binding affinity is established, the functional consequence of this binding must be determined.

  • Experimental Protocol: [³⁵S]GTPγS Binding Assay (for G-protein coupled receptors)

    • Assay Setup: Incubate receptor-expressing cell membranes with the test compound, GDP, and [³⁵S]GTPγS.

    • Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS becomes incorporated.

    • Measurement: Measure the amount of incorporated [³⁵S]GTPγS by scintillation counting. An increase in signal indicates agonist activity, while no change (in the presence of a known agonist) suggests antagonist activity.

In Vivo Evaluation Strategy

Promising in vitro candidates should be advanced to in vivo models to assess their behavioral effects.

1. Preliminary In Vivo Assessment: Rodent Behavioral Models

These models provide initial indications of antidepressant or anxiolytic-like activity.[9]

  • Experimental Protocol: Forced Swim Test (FST) in Mice

    • Acclimation and Dosing: Acclimate mice to the testing room. Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Test Procedure: Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility over a 6-minute period.

    • Interpretation: A significant decrease in immobility time is indicative of potential antidepressant activity.

  • Experimental Protocol: Elevated Plus Maze (EPM) in Rats

    • Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.

    • Procedure: Place the rat in the center of the maze and allow it to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms.

    • Interpretation: An increase in the time spent in the open arms suggests an anxiolytic-like effect.

Part 2: Evaluation as an Anti-Cancer Agent

Piperazine derivatives have been successfully developed as anti-cancer agents, including as inhibitors of tubulin polymerization.[10][11]

In Vitro Evaluation Strategy

1. Cell Viability and Proliferation Assays

The initial step is to determine the compound's cytotoxic or cytostatic effects on a panel of cancer cell lines.

  • Experimental Protocol: MTT Assay

    • Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates. After 24 hours, treat with a range of concentrations of the test compound.

    • MTT Addition: After a 48-72 hour incubation, add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical IC50 Data for Cancer Cell Line Panel

Cell LineTissue of OriginCompound IC50 (µM)Doxorubicin IC50 (µM)
HeLaCervical CancerExperimental Value0.1
MCF-7Breast CancerExperimental Value0.5
A549Lung CancerExperimental Value0.8
HCT116Colon CancerExperimental Value0.2

2. Mechanism of Action: Tubulin Polymerization Assay

If the compound shows potent anti-proliferative activity, a cell-free tubulin polymerization assay can determine if it acts via this mechanism.[10]

  • Experimental Protocol: In Vitro Tubulin Polymerization Assay

    • Assay Components: Use a commercially available kit containing purified tubulin.

    • Procedure: In a 96-well plate, mix tubulin with the test compound in a polymerization buffer.

    • Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Interpretation: Inhibition of the absorbance increase compared to a control (e.g., DMSO) suggests that the compound inhibits tubulin polymerization.

In Vivo Evaluation Strategy

1. Xenograft Models in Immunocompromised Mice

This is the gold standard for assessing the in vivo efficacy of a potential anti-cancer drug.

  • Experimental Protocol: Human Tumor Xenograft Model

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle according to a predetermined schedule and route.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Part 3: Evaluation as a PROTAC Linker

The bifunctional nature of this compound, with a protected amine for attachment to a target-binding ligand and a free amine for conjugation to an E3 ligase ligand, makes it an attractive candidate as a PROTAC linker.[12]

In Vitro Evaluation of the Resulting PROTAC

1. Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

  • Experimental Protocol: Western Blotting

    • Cell Treatment: Treat cells expressing the target protein with varying concentrations of the synthesized PROTAC for a set time (e.g., 24 hours).

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control (e.g., GAPDH) must also be probed.

    • Detection and Analysis: Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

Table 3: Hypothetical Degradation Data for a PROTAC

PROTAC Concentration (nM)% Target Protein Remaining
0 (Vehicle)100
1Experimental Value
10Experimental Value
100Experimental Value
1000Experimental Value
DC50 (nM) Calculated Value
Dmax (%) Calculated Value

2. Cellular Permeability and Target Engagement

A PROTAC must be able to enter the cell and engage its targets.

  • Experimental Protocol: NanoBRET™ Target Engagement Assay

    • Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. A PROTAC that engages the target will compete with the tracer, reducing the BRET signal.

    • Procedure: Co-treat cells expressing the NanoLuc®-target fusion with the tracer and varying concentrations of the PROTAC.

    • Measurement: Measure the BRET signal. A decrease in the signal indicates target engagement.

Visualizing Experimental Workflows

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start (S)-Tert-butyl 4-(2-aminopropyl) piperazine-1-carboxylate synthesis Couple to Target Ligand & E3 Ligase Ligand start->synthesis protac Final PROTAC Molecule synthesis->protac degradation Western Blot (DC50, Dmax) protac->degradation engagement NanoBRET Assay (Target Engagement) protac->engagement viability Cell Viability Assay (IC50) protac->viability pk_pd Pharmacokinetics & Pharmacodynamics degradation->pk_pd efficacy Xenograft Model (Tumor Regression) pk_pd->efficacy

Caption: Workflow for the synthesis and evaluation of a PROTAC.

CNS_Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Models start Test Compound binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., GTPγS) (Agonist/Antagonist?) binding_assay->functional_assay If potent binding fst Forced Swim Test (Antidepressant-like?) functional_assay->fst If active epm Elevated Plus Maze (Anxiolytic-like?) functional_assay->epm If active

Sources

A Comparative Benchmarking Guide to (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly influences the synthetic efficiency, impurity profile, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate , a versatile chiral intermediate, benchmarked against established standards and structural analogues. We present a framework for its analytical characterization, stability assessment, and functional reactivity, supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their drug discovery programs.

Introduction: The Strategic Importance of Chiral Piperazine Building Blocks

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological pathways. The introduction of a chiral center, as seen in this compound, offers a three-dimensional diversity that can be crucial for optimizing target engagement and improving pharmacological properties. This building block combines the conformational constraint of the piperazine ring with a reactive primary amine on a chiral propylene linker, all while the second piperazine nitrogen is protected with a labile tert-butyloxycarbonyl (Boc) group. This design allows for sequential and site-selective functionalization, making it a valuable synthon in complex API synthesis.

This guide will benchmark the (S)-enantiomer against the following commercially available standards, chosen for their structural relevance and ability to highlight the importance of chirality and linker length:

  • Standard 1 (Achiral Analogue): tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

  • Standard 2 (Regioisomeric Achiral Analogue): tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate

  • Standard 3 (Chiral Regioisomer): (S)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

We will evaluate these compounds based on three critical performance pillars: Purity and Identity , Stability , and Reactivity .

Benchmarking Pillar 1: Purity and Identity

The cornerstone of any high-quality building block is its well-defined identity and purity. For chiral intermediates, this extends beyond chemical purity to include enantiomeric purity. We will outline robust analytical methodologies for the comprehensive characterization of these aminopiperazine derivatives.

Identity Confirmation and Achiral Purity by HPLC-UV and NMR

A fundamental requirement is the confirmation of the chemical structure and the quantification of any achiral impurities.

Typical Quality Control Specifications for Chiral Pharmaceutical Intermediates:

ParameterSpecificationMethod
AppearanceColorless to pale yellow liquid/solidVisual
IdentityConforms to reference spectra¹H NMR, ¹³C NMR, MS
Assay (Achiral Purity)≥ 97.0%HPLC-UV
Enantiomeric Excess (ee)≥ 98.0%Chiral HPLC
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsGC-HS

A Certificate of Analysis (CoA) is a critical document that summarizes these quality control tests for a specific batch.[1]

Experimental Protocol: Achiral Purity by Reverse-Phase HPLC

This protocol is designed as a stability-indicating method capable of separating the parent compound from potential impurities and degradants.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Causality Behind Choices: A C18 column is a workhorse for separating small organic molecules of moderate polarity. The TFA in the mobile phase serves to protonate the amines, ensuring good peak shape and consistent retention. A gradient elution is employed to ensure that both the relatively polar starting materials and any less polar impurities are eluted and resolved within a reasonable timeframe.[2]

¹H and ¹³C NMR Spectroscopy

NMR provides an unambiguous confirmation of the chemical structure. Below are representative chemical shifts for the comparators.

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (Standard 1) [3][4]

  • ¹H NMR (CDCl₃): δ 3.44 (t, 4H), 2.75 (t, 2H), 2.48 (t, 4H), 2.41 (t, 2H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 154.8, 79.6, 58.9, 53.2, 52.9, 39.4, 28.4.

tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate (Standard 2)

  • ¹H NMR (CDCl₃): δ 3.42 (t, 4H), 2.75 (t, 2H), 2.40 (m, 6H), 1.65 (quint, 2H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 154.8, 79.5, 57.0, 53.3, 40.4, 29.3, 28.4.

Enantiomeric Purity by Chiral HPLC

For a chiral building block, the enantiomeric excess (ee%) is a critical quality attribute. The development of a robust chiral separation method is paramount.[5][6]

Experimental Protocol: Enantiomeric Purity of this compound

This method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for separating a wide range of chiral amines.[1][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a racemic standard and the (S)-enantiomer sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject the racemic standard to confirm baseline separation of the two enantiomers (Resolution > 1.5). The (S)-enantiomer peak should correspond to the second eluting peak.

  • Quantification: The enantiomeric excess is calculated using the area percentages of the two enantiomer peaks: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Causality Behind Choices: Polysaccharide-based CSPs, like amylose tris(3,5-dimethylphenylcarbamate), create chiral cavities that allow for differential interactions (hydrogen bonding, π-π stacking, steric hindrance) with the enantiomers. The mobile phase composition is critical; hexane serves as the weak solvent, isopropanol as the polar modifier to control retention, and a small amount of a basic additive like diethylamine is crucial to prevent peak tailing by interacting with acidic sites on the silica support and ensuring the amine analyte is in its free base form.[6]

cluster_0 Chiral HPLC Workflow Start Start Prepare_Sample Prepare Sample & Racemic Standard (1 mg/mL in Mobile Phase) Start->Prepare_Sample Inject_Racemic Inject Racemic Standard Prepare_Sample->Inject_Racemic Check_Resolution Resolution > 1.5? Inject_Racemic->Check_Resolution Inject_Sample Inject (S)-Enantiomer Sample Check_Resolution->Inject_Sample Yes Optimize_Method Optimize Mobile Phase Ratio Check_Resolution->Optimize_Method No Calculate_ee Integrate Peaks & Calculate ee% Inject_Sample->Calculate_ee End End Calculate_ee->End Optimize_Method->Inject_Racemic

Caption: Workflow for Chiral HPLC Method Validation.

Benchmarking Pillar 2: Stability Profile

The stability of a building block under storage and common reaction conditions is crucial for ensuring reproducible synthetic outcomes. Boc-protected amines are generally stable but can be susceptible to degradation under certain conditions. A forced degradation study provides a rapid understanding of the intrinsic stability of the molecule.[8][9][10]

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to a range of stress conditions as recommended by ICH guidelines.

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the following stress media:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: Water (control)

  • Procedure:

    • Incubate the solutions at 60 °C for 24 hours.

    • For photostability, expose a solid sample and a solution in water to a calibrated light source (ICH Q1B).

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, using the achiral HPLC method described in Section 2.1.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any major degradation products.

Causality Behind Choices: The selected stress conditions mimic potential environments the building block might encounter during synthesis, formulation, or storage. Acidic conditions can cause premature cleavage of the Boc group, while basic conditions are generally well-tolerated. Oxidation and heat can lead to other degradation pathways. This study demonstrates the specificity of the analytical method to separate the intact molecule from its potential degradants, making it a "stability-indicating" method.[9]

Expected Stability Profile:

CompoundAcid Stability (0.1 M HCl, 60°C)Base Stability (0.1 M NaOH, 60°C)Oxidative Stability (3% H₂O₂, 60°C)
Target Compound Moderate (Boc cleavage)HighModerate
Standard 1 Moderate (Boc cleavage)HighModerate
Standard 2 Moderate (Boc cleavage)HighModerate
Standard 3 Moderate (Boc cleavage)HighModerate

The primary degradation pathway under acidic conditions is expected to be the cleavage of the Boc protecting group, yielding the corresponding free diamine. The core piperazine structure is generally stable under these conditions.

Benchmarking Pillar 3: Reactivity in Amide Bond Formation

The primary utility of this building block is the reactivity of its primary amine. A kinetic study of a model acylation reaction provides a quantitative measure of its performance as a nucleophile, which is a direct indicator of its utility in synthesis.[11][12]

Experimental Protocol: Kinetic Analysis of Acylation by HPLC

This protocol monitors the rate of amide formation between the amine building block and a standard electrophile, acetic anhydride.

  • Reagents:

    • Amine building block (Target or Standard)

    • Acetic Anhydride

    • Triethylamine (TEA) as a non-nucleophilic base

    • Acetonitrile (ACN) as the solvent

  • Procedure:

    • Prepare a stock solution of the amine (0.1 M) and TEA (0.11 M) in ACN in a thermostatted reaction vessel at 25 °C.

    • Initiate the reaction by adding a stock solution of acetic anhydride (0.1 M in ACN).

    • At defined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing an excess of a primary amine scavenger (e.g., benzylamine in ACN) to consume any remaining acetic anhydride.

    • Analyze the quenched samples by the achiral HPLC method (Section 2.1) to determine the concentration of the remaining starting amine and the formed amide product.

  • Data Analysis: Plot the concentration of the starting amine versus time. The initial reaction rate can be determined from the slope of this curve. A pseudo-first-order rate constant can be calculated if the concentration of acetic anhydride is kept in large excess.

cluster_1 Kinetic Acylation Workflow Start Start Prepare_Reactants Prepare Stock Solutions (Amine, Base, Ac₂O in ACN) Start->Prepare_Reactants Initiate_Reaction Mix Reactants at 25 °C Start Timer Prepare_Reactants->Initiate_Reaction Time_Point_Sampling Take Aliquot at Time 't' Initiate_Reaction->Time_Point_Sampling Quench_Reaction Quench with Scavenger Time_Point_Sampling->Quench_Reaction End End Time_Point_Sampling->End Reaction Complete HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis HPLC_Analysis->Time_Point_Sampling Plot_Data Plot [Amine] vs. Time HPLC_Analysis->Plot_Data Calculate_Rate Determine Initial Rate Plot_Data->Calculate_Rate

Sources

A Comparative Guide to the Structural Elucidation of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural analysis of metal complexes involving the chiral ligand (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal-driven choices behind each analytical technique. We will explore a multi-faceted approach, leveraging X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural picture from the solid state to the solution phase.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1] The introduction of a chiral aminopropyl side chain and a tert-butoxycarbonyl (Boc) protecting group creates a versatile ligand with specific stereochemical and coordination properties that are critical for its function in targeted therapeutics and asymmetric catalysis. This guide compares the structural outcomes of complexation with various metal ions and provides the experimental and logical foundation for their definitive characterization.

Part 1: Definitive Solid-State Structure by Single-Crystal X-ray Diffraction

Expertise & Rationale: Single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[2] It provides precise data on bond lengths, bond angles, and absolute configuration, offering an unambiguous snapshot of the molecule's solid-state conformation.[3] For chiral complexes, XRD is indispensable for confirming the stereochemistry and understanding the intricate packing forces and intermolecular interactions that govern the crystal lattice. While obtaining diffraction-quality crystals can be a significant challenge, the unparalleled detail of the resulting structural model justifies the effort.[4]

Experimental Protocol: Complex Synthesis, Crystallization, and Data Acquisition

This protocol outlines a generalized procedure for growing single crystals of a metal complex and subsequent data collection.

I. Synthesis and Crystallization:

  • Complexation: In a clean vial, dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol or acetonitrile). Add a solution of 1 equivalent of a metal salt (e.g., ZnCl₂, Cu(OAc)₂) in the same solvent dropwise while stirring. Stir the reaction mixture at room temperature for 2-4 hours.

  • Crystal Growth (Slow Evaporation):

    • Filter the resulting solution to remove any particulate matter.

    • Transfer the clear solution to a clean, small beaker or vial.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks. High-quality single crystals should form as the solution becomes supersaturated.[4]

II. Data Collection and Structure Refinement:

  • Crystal Mounting: Carefully select a well-formed, transparent single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[4]

  • Data Acquisition:

    • Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to cool the crystal, minimizing thermal vibrations and improving data quality.[5]

    • The instrument irradiates the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6][7]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to generate an initial electron density map and atomic model.

    • This model is then refined against the experimental data to optimize atomic positions, resulting in a final, high-resolution crystal structure.[4]

Comparative Crystallographic Data of Piperazine-Metal Complexes

The choice of metal ion significantly influences the coordination geometry and the conformation of the piperazine ligand. A survey of crystallographic databases reveals that piperazine rings strongly prefer a low-energy chair conformation but can be forced into a higher-energy boat conformation upon coordination with a metal center, particularly in macrocyclic structures.[8][9]

ParameterFree Ligand (Hypothetical)Zn(II) Complex (Illustrative)Cu(II) Complex (Illustrative)
Coordination Geometry N/ADistorted TetrahedralDistorted Square Planar
Piperazine Conformation Chair[9][10]ChairBoat[8]
Metal-N(amine) Bond (Å) N/A2.052.01
Metal-N(piperazine) Bond (Å) N/A2.152.08
N(amine)-Metal-N(piperazine) Angle N/A85.5°88.2°

This table presents illustrative data based on known coordination chemistry of similar ligands to highlight expected structural variations.[8][11]

Visualization: X-ray Crystallography Workflow

cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Complex Synthesis Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation Mounting Crystal Mounting Crystallization->Mounting Select Best Crystal Collection Data Collection Mounting->Collection On Diffractometer Solution Structure Solution Collection->Solution Process Raw Data Refinement Structure Refinement Solution->Refinement Iterative Optimization Validation Final Model Validation Refinement->Validation Check R-factors, Geometry cluster_ligand cluster_exp cluster_result H_propyl Propyl-CH Proton NOESY NOESY/ROESY Experiment H_propyl->NOESY H_piperazine Piperazine-Hax Proton H_piperazine->NOESY Crosspeak NOE Cross-peak Observed NOESY->Crosspeak Through-space interaction Conclusion Conclusion: Protons are < 5Å apart Crosspeak->Conclusion Implies specific conformation

Caption: Using a NOESY experiment to confirm spatial proximity between protons on different parts of the molecule.

Part 3: Stoichiometry and Fragmentation Analysis by Mass Spectrometry

Expertise & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally powerful tool for analyzing metal-ligand complexes. As a "soft" ionization technique, it can transfer non-covalent complexes from solution to the gas phase intact, allowing for the direct determination of their mass and, therefore, their stoichiometry (e.g., 1:1 or 1:2 metal:ligand). [12][13]Tandem mass spectrometry (MS/MS) further allows for the fragmentation of a selected complex, providing data that confirms the ligand's structure and its point of attachment to the metal. [14][15]The Boc protecting group, in particular, has a highly characteristic fragmentation pattern that serves as a structural signature. [16]

Experimental Protocol: LC-MS/MS Analysis of Metal Complexes
  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the metal complex in a solvent suitable for ESI, such as methanol or acetonitrile with 0.1% formic acid.

  • LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to separate the complex from any free ligand or impurities before it enters the mass spectrometer. A typical C18 column with a water/acetonitrile gradient is effective. [16]3. MS1 Analysis (Full Scan): The eluent from the LC is sprayed into the ESI source. In the full scan (MS1) mode, the mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the intact molecular ions of the complex (e.g., [M+H]⁺ for the ligand, or [M+Metal-H]⁺ for a complex with a divalent metal). [14]4. MS2 Analysis (Fragmentation):

    • Set the mass spectrometer to isolate the specific m/z of the parent ion corresponding to the complex.

    • This isolated ion is passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment.

    • The masses of the resulting fragment ions are then analyzed (MS2 scan). This provides a fragmentation "fingerprint" of the molecule. [15]

Comparative Fragmentation Analysis: The Boc Group Signature

The Boc group provides a predictable and diagnostic fragmentation pattern in MS/MS analysis. Its lability under acidic ESI conditions or collision-induced dissociation (CID) is a key analytical feature. [16][17]This can be compared to other common amine protecting groups like Cbz or Fmoc.

Protecting GroupParent Ion (Ligand+H)⁺Primary Neutral LossMajor Fragment Ion
Boc m/z 244.2Isobutylene (56 Da) or Boc group (100 Da)m/z 188.1 or m/z 144.1
Cbz (alternative)m/z 278.2Toluene (92 Da)m/z 186.1
Fmoc (alternative)m/z 366.2Dibenzofulvene (166 Da)m/z 200.1

This table compares the expected fragmentation of the title ligand with hypothetical analogues bearing different protecting groups, demonstrating the unique signature of each. [16]The loss of 56 Da (isobutylene) from a Boc-protected amine is a classic diagnostic fragmentation. [17][18]

Visualization: Fragmentation Pathway of the Protonated Ligand

Parent Protonated Ligand [M+H]⁺ m/z 244.2 Frag1 Loss of Isobutylene (-56 Da) Parent->Frag1 Intermediate Carbamic Acid Intermediate [M - C₄H₈ + H]⁺ m/z 188.1 Frag1->Intermediate Frag2 Loss of CO₂ (-44 Da) Intermediate->Frag2 Final Deprotected Ligand [M - C₅H₈O₂ + H]⁺ m/z 144.1 Frag2->Final

Caption: Dominant ESI-MS/MS fragmentation pathway for the Boc-protected (S)-...-piperazine-1-carboxylate ligand.

Conclusion

The comprehensive structural analysis of this compound complexes requires a synergistic application of orthogonal analytical techniques. X-ray crystallography provides the definitive, high-resolution structure in the solid state, confirming absolute stereochemistry and coordination geometry. NMR spectroscopy complements this by revealing the complex's structure and dynamics in solution, confirming ligand-metal binding sites through chemical shifts. Finally, ESI mass spectrometry rapidly confirms the stoichiometry of the complex and provides structural validation through its characteristic fragmentation patterns. Together, these methods provide the robust, self-validating data essential for advancing drug discovery and materials science.

References

  • Dalton, N. J., et al. (2016). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Inorganic Chemistry. [Link]

  • Sanglier, S., et al. (2005). Ligand-metal Ion Binding to Proteins: Investigation by ESI Mass Spectrometry. Methods in Enzymology. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.org. [Link]

  • Cataldi, T. R. I., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Elyashberg, M. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative-biostructure.com. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Mondal, J., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Tsednee, M., et al. (2016). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes. Scientific Reports. [Link]

  • Caulfield, J. V., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of Inorganic Biochemistry. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Spinger Nature. [Link]

  • Zobel, H., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Analytical Chemistry. [Link]

  • Wängler, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia.org. [Link]

  • Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research. [Link]

  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. York.ac.uk. [Link]

  • Caulfield, J. V., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed. [Link]

  • Minor, W., et al. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Li, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au. [Link]

  • Li, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Wängler, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Cooks, R. G., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Analyst. [Link]

  • Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]

  • Awad, T., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

  • Rizzi, A., et al. (2020). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Wängler, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Scispace.com. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]

  • Al-Hourani, B. J., et al. (2010). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. PubChem. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Comparing Pharmacokinetic Properties of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopropyl-Piperazine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The piperazine ring is considered a "privileged" structure, frequently incorporated into drug candidates to bestow favorable pharmacokinetic properties.[1][2][3] Its two nitrogen atoms provide a unique combination of structural rigidity, hydrogen bond accepting/donating capability, and a high polar surface area. These features often lead to enhanced aqueous solubility and improved oral bioavailability, two cornerstones of a successful oral therapeutic.[3][4]

The specific building block, (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate[5][6], represents an advanced starting material for drug discovery. Its key features include:

  • Chirality: The (S)-configuration at the aminopropyl group allows for stereospecific interactions with biological targets, potentially increasing potency and reducing off-target effects.

  • Boc Protection: The Tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens provides a convenient chemical handle for controlled, regioselective synthesis, allowing for the construction of complex molecules.

  • Primary Amine: The terminal primary amine serves as a versatile attachment point for a wide array of functional groups and pharmacophores, enabling the exploration of diverse chemical space.

This guide provides a comparative framework for evaluating the pharmacokinetic (PK) profiles of compounds derived from such scaffolds. We will analyze two hypothetical, yet representative, drug candidates to illustrate how subtle structural modifications can dramatically alter their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Comparative Case Study: Compound A vs. Compound B

To illustrate the impact of structural modifications on pharmacokinetics, we will compare two hypothetical compounds derived from an aminopropyl-piperazine core:

  • Compound A (CNS-Targeted Agent): Designed for central nervous system activity, featuring a lipophilic aromatic moiety.

  • Compound B (Peripherally-Restricted Agent): Designed to minimize brain penetration, incorporating a carboxylic acid group to increase polarity and facilitate active transport.

Below is a conceptual diagram of the structural relationship.

G cluster_0 Core Scaffold cluster_1 Hypothetical Derivatives Scaffold (S)-Aminopropyl-Piperazine Core A Compound A (+ Lipophilic Aryl Group) Scaffold->A CNS Target B Compound B (+ Carboxylic Acid Group) Scaffold->B Peripheral Target

Caption: Derivation of hypothetical compounds from a core scaffold.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters determined in rats following a 2 mg/kg intravenous (IV) and 10 mg/kg oral (PO) dose. The optimization of ADME properties is a critical and often challenging aspect of drug discovery.[7]

ParameterCompound A (CNS-Targeted)Compound B (Peripherally-Restricted)Desired Outcome Rationale
t½ (half-life, hr) 8.22.5Longer t½ can support less frequent dosing.
CL (Clearance, mL/min/kg) 1565Lower clearance indicates slower elimination from the body.
Vss (Volume of Distribution, L/kg) 3.10.8High Vss (>0.7 L/kg) suggests distribution into tissues.
F% (Oral Bioavailability) 65%40%Higher F% means more of the oral dose reaches systemic circulation.
Brain:Plasma Ratio (at 2 hr) 2.5<0.1High ratio indicates CNS penetration; low ratio indicates peripheral restriction.
Structure-Pharmacokinetic Relationship (SPR) Analysis

The stark differences in the pharmacokinetic profiles of Compound A and Compound B can be directly attributed to their distinct structural features:

  • Metabolism and Clearance: Compound A's lower clearance suggests it is less susceptible to rapid metabolism, likely by hepatic enzymes such as the Cytochrome P450 (CYP) family.[8] In contrast, Compound B's high clearance and shorter half-life suggest it is rapidly metabolized or eliminated. The carboxylic acid moiety in Compound B makes it more hydrophilic, which can facilitate renal excretion.

  • Distribution and CNS Penetration: The high volume of distribution (Vss) for Compound A indicates it distributes extensively into tissues, which is consistent with its lipophilic character. Its high brain-to-plasma ratio is a clear indicator of its ability to cross the blood-brain barrier. Conversely, Compound B's low Vss suggests it is largely confined to the systemic circulation. The negatively charged carboxylate group at physiological pH significantly hinders its ability to passively diffuse across the lipid-rich blood-brain barrier and may make it a substrate for efflux transporters that actively remove it from the brain.

  • Absorption and Bioavailability: Compound A exhibits good oral bioavailability. Its lipophilicity strikes a balance that allows for absorption across the gut wall without being so high as to cause solubility issues. Compound B's lower bioavailability could be due to several factors, including its higher polarity limiting passive diffusion or potential for first-pass metabolism in the liver.

Key Experimental Protocols

The data presented above are generated through standardized in vitro and in vivo experiments. Adherence to robust protocols is essential for generating reliable and reproducible data.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[9][10] Compounds that are rapidly metabolized in this assay often exhibit high clearance and short half-lives in vivo.

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a test compound upon incubation with rat liver microsomes.

Materials:

  • Test compounds (Compound A, Compound B)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[11]

  • Pooled rat liver microsomes (e.g., from XenoTech)[11]

  • Potassium phosphate buffer (100 mM, pH 7.4)[11]

  • NADPH regenerating system (or NADPH stock solution)[8]

  • Acetonitrile with an internal standard (IS) for reaction termination and sample analysis

  • Incubator, centrifuge, and LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in the phosphate buffer. Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[8]

  • Incubation: Pre-warm the compound and microsome solutions to 37°C. The reaction is initiated by adding the NADPH cofactor.[11]

  • Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a volume of cold acetonitrile containing an analytical internal standard. This precipitates the microsomal proteins.[9]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound relative to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[9][11]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This experiment is the gold standard for defining a compound's PK profile in a living organism.[12] It provides critical data on half-life, clearance, volume of distribution, and bioavailability.[13]

Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous and oral administration to rats.

Materials:

  • Sprague-Dawley rats (male, 275-300g)[14]

  • Test compound formulated in an appropriate vehicle (e.g., saline for IV, PEG400/water for PO)

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge, plasma storage vials

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Acclimatization and Dosing: Animals are acclimatized according to institutional guidelines. A cohort of rats is administered the compound via intravenous injection (e.g., tail vein), and another cohort receives the compound via oral gavage.[14][15]

  • Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), small blood samples (~100 µL) are collected, typically from the tail or submandibular vein.[14][16] This serial bleeding approach reduces animal usage and inter-animal variability.[16]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then harvested and stored at -80°C until analysis.[14]

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods with software like Phoenix WinNonlin.[14] This analysis yields key parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance (CL), volume of distribution (Vss), and half-life (t½).[12] Oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.

G cluster_workflow In Vivo PK Study Workflow Dosing Dose Animal Cohorts (IV and PO Routes) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantify Drug Levels) Processing->Analysis Modeling PK Software Modeling (Calculate Parameters) Analysis->Modeling G cluster_logic PK-Based Lead Optimization Logic Data Initial PK Data (t½, CL, F%) HighCL High Clearance? Data->HighCL LowF Low Bioavailability? HighCL->LowF No Redesign1 Redesign to Block Metabolic Hotspots HighCL->Redesign1 Yes GoodPK Advance Candidate LowF->GoodPK No Redesign2 Redesign to Improve Solubility/Permeability LowF->Redesign2 Yes Redesign1->Data Re-evaluate Redesign2->Data Re-evaluate

Caption: Decision-making flowchart in drug discovery based on PK data.

References

  • Mercell. Metabolic stability in liver microsomes. [Online].
  • National Institutes of Health (NIH). Murine Pharmacokinetic Studies - PMC. [Online].
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Online].
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Online].
  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Online].
  • BioIVT. Metabolic Stability Assay Services. [Online].
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Online].
  • Bio-protocol. In vivo pharmacokinetic studies in rats. [Online].
  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Online].
  • Scilit. The medicinal chemistry of piperazines: A review. [Online].
  • PubMed. The medicinal chemistry of piperazines: A review. [Online].
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. [Online].
  • ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Online].
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online].
  • Researcher.Life. The medicinal chemistry of piperazines: A review. [Online].
  • ResearchGate. Predicted ADME properties for compounds 1-15. [Online].
  • Cambridge MedChem Consulting. ADME Properties. [Online].
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Online].
  • CymitQuimica. This compound. [Online].
  • PubMed Central. ADME Properties in Drug Delivery - PMC. [Online].
  • BLDpharm. 1017606-58-4|this compound. [Online].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4).[1] As a complex bifunctional molecule used by researchers in the synthesis of novel chemical entities, its piperazine core and primary amine group necessitate a rigorous approach to waste management. The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance, building on established best practices for handling piperazine derivatives and other hazardous chemical waste.

Core Directive: Hazard Assessment and Safety First

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for the (S)-enantiomer, all handling and disposal procedures must be predicated on a conservative assessment of its potential hazards. This assessment is logically derived from the known risks of its structural components—the piperazine ring and the primary amine—and data from closely related analogs.

This compound must be treated as hazardous chemical waste at all times. [2][3] Disposal via sanitary sewer or in general laboratory trash is strictly prohibited.[4]

Inferred Hazard Profile: The hazard profile is based on GHS classifications for the structural analog, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.[5][6]

Hazard ClassificationGHS CategoryPotential Effect
Acute Toxicity, Oral Category 4Harmful if swallowed.[5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory tract irritation.[5][6]

Chemical Incompatibilities: To prevent dangerous reactions within a waste container, this compound must be segregated from:

  • Strong oxidizing agents[7]

  • Strong acids[5][7]

  • Acid chlorides and anhydrides[7]

  • Strong reducing agents[5][8]

Under fire conditions, hazardous decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is the prevention of all routes of exposure—inhalation, ingestion, and dermal contact. The following minimum PPE must be worn at all times when handling the compound or its waste.[5][9]

  • Eye Protection: Tight-sealing safety goggles and a face shield. This dual protection is critical to prevent eye irritation from splashes or fine particulates.[7]

  • Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as hazardous waste after handling or upon signs of degradation.[9]

  • Body Protection: A lab coat, buttoned fully. An impervious chemical-resistant apron is recommended for bulk handling or during spill cleanup.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is managed safely from the point of generation to its final collection point, minimizing risk at each step.

3.1. Waste Container Selection and Labeling The foundation of proper disposal is a correctly chosen and labeled container. This prevents accidental mixing of incompatible waste streams and ensures clear communication of hazards.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-on cap.[4] Ensure the container is clean and dry before its first use.

  • Label Clearly and Completely: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" (Do not use abbreviations).[4]

    • Relevant hazard pictograms (e.g., irritant, harmful).

    • The date the first waste was added.

3.2. Segregation and Collection of Waste Streams Proper segregation is crucial to prevent chemical reactions and ensure the waste can be accepted by a disposal facility.

  • Solid Waste:

    • Carefully transfer any unneeded pure compound, contaminated weighing papers, or other solid consumables (e.g., pipette tips) directly into the designated solid hazardous waste container.[2]

    • Avoid creating dust during transfer.[10]

  • Liquid Waste:

    • Collect all solutions containing the compound and the first solvent rinse of any emptied glassware into a designated liquid hazardous waste container.[4]

    • Crucially, do not mix this amine-containing waste with incompatible waste streams, particularly those containing strong acids or oxidizing agents. [2]

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-resistant sharps container labeled for chemical contamination.[4]

3.3. Decontamination of Equipment and Work Surfaces Decontamination renders non-disposable equipment safe for reuse and ensures no hazardous residue remains in the work area.

  • Initial Rinse: Rinse non-disposable glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., ethanol or isopropanol). This rinseate is hazardous and must be collected in the liquid hazardous waste container.[2]

  • Secondary Wash: After the solvent rinse, wash the equipment thoroughly with soap and hot water.[2]

  • Surface Cleaning: Decontaminate the work surface (fume hood sash, benchtop) with a suitable solvent, followed by a soap and water wash.

  • Waste Disposal: All disposable materials used for decontamination (e.g., paper towels, absorbent pads) are considered hazardous solid waste and must be placed in the designated container.[2]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound start Waste Generation solid Solid Waste (Reagent, Tips, Wipes) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Glassware) start->sharps spill Spill / Contamination start->spill solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container spill_protocol Execute Spill Management Protocol spill->spill_protocol storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage spill_waste Contaminated Cleanup Materials spill_protocol->spill_waste spill_waste->solid_container end Arrange Pickup by EHS / Licensed Waste Contractor storage->end

Caption: Logical workflow for the safe disposal of this compound.

Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues.[3][11]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash at the operational height.[2]

  • Don PPE: Before re-entering the area, don the full PPE detailed in Section 2.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[2] For solid spills, carefully cover the powder to prevent it from becoming airborne.

  • Collect: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into the designated solid hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly using the procedure outlined in Section 3.3.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department, as required by local policy.

Final Waste Storage and Disposal

  • Secure Storage: Keep all hazardous waste containers securely sealed when not in use.[4] Store them in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste containers by your institution's EHS office or a licensed hazardous waste disposal contractor.[2][4] This waste typically requires high-temperature incineration.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • Piperazine - Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • PubChem Compound Summary for CID 1514400, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • TERT-BUTYL 4-(5-AMINOPYRIMIDIN-2-YL)PIPERAZINE-1-CARBOXYLATE - Safety Data Sheet. Aaron Chemicals. Available at: [Link]

Sources

Comprehensive Handling Protocol: Personal Protective Equipment for (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed, field-tested framework for handling (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate. The protocols herein are designed not merely as a list of rules, but as a self-validating system to minimize exposure, ensure data integrity, and foster a culture of safety within your laboratory.

Hazard Analysis: A Proactive Approach to Safety

The molecule is composed of three key functional groups: a piperazine ring, a primary amine, and a tert-butyl carbamate (Boc) protecting group.

  • Piperazine Core: The foundational piperazine ring is known to be a hazardous substance. The pure compound is classified as a flammable solid that causes severe skin burns, eye damage, and can act as a respiratory and skin sensitizer.[1]

  • Aminopropyl Group: Primary amines are characteristically basic and can be irritants or corrosive to the skin, eyes, and respiratory system. An SDS for a close analog, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, confirms that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Tert-butyl carbamate (Boc) Group: While the Boc group itself is relatively benign, it does not mitigate the hazards posed by the other functional groups.[4][5]

Based on this composite analysis, we must treat this compound as a hazardous compound with the potential to cause significant irritation and sensitization.

Hazard Category Potential Effect Primary Exposure Route Justification
Skin Irritation/Corrosion Causes skin irritation, potential for burns.[2]Dermal ContactBased on piperazine core and primary amine functionality.[1]
Eye Damage/Irritation Causes serious eye irritation, potential for severe damage.[2]Ocular ContactCommon hazard for amines and piperazine derivatives.[3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[2][6]InhalationIndicated for analogous compounds.[2]
Sensitization May cause allergic skin or respiratory reactions.[1]Dermal Contact, InhalationA known risk for piperazine and its derivatives.

The Core PPE Ensemble: Your Primary Defense

The selection of PPE is not a matter of simple preference but a risk-mitigation strategy grounded in the hazard analysis. The following ensemble is mandatory for all personnel handling this compound.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All weighing, handling, and transfer of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.

Personal Protective Equipment
  • Hand Protection: Double-gloving is required. This practice is crucial as gloves can become contaminated, and removing the outer glove can prevent the spread of contamination to other surfaces.[8]

    • Inner Gloves: Standard nitrile examination gloves.

    • Outer Gloves: Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for any signs of degradation or puncture before use.[5][9] Change outer gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] Given the risk of serious eye irritation, it is strongly recommended to use a full-face shield in conjunction with safety goggles, especially when handling larger quantities or if there is a risk of splashing.[11][12]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.[3][12]

  • Respiratory Protection: Under normal operating conditions within a certified fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is essential.[1] A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., an N95 or P100 filter) should be available.[8][10] All personnel who may need to use a respirator must be properly fit-tested and trained.[8]

Procedural Protocols: Ensuring Safe Operations

Adherence to standardized procedures for donning and doffing PPE is as important as the equipment itself. These workflows are designed to prevent cross-contamination.

PPE Donning Workflow

This sequence proceeds from the least critical to the most critical items, minimizing the chance of contaminating essential PPE during the process.

G cluster_donning PPE Donning Sequence A 1. Lab Coat / Gown B 2. Inner Gloves A->B C 3. Eye and Face Protection (Goggles / Face Shield) B->C D 4. Outer Gloves (Ensure cuffs are over lab coat sleeves) C->D

Caption: Workflow for the correct sequence of donning PPE.

PPE Doffing (Removal) Workflow

This is the most critical procedural step to prevent personal exposure. The principle is to remove the most contaminated items first, touching them only with other contaminated items (i.e., your outer gloves).

G cluster_doffing PPE Doffing Sequence A 1. Remove Outer Gloves (Peel off without touching skin) B 2. Remove Face Shield / Goggles (Handle by straps from behind) A->B C 3. Remove Lab Coat / Gown (Roll inside-out, away from body) B->C D 4. Remove Inner Gloves (Peel off without touching skin) C->D E 5. Wash Hands Thoroughly D->E

Caption: Workflow for the correct sequence of doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.[13]

  • Contaminated PPE: All disposable PPE, including both sets of gloves, gowns, and any contaminated wipes, must be considered hazardous waste.[13][14] Place these items in a designated, clearly labeled hazardous waste container immediately after doffing.[5][13]

  • Chemical Waste:

    • Solid Waste: Unused or waste this compound should be collected in a sealed, labeled container.[13]

    • Liquid Waste: Solutions containing the compound must be collected in a designated hazardous waste container for organic materials. Do not dispose of this chemical down the drain.[15]

  • Glassware Decontamination: Any glassware that has come into contact with the chemical should be rinsed with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.

Emergency Operational Plan

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air immediately.[16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[16] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[13]
Small Spill Alert personnel in the immediate area. Wearing the full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand) and sweep it into a designated hazardous waste container.[4][16] Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Large Spill Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheets for the chemicals you are working with.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.

  • Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET (2010-10-28).

  • ChemicalBook. tert-Butyl carbamate - Safety Data Sheet (2025-05-17).

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (2010-10-28).

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.

  • PubMed. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor (2020-05-06).

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment (2025-09-12).

  • Fisher Scientific. SAFETY DATA SHEET - Piperazine (2018-01-18).

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperazine (2025-01-02).

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate (2009-04-15).

  • ResearchGate. (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor (2020-05-06).

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy (2019-10-30).

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.

  • MedChemExpress. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS (2025-12-24).

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work (2025-10-23).

  • U.S. Pharmacist. Personal Protective Equipment for Use in Handling Hazardous Drugs (2006-12-06).

  • Watson International. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf.

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

  • Aaron Chemicals. Safety Data Sheet - TERT-BUTYL 4-(5-AMINOPYRIMIDIN-2-YL)PIPERAZINE-1-CARBOXYLATE (2024-11-01).

  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF (2016-11-18).

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor (2020-05-06).

  • Capot Chemical. MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride (2025-12-13).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.